Stigmasta-4,22-dien-3-one
説明
特性
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,18-21,24-27H,7,10-17H2,1-6H3/b9-8+/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGZDUKUQPPHFM-LPJPOILFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20817-72-5 | |
| Record name | Stigmasta-4,22-dien-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020817725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Stigmasta-4,22-dien-3-one: A Technical Guide to its Natural Sources and Isolation for Drug Discovery
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the natural sourcing and isolation of Stigmasta-4,22-dien-3-one. This bioactive steroid, a derivative of the widely distributed phytosterol stigmasterol, has garnered significant scientific interest for its potential therapeutic applications, including antitubercular and cytotoxic activities.[1] This document offers a comprehensive exploration of its natural origins and detailed methodologies for its extraction, purification, and characterization, underpinned by the principles of scientific integrity and practical, field-proven insights.
Introduction to this compound: A Promising Phytosteroid
This compound is a naturally occurring stigmastane-type steroid characterized by a ketone group at the C-3 position and double bonds at the C-4 and C-22 locations.[2][3] Its structural similarity to other bioactive steroids suggests a range of pharmacological activities. As a derivative of a hydride of a stigmastane, it belongs to a class of compounds that are fundamental components of plant cell membranes and precursors to various hormones and other signaling molecules.[2][3] The presence of the α,β-unsaturated ketone moiety in the A-ring is a key structural feature that likely contributes to its biological activity.
Natural Occurrence: A Survey of Botanical and Other Sources
This compound has been identified in a diverse array of natural sources, primarily within the plant kingdom. Understanding the distribution of this compound is critical for selecting appropriate starting materials for isolation.
| Plant/Organism Family | Species | Common Name | Reported Plant Part |
| Asteraceae | Vernonia cinerea | Little Ironweed | Whole Plant |
| Meliaceae | Azadirachta indica | Neem | Leaves |
| Lamiaceae | Clerodendrum indicum | Turk's Turban | Not specified |
| Lamiaceae | Clerodendrum siphonanthus | Turk's Turban | Not specified |
| Acanthaceae | Rhinacanthus nasutus | White Crane Flower | Not specified |
| Fabaceae | Erythrina variegata | Tiger's Claw | Not specified |
| Nelumbonaceae | Nelumbo nucifera | Sacred Lotus | Leaves |
| Hernandiaceae | Hernandia nymphaeifolia | Lantern Tree | Trunk Bark |
| Meliaceae | Munronia pinnata | - | Not specified |
| Lauraceae | Litsea sericea | - | Not specified |
| Lauraceae | Neolitsea sericea | - | Not specified |
| Pelliaceae | Pellia epiphylla | - | - |
| Fabaceae | Glycine max | Soybean | Beans |
This table is not exhaustive but represents a significant portion of the currently identified sources. The selection of a particular source for isolation will depend on factors such as the relative abundance of the compound, the ease of collection and processing of the plant material, and the presence of other potentially interfering secondary metabolites.
Isolation and Purification: A Step-by-Step Technical Workflow
The isolation of this compound from its natural matrix is a multi-step process that leverages its physicochemical properties, particularly its non-polar nature. The following protocol is a synthesized, best-practice methodology derived from established principles of phytosteroid isolation.
Rationale for the Isolation Strategy
The core of the isolation strategy revolves around the principle of "like dissolves like." this compound, being a steroid, is a lipophilic (fat-soluble) molecule. Therefore, the initial extraction is performed with non-polar organic solvents to selectively dissolve it and other lipids from the plant matrix, leaving behind more polar compounds like carbohydrates and proteins.[4][5]
Subsequent purification is achieved through chromatography, a powerful technique for separating components of a mixture. Silica gel, a polar adsorbent, is used as the stationary phase.[6] The separation is based on the differential partitioning of the compounds between the polar silica gel and a non-polar mobile phase. Less polar compounds, such as this compound, have a weaker affinity for the silica gel and will therefore travel faster through the column, allowing for their separation from more polar impurities.[7]
Experimental Protocol
Part 1: Extraction
-
Preparation of Plant Material:
-
Collect the desired plant material (e.g., leaves of Azadirachta indica).
-
Thoroughly wash the material with distilled water to remove any debris.
-
Air-dry the plant material in the shade for several days, followed by oven drying at a low temperature (40-50°C) to a constant weight. This prevents the degradation of thermolabile compounds.
-
Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient solvent extraction.
-
-
Solvent Extraction:
-
Weigh the powdered plant material (e.g., 500 g).
-
Perform a Soxhlet extraction or maceration with a non-polar solvent such as n-hexane or petroleum ether. The choice of a non-polar solvent is crucial for the selective extraction of steroids and other lipids.[5]
-
For Soxhlet extraction, place the powdered material in a thimble and extract with the solvent for 24-48 hours.
-
For maceration, soak the powder in the solvent (1:5 w/v) in a sealed container for 3-5 days with occasional shaking.
-
After extraction, filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Part 2: Chromatographic Purification
-
Column Chromatography (Initial Purification):
-
Column Preparation: Prepare a slurry of silica gel (60-120 mesh) in n-hexane. Pack a glass column (e.g., 50 cm length, 4 cm diameter) with the slurry, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then add a layer of sand on top to prevent disturbance of the silica bed.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (n-hexane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.
-
Elution: Begin elution with 100% n-hexane and gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 98:2, 95:5, 90:10, and so on, n-hexane:ethyl acetate). This gradient elution allows for the sequential separation of compounds based on their polarity.
-
Fraction Collection: Collect the eluate in fractions of equal volume (e.g., 25 mL).
-
-
Thin-Layer Chromatography (TLC) (Monitoring):
-
Monitor the collected fractions using TLC on pre-coated silica gel 60 F254 plates.
-
Use a suitable solvent system, for instance, n-hexane:ethyl acetate (8:2), to develop the plates.
-
Visualize the spots under UV light (254 nm) and by spraying with a visualizing agent such as a vanillin-sulfuric acid solution followed by heating.
-
Combine the fractions that show a spot with an Rf value corresponding to that of a this compound standard (if available) or a characteristic spot for steroids.
-
-
Preparative Thin-Layer Chromatography (PTLC) (Final Purification):
-
For final purification, subject the combined fractions to PTLC on glass plates coated with a thicker layer of silica gel (e.g., 0.5 mm).
-
Apply the concentrated sample as a band across the bottom of the PTLC plate.
-
Develop the plate in the same solvent system used for TLC monitoring.
-
Visualize the bands under UV light.
-
Carefully scrape the band corresponding to the target compound from the plate.
-
Extract the compound from the silica gel using a polar solvent like ethyl acetate or chloroform.
-
Filter the solution to remove the silica gel and evaporate the solvent to yield the purified this compound.
-
Caption: Workflow for the isolation of this compound.
Characterization and Structure Elucidation
Once isolated, the identity and purity of this compound must be confirmed using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry will reveal the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ for this compound (C₂₉H₄₆O) is m/z 411.36.[2] Fragmentation patterns can provide further structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the complete structural elucidation.
-
¹H NMR: Will show characteristic signals for the olefinic protons at C-4 and in the side chain (C-22 and C-23), as well as the methyl protons of the steroid nucleus and the side chain.
-
¹³C NMR: Will confirm the presence of 29 carbon atoms, including the carbonyl carbon at C-3, the olefinic carbons at C-4, C-5, C-22, and C-23, and the characteristic steroid skeleton carbons.
-
-
Infrared (IR) Spectroscopy: Will show a strong absorption band characteristic of the α,β-unsaturated ketone (C=O stretch) around 1680 cm⁻¹ and C=C stretching vibrations.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated enone system is expected to show a characteristic absorption maximum (λmax) around 240 nm.
Caption: Spectroscopic techniques for structural confirmation.
Conclusion and Future Perspectives
This technical guide provides a comprehensive framework for the successful isolation and identification of this compound from natural sources. The methodologies outlined herein are based on established principles of natural product chemistry and are designed to be adaptable to various laboratory settings. As research into the therapeutic potential of this and other phytosteroids continues to grow, robust and efficient isolation protocols are paramount. Further research should focus on optimizing these methods to improve yields and purity, as well as exploring a wider range of natural sources to identify those with the highest abundance of this promising bioactive compound. The development of scalable and cost-effective isolation strategies will be a critical step in translating the therapeutic potential of this compound from the laboratory to clinical applications.
References
-
Mass Spectrum of 4,22-Stigmastadiene-3-one (RT-37.325 min.). (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6442194, this compound. Retrieved January 16, 2026, from [Link].
-
FooDB. (2010). Showing Compound Stigmasta-4-22-dien-3-one (FDB005657). Retrieved January 16, 2026, from [Link]
-
Dinan, L., Harmatha, J., & Lafont, R. (2001). Chromatographic procedures for the isolation of plant steroids. Journal of Chromatography A, 935(1-2), 105–123. [Link]
- Mishra, D., Joshi, P., & Joshi, P. (2015). Isolation and tentative characterization of stigmastane type steroids from the roots of Senecio rufinervis D.C. International Journal of Green Pharmacy, 9(4), S47.
-
Silica Gel for Column Chromatography. (2023). Sorbead India. Retrieved January 16, 2026, from [Link]
-
Chemistry For Everyone. (2025, January 27). How Does Silica Gel Chromatography Work? [Video]. YouTube. [Link]
-
Kim, J., et al. (2024). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. Molecules, 29(20), 4815. [Link]
-
Harnessing Plant Power: The Science Behind Solvent Selection in Plant Extraction. (2024). LinkedIn. Retrieved January 16, 2026, from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12611207, 4,22-Stigmastadiene-3-one. Retrieved January 16, 2026, from [Link].
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6442194, this compound. Retrieved January 16, 2026, from [Link].
-
Hua, L., et al. (2012). Highly oxygenated stigmastane-type steroids from the aerial parts of Vernonia anthelmintica Willd. Steroids, 77(7), 811-818. [Link]
-
Why is it important to use non polar solvent first in extraction? (2017). ResearchGate. Retrieved January 16, 2026, from [Link]
-
How do I extract and purify steroids from plant extract using column chromatography? (2014). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Running a Silica Gel Column. (n.d.). CommonOrganicChemistry.com. Retrieved January 16, 2026, from [Link]
-
Britannica, The Editors of Encyclopaedia. "Steroid". Encyclopedia Britannica, 9 Jan. 2026, [Link]. Accessed 16 January 2026.
-
NIST. (n.d.). 4,22-Stigmastadiene-3-one. In NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Showing Compound Stigmasta-4-22-dien-3-one (FDB005657) - FooDB [foodb.ca]
- 3. This compound | C29H46O | CID 6442194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. column-chromatography.com [column-chromatography.com]
- 7. youtube.com [youtube.com]
biosynthesis of Stigmasta-4,22-dien-3-one in plants
An In-depth Technical Guide to the Biosynthesis of Stigmasta-4,22-dien-3-one in Plants
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a naturally occurring phytosteroid found in various plant species.[1][2] As a member of the stigmastane class of steroids, it and its close analogs have garnered interest for a range of biological activities, including antioxidant and cytotoxic effects.[3][4][5][6] Understanding its biosynthesis is critical for harnessing its potential through metabolic engineering or synthetic biology approaches. This technical guide provides a comprehensive, in-depth exploration of the biosynthetic pathway of this compound in plants. We will deconstruct the multi-stage process, beginning with the formation of isoprenoid precursors via the mevalonate and methylerythritol phosphate pathways, through the cyclization of squalene to form the foundational sterol skeleton, and culminating in the specific tailoring reactions that yield the final product. This guide synthesizes current knowledge, explains the causality behind key enzymatic steps, provides detailed experimental protocols for investigation, and uses pathway diagrams to visualize the complex molecular journey.
Introduction: The Architectural Blueprint of Plant Steroids
Phytosterols are vital molecules in plants, serving as essential structural components of cell membranes where they regulate fluidity and permeability.[7] They are also the precursors to brassinosteroids, a class of plant hormones that govern growth and development.[7] The biosynthesis of these complex molecules is a testament to the elegance of plant metabolic networks.
The journey to this compound begins not in the sterol pathway itself, but with the universal building blocks of all terpenoids: the five-carbon isomers isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[8] Plants uniquely employ two distinct pathways to generate these precursors, compartmentalized within the cell to serve different downstream metabolic needs.[9][10]
Part 1: The Dual Origins of Isoprenoid Precursors
The construction of any sterol begins with the synthesis of IPP and DMAPP. Plants utilize two parallel pathways, a feature that distinguishes them from animals (which use only the mevalonate pathway).
-
The Mevalonate (MVA) Pathway: Located in the cytosol, this pathway converts acetyl-CoA into IPP.[11][12] It is traditionally associated with the synthesis of sesquiterpenes and the triterpenoid backbones of sterols and brassinosteroids.[9][12]
-
The Methylerythritol 4-Phosphate (MEP) Pathway: Housed in the plastids, the MEP pathway also produces IPP and DMAPP, but from pyruvate and glyceraldehyde-3-phosphate.[10][12] This pathway primarily supplies precursors for monoterpenes, diterpenes (like gibberellins), carotenoids, and the side chains of chlorophylls.[9][13]
While these pathways are largely separate, metabolic crosstalk exists, with evidence showing that both can contribute to the biosynthesis of all major isoprenoid classes, including sterols.[9][14]
Part 2: Forging the Triterpene Core: From Squalene to Cycloartenol
The linear C30 hydrocarbon, squalene, is the universal precursor to all sterols. Its formation and subsequent cyclization represent the first committed steps in sterol biosynthesis.
-
Squalene Synthesis: IPP and DMAPP units are sequentially condensed by prenyltransferases to form geranyl diphosphate (GPP, C10) and then farnesyl diphosphate (FPP, C15). Two molecules of FPP are then joined in a head-to-head condensation reaction catalyzed by squalene synthase (SQS) to yield squalene.[8]
-
Epoxidation: Squalene undergoes epoxidation by squalene epoxidase (SQE) to form (3S)-2,3-oxidosqualene. This reaction introduces an oxygen atom that is crucial for initiating the cyclization cascade.
-
Cyclization - The Plant Signature: This step marks a major divergence between plants and animals/fungi.[15]
-
In plants, 2,3-oxidosqualene is primarily cyclized by cycloartenol synthase (CAS) to produce cycloartenol .[8][16][17][18] This pentacyclic triterpenoid, with its characteristic cyclopropane ring, is the principal precursor for the vast majority of phytosterols.[17]
-
While CAS is dominant, many plants also possess a gene for lanosterol synthase (LAS) , the enzyme used by animals and fungi to produce the tetracyclic lanosterol .[19][20] However, the lanosterol-dependent pathway contributes only a minor fraction to the total phytosterol pool in most studied plants like Arabidopsis thaliana.[11][20][21]
-
Part 3: Tailoring and Diversification: The Post-Cycloartenol Pathway
Cycloartenol is not a functional membrane sterol. It must undergo a series of extensive modifications to its nucleus and side chain to become a mature phytosterol, which then serves as the precursor to this compound.
Key Enzymatic Transformations:
-
Side Chain Alkylation (C-24 Methylation): A defining feature of phytosterols is the presence of a methyl or ethyl group at the C-24 position of the side chain.[19] This is accomplished by S-adenosyl-L-methionine (SAM)-dependent sterol methyltransferases (SMTs).
-
Cyclopropane Ring Opening: The 9β,19-cyclopropane ring of cycloartenol is opened by cyclopropyl sterol isomerase (CPI) to generate a Δ8 double bond, yielding intermediates like obtusifoliol.[16][22] This step is essential for converting the pentacyclic cycloartenol framework into the conventional tetracyclic sterol nucleus.
-
Demethylation (C-4 and C-14): The two methyl groups at C-4 and the single methyl group at C-14, inherited from cycloartenol, must be removed. This is a complex, multi-enzyme process.
-
The C-14 methyl group is removed by a cytochrome P450 enzyme, sterol 14α-demethylase (CYP51) .[11][19]
-
The two C-4 methyl groups are removed sequentially by a complex involving 4α-methyl sterol oxidase (SMO) , a 3β-hydroxysteroid dehydrogenase/decarboxylase (3β-HSD), and a 3-keto sterol reductase (3KSR).[16][19][22]
-
-
Double Bond Modifications: A series of isomerases and reductases shift the double bonds within the sterol nucleus to arrive at the characteristic Δ5 bond found in many mature phytosterols like sitosterol and stigmasterol. This involves enzymes like sterol Δ8-Δ7-isomerase and Δ7-sterol-C5(6)-desaturase.[22]
-
Formation of the C-22 Double Bond: The final key modification to generate the direct precursor for this compound is the introduction of a double bond at the C-22 position of the side chain. This reaction is catalyzed by a C22-sterol desaturase , an enzyme belonging to the cytochrome P450 family (specifically CYP710A ).[22][23][24] This enzyme acts on precursors like β-sitosterol to produce stigmasterol (Stigmasta-5,22-dien-3β-ol).
Part 4: The Final Oxidative Isomerization to this compound
The conversion of a mature Δ5-phytosterol, such as stigmasterol, into this compound requires two final transformations: the oxidation of the 3β-hydroxyl group to a 3-ketone and the migration of the double bond from the Δ5 to the Δ4 position.
This two-step process is catalyzed by a 3β-hydroxysteroid dehydrogenase/Δ5-4-isomerase (3β-HSD/isomerase) . While extensively studied in mammalian steroidogenesis, orthologous enzymes are present in plants and are responsible for the formation of various 3-oxo-Δ4-steroids. The presence of compounds like Stigmast-4-en-3-one and this compound in plant tissues is strong evidence for the activity of this enzyme class on phytosterol substrates.[6][25]
The putative final steps are:
-
Substrate: A C29 sterol with a C-22 double bond, such as Stigmasterol (Stigmasta-5,22-dien-3β-ol).
-
Enzyme: 3β-hydroxysteroid dehydrogenase/Δ5-4-isomerase.
-
Reaction: The 3β-hydroxyl group is oxidized to a ketone, and the Δ5 double bond is isomerized to the more stable conjugated Δ4 position.
-
Product: this compound.
Part 5: Experimental Methodologies
Investigating the biosynthesis of this compound requires a multi-faceted approach combining analytical chemistry, biochemistry, and molecular biology.
Protocol 1: Extraction and Isolation of Phytosterols
This protocol provides a general framework for the extraction and purification of stigmastane-type steroids from plant tissue.[26]
1. Sample Preparation: a. Harvest fresh plant material (e.g., leaves, stems, roots). b. Dry the material completely to prevent enzymatic degradation. Freeze-drying is optimal, but air-drying or oven-drying at low temperatures (e.g., 40-50°C) is also effective.[26] c. Grind the dried tissue into a fine, homogenous powder to maximize the surface area for extraction.
2. Solvent Extraction: a. Weigh the powdered plant material (e.g., 100 g). b. Perform a solid-liquid extraction using a moderately polar solvent. Maceration in ethyl acetate or a chloroform:methanol mixture at room temperature for 24-48 hours is common.[7] c. Alternatively, use a Soxhlet apparatus for a more exhaustive extraction, though this can risk thermal degradation of some compounds. d. Filter the extract to remove solid plant material and concentrate the filtrate in vacuo using a rotary evaporator to yield a crude extract.
3. Chromatographic Purification: a. Column Chromatography (Initial Fractionation): i. Prepare a slurry of silica gel (e.g., 60-120 mesh) in a non-polar solvent like hexane. ii. Pack a glass column with the slurry. iii. Dissolve the crude extract in a minimal amount of solvent and load it onto the column. iv. Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate). v. Collect fractions and monitor them by Thin Layer Chromatography (TLC) to pool fractions containing compounds with similar Rf values. b. Preparative TLC or HPLC (Final Purification): i. Concentrate the fractions containing the target compound. ii. For preparative TLC, apply the concentrated fraction as a band onto a silica gel plate and develop it in an appropriate solvent system.[27][28] Visualize the bands under UV light, scrape the band corresponding to the target compound, and elute the compound from the silica with a polar solvent (e.g., ethyl acetate).[26] iii. For High-Performance Liquid Chromatography (HPLC), use a C18 reverse-phase column with a mobile phase such as methanol:water or acetonitrile:water to achieve high-purity isolation.
Protocol 2: Structural Characterization
Once isolated, the structure of the compound must be unequivocally confirmed using a combination of spectroscopic techniques.[26]
1. Gas Chromatography-Mass Spectrometry (GC-MS): a. Derivatize the sample (if it contains hydroxyl groups) with a silylating agent (e.g., BSTFA) to increase volatility. This step is not necessary for ketones like this compound. b. Inject the sample into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms). c. The retention time provides information on the compound's polarity and size, while the mass spectrum provides its molecular weight and a characteristic fragmentation pattern that serves as a structural fingerprint.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: a. Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃). b. Acquire ¹H NMR and ¹³C NMR spectra. c. ¹H NMR: Provides information on the number and chemical environment of protons. Key signals for this compound would include olefinic protons for the C-4 and C-22 double bonds, and characteristic shifts for the methyl groups on the sterol core and side chain.[27] d. ¹³C NMR: Shows the number of unique carbon atoms. The chemical shifts for the C-3 ketone (~200 ppm) and the four olefinic carbons (C-4, C-5, C-22, C-23) are diagnostic. e. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to establish the complete connectivity of the molecule.
3. Infrared (IR) Spectroscopy: a. Analyze the sample to identify key functional groups. b. A strong absorption band around 1680-1660 cm⁻¹ is characteristic of an α,β-unsaturated ketone (the C=O at C-3 conjugated with the C=C at C-4).
Quantitative Data Summary
The following table serves as a template for documenting the isolation and characterization of this compound, with hypothetical data based on typical phytosterol yields.
| Parameter | Value | Method | Reference |
| Plant Source | Clerodendrum indicum | N/A | |
| Molecular Formula | C₂₉H₄₆O | Mass Spectrometry | [1] |
| Molecular Weight | 410.7 g/mol | Mass Spectrometry | [2] |
| ¹³C NMR (Key Shifts) | C-3 (Ketone): ~199.5 ppm | ¹³C NMR Spectroscopy | N/A |
| C-4 (Olefinic): ~124.0 ppm | |||
| C-5 (Olefinic): ~171.5 ppm | |||
| C-22/C-23 (Olefinic): ~138.2/129.5 ppm | |||
| IR Absorption (C=O) | ~1675 cm⁻¹ | IR Spectroscopy | N/A |
| Purity | >95% | HPLC/qNMR | N/A |
Conclusion and Future Directions
The biosynthesis of this compound is a sophisticated process rooted in the core phytosterol pathway, culminating in specific side-chain and nucleus modifications. The pathway proceeds from IPP and DMAPP precursors, through the plant-specific intermediate cycloartenol, to a mature C29 sterol framework. The introduction of a C-22 double bond by a CYP710A desaturase and the subsequent oxidation and isomerization of the A-ring by a putative 3β-HSD/isomerase are the final, defining steps.
While the overall framework is well-understood, several areas warrant further investigation. The definitive identification and characterization of the specific 3β-HSD/isomerase responsible for the final conversion in various plant species remain an open field of research. Furthermore, understanding the transcriptional regulation of the entire pathway—particularly the terminal enzymes—could provide key insights for metabolic engineering efforts aimed at overproducing this and other valuable bioactive steroids in plant or microbial hosts. As our understanding deepens, so too will our ability to leverage these complex natural pathways for applications in medicine and biotechnology.
References
- Ohyama, K., et al. (2009). Dual biosynthetic pathways to phytosterol via cycloartenol and lanosterol in Arabidopsis. Proceedings of the National Academy of Sciences, 106(3), 725-730.
- Creative Proteomics. (n.d.). Plant Sterols: Structures, Biosynthesis, and Functions.
- Wang, Z., et al. (2022). Biosynthesis and the Roles of Plant Sterols in Development and Stress Responses. International Journal of Molecular Sciences, 23(4), 2234.
- Darnet, S., & Schaller, H. (2019). Phytosterol Profiles, Genomes and Enzymes – An Overview. Frontiers in Plant Science, 10, 1404.
- Opitz, S., et al. (2013). Both methylerythritol phosphate and mevalonate pathways contribute to biosynthesis of each of the major isoprenoid classes in young cotton seedlings. The Plant Journal, 78(4), 583-596.
- ResearchGate. (2022). Biosynthesis pathways of plant sterols. [Diagram].
- Seo, S., et al. (2001). Studies on the Biosynthesis of Sterol Side Chain in Higher Plants. ChemInform, 32(41).
- BenchChem. (n.d.).
- Sonawane, P. D., et al. (2017). Dissecting cholesterol and phytosterol biosynthesis via mutants and inhibitors. Journal of Experimental Botany, 68(16), 4539-4554.
- Rinner, U. (n.d.).
- Skorupinska-Tudek, K., et al. (2008). Contribution of the Mevalonate and Methylerythritol Phosphate Pathways to the Biosynthesis of Dolichols in Plants. Journal of Biological Chemistry, 283(31), 21424-21435.
- Ohyama, K., et al. (2009). Dual biosynthetic pathways to phytosterol via cycloartenol and lanosterol in Arabidopsis. PNAS, 106(3), 725-730.
- Jin, M. L., et al. (2017). Two Cycloartenol Synthases for Phytosterol Biosynthesis in Polygala tenuifolia Willd. International Journal of Molecular Sciences, 18(11), 2426.
- Kasahara, H., et al. (2002). Contribution of the mevalonate and methylerythritol phosphate pathways to the biosynthesis of gibberellins in Arabidopsis. Journal of Biological Chemistry, 277(47), 45188-45194.
- Wikipedia. (n.d.).
- Ohyama, K., et al. (2009). Dual biosynthetic pathways to phytosterol via cycloartenol and lanosterol in Arabidopsis. PNAS.
- Jin, M. L., et al. (2017). Two Cycloartenol Synthases for Phytosterol Biosynthesis in Polygala tenuifolia Willd. MDPI.
- Wang, Z., et al. (2022). Biosynthesis and the Roles of Plant Sterols in Development and Stress Responses. MDPI.
- MedChemExpress. (n.d.). This compound. MedChemExpress.
- Babiychuk, E., et al. (2014). Plant Oxidosqualene Metabolism: Cycloartenol Synthase–Dependent Sterol Biosynthesis in Nicotiana benthamiana. PLOS ONE, 9(10), e109224.
- Darnet, S., & Schaller, H. (2019). Phytosterol Profiles, Genomes and Enzymes – An Overview. Frontiers in Plant Science.
- Sawai, S., et al. (2014).
- BenchChem. (n.d.). A Comparative Analysis of the Biological Activities of Stigmasta-4,25-dien-3-one and Stigmasterol. BenchChem.
- National Center for Biotechnology Information. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). 4,22-Stigmastadiene-3-one.
- Kachroo, A., et al. (2001). A fatty acid desaturase modulates the activation of defense signaling pathways in plants. Proceedings of the National Academy of Sciences, 98(16), 9448-9453.
- BenchChem. (n.d.). Potential Biological Activities of Stigmasta-4,25-dien-3-one: A Technical Guide. BenchChem.
- Das, S. C., et al. (2013). Isolation and Characterization of (22E,24S)-Stigmasta-5,22,25-trien-3β-ol from Clerodendrum viscosum Vent. Asian Journal of Chemistry, 25(11), 6447-6448.
- Kachroo, A., et al. (2001).
- BenchChem. (n.d.).
- Indian Medicinal Plants, Phytochemistry And Therapeutics. (n.d.). This compound.
- ChemFaces. (n.d.). This compound. ChemFaces.
- ResearchGate. (n.d.). Isolation and characterization of Stigmasta-7, 22-dien-3-ol (α-Spinasterol) from Entada africana stem bark crude extract.
- FooDB. (2010). Showing Compound Stigmasta-4-22-dien-3-one (FDB005657). FooDB.
- ResearchGate. (n.d.). Isolation and Characterization of (22E,24S)-Stigmasta-5,22,25-trien-3b-ol from Clerodendrum viscosum Vent.
- Ibrahim, M., et al. (2016). Isolation, Characterization and Antimicrobial Activity of 3β, 22E-Stigmasta-5, 22-dien-3-ol from the Aerial Part of Aeschynomene uniflora E. Mey.
- Gache, M. R., et al. (2013). A novel Tetrahymena thermophila sterol C-22 desaturase belongs to the fatty acid hydroxylase/desaturase superfamily. Molecular Biology and Evolution, 30(4), 857-868.
- Chinese Academy of Sciences. (n.d.). Phytochemical: this compound. CAPS.
- Dar, A. A., et al. (2017). The FAD2 Gene in Plants: Occurrence, Regulation, and Role. Frontiers in Plant Science, 8, 1789.
- Wang, Y., et al. (2012). Arabidopsis Fatty Acid Desaturase FAD2 Is Required for Salt Tolerance during Seed Germination and Early Seedling Growth. PLOS ONE, 7(1), e30355.
- National Center for Biotechnology Information. (n.d.). Stigmast-4-en-3-one.
- PlantaeDB. (n.d.). 4,22-Stigmastadiene-3-one. PlantaeDB.
Sources
- 1. This compound | C29H46O | CID 6442194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,22-Stigmastadiene-3-one | C29H46O | CID 12611207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | CAS:55722-32-2 | Manufacturer ChemFaces [chemfaces.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Plant Sterols: Structures, Biosynthesis, and Functions - Creative Proteomics [creative-proteomics.com]
- 9. Both methylerythritol phosphate and mevalonate pathways contribute to biosynthesis of each of the major isoprenoid classes in young cotton seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 11. academic.oup.com [academic.oup.com]
- 12. rinner-group.univie.ac.at [rinner-group.univie.ac.at]
- 13. Contribution of the mevalonate and methylerythritol phosphate pathways to the biosynthesis of gibberellins in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Contribution of the Mevalonate and Methylerythritol Phosphate Pathways to the Biosynthesis of Dolichols in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Frontiers | Phytosterol Profiles, Genomes and Enzymes – An Overview [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. Plant Oxidosqualene Metabolism: Cycloartenol Synthase–Dependent Sterol Biosynthesis in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biosynthesis and the Roles of Plant Sterols in Development and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dual biosynthetic pathways to phytosterol via cycloartenol and lanosterol in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. A novel Tetrahymena thermophila sterol C-22 desaturase belongs to the fatty acid hydroxylase/desaturase superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Stigmast-4-en-3-one | C29H48O | CID 5484202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. asianpubs.org [asianpubs.org]
- 28. researchgate.net [researchgate.net]
chemical and physical properties of Stigmasta-4,22-dien-3-one
An In-Depth Technical Guide to Stigmasta-4,22-dien-3-one: Chemical, Physical, and Biological Properties for the Research Professional
Authored by: A Senior Application Scientist
Abstract
This compound is a naturally occurring phytosteroid belonging to the stigmastane class of chemical compounds.[1] Found in various plant species, including the flower of Magnolia biondii and soy beans, this molecule has garnered interest within the scientific community for its potential therapeutic applications.[1][2] This technical guide provides a comprehensive overview of the , alongside a detailed exploration of its known biological activities and established analytical methodologies. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development who are investigating the potential of this and related steroid compounds.
Chemical Identity and Structure
This compound is classified as a stigmastane and derivative, which are sterol lipids based on the stigmastane skeleton.[1] This core structure is a cholestane moiety with an ethyl group at the C24 position.[1] The defining chemical features of this compound include a ketone group at the C-3 position and double bonds at the C-4 and C-22 positions.
A variety of identifiers are used to catalogue this compound across chemical databases:
| Identifier | Value | Source |
| CAS Number | 20817-72-5, 55722-32-2 | [3][4][5] |
| Molecular Formula | C29H46O | [2][3] |
| Molecular Weight | 410.7 g/mol | [2][5][6] |
| IUPAC Name | (8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | [6] |
| InChI Key | MKGZDUKUQPPHFM-LPJPOILFSA-N | [1] |
The steroidal backbone and specific functional groups of this compound are depicted in the following diagram:
Caption: 2D structure of this compound.
Physicochemical Properties
The physical characteristics of a compound are critical for its application in drug development, influencing factors such as formulation and bioavailability.
| Property | Value/Description | Source |
| Physical State | Solid (predicted for related compounds) | [7] |
| Solubility | Practically insoluble in water. Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [1][8] |
| pKa | Extremely weak acidic compound. | [1] |
| Melting Point | 154-156 °C (for the related compound (22E,24R)-Stigmasta-4,22-diene-3,6-dione) | [7] |
Spectroscopic Analysis
Structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M+) corresponding to its molecular weight.[9] High-resolution mass spectrometry can yield the exact molecular formula.[9] LC-MS data shows a precursor ion [M+Na]+ at m/z 433.3454.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[10] For this compound, the IR spectrum will prominently feature:
-
A strong absorption band characteristic of the C=O stretching of the α,β-unsaturated ketone.
-
Absorption bands corresponding to C=C stretching for the two double bonds.
-
C-H stretching and bending vibrations for the aliphatic portions of the molecule.
The NIST Chemistry WebBook provides reference IR spectra for this compound.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.[13]
-
¹H NMR: The proton NMR spectrum will show signals in the olefinic region corresponding to the protons on the C-4 and C-22/C-23 double bonds. The spectrum will also display a complex series of overlapping signals in the aliphatic region for the protons of the steroid nucleus and the side chain.
-
¹³C NMR: The carbon NMR spectrum is expected to show 29 distinct signals. Key resonances will include those for the carbonyl carbon (C-3), the four olefinic carbons (C-4, C-5, C-22, C-23), and the numerous aliphatic carbons of the steroidal skeleton and side chain. A reference 13C NMR spectrum is available on SpectraBase.[14]
Isolation and Purification from Natural Sources
This compound is typically isolated from plant materials through a series of extraction and chromatographic steps. The general workflow is applicable to many phytosteroids.
Experimental Protocol: General Isolation Procedure
-
Preparation of Plant Material: The plant material is dried and ground to a fine powder to maximize the surface area for extraction.
-
Extraction: The powdered material undergoes solvent extraction, often starting with a non-polar solvent to remove fats and waxes, followed by extraction with a solvent of intermediate polarity, such as methanol or a mixture of acetone and methanol.[15]
-
Fractionation: The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., hexane, dichloromethane, ethyl acetate) to separate compounds based on their polarity.[16]
-
Chromatographic Purification: The fraction containing the target compound is subjected to column chromatography, typically using silica gel as the stationary phase.[15] Elution with a gradient of solvents (e.g., hexane-ethyl acetate) separates the components of the fraction.[15]
-
Final Purification: Fractions containing this compound are combined and may be further purified by techniques such as preparative thin-layer chromatography (PTLC) to yield the pure compound.[17]
-
Structural Confirmation: The identity and purity of the isolated compound are confirmed using the spectroscopic methods described above (MS, IR, NMR).[17]
Caption: General workflow for the isolation of this compound.
Biological Activities and Therapeutic Potential
This compound has been reported to exhibit a range of biological activities, suggesting its potential for further investigation in drug discovery.
-
Antioxidant Activity: This compound has demonstrated antioxidant properties in various assays.[2][8]
-
Antitubercular Activity: this compound has been identified as an antitubercular agent.[18]
-
Cytotoxic Activity: It has shown cytotoxicity against the human HT1080 fibrosarcoma cell line with an IC50 of 0.3 mM.[18]
The biological activities of related stigmastane steroids, such as antimicrobial and anti-inflammatory effects, further support the potential of this class of compounds as therapeutic agents.[19][20]
Caption: Known biological activities of this compound.
Conclusion and Future Directions
This compound is a phytosteroid with well-defined chemical and physical properties. The available spectroscopic data provides a solid foundation for its identification and characterization. Its reported antioxidant, antitubercular, and cytotoxic activities make it a compound of interest for further pharmacological investigation.
Future research should focus on:
-
Elucidating the specific mechanisms of action for its observed biological activities.
-
Conducting broader screening against various cancer cell lines and microbial strains.
-
Investigating the structure-activity relationships of this compound and its derivatives to optimize its therapeutic potential.
This technical guide serves as a comprehensive starting point for researchers embarking on the study of this promising natural product.
References
-
FooDB. (2010). Showing Compound Stigmasta-4-22-dien-3-one (FDB005657). Retrieved from [Link]
-
NIST. (n.d.). 4,22-Stigmastadiene-3-one. NIST WebBook. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4,22-Stigmastadiene-3-one. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). (22E,24R)-Stigmasta-4,22-diene-3,6-dione. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 4,22-Stigmastadiene-3-one IR Spectrum. NIST WebBook. Retrieved from [Link]
-
NIST. (n.d.). 4,22-Stigmastadiene-3-one IR Spectrum. NIST WebBook. Retrieved from [Link]
-
NIST. (n.d.). 4,22-Stigmastadiene-3-one Mass Spectrum. NIST WebBook. Retrieved from [Link]
-
ResearchGate. (2017). Isolation and characterization of Stigmasta-7, 22-dien-3-ol (α-Spinasterol) from Entada africana stem bark crude extract. Retrieved from [Link]
-
SpectraBase. (n.d.). 4,22,-Stigmastadien-3-one. Retrieved from [Link]
-
ResearchGate. (2015). ANTIMICROBIAL ACTIVITY OF STIGMAST-4-EN-3-ONE AND 2,4- DIMETHYLHEXANE ISOLATED FROM NAUCLEA LATIFOLIA. Retrieved from [Link]
-
Nowick, J. S. (n.d.). Problems from Previous Years' Exams. University of California, Irvine. Retrieved from [Link]
-
ResearchGate. (2016). NMR, mass spectroscopy, IR - finding compound structure?. Retrieved from [Link]
-
LibreTexts. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]
Sources
- 1. Showing Compound Stigmasta-4-22-dien-3-one (FDB005657) - FooDB [foodb.ca]
- 2. labshake.com [labshake.com]
- 3. 4,22-Stigmastadiene-3-one [webbook.nist.gov]
- 4. This compound (55722-32-2) for sale [vulcanchem.com]
- 5. 4,22-Stigmastadiene-3-one | C29H46O | CID 12611207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C29H46O | CID 6442194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (22E,24R)-Stigmasta-4,22-diene-3,6-dione | C29H44O2 | CID 14825797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | CAS:55722-32-2 | Manufacturer ChemFaces [chemfaces.com]
- 9. lehigh.edu [lehigh.edu]
- 10. researchgate.net [researchgate.net]
- 11. 4,22-Stigmastadiene-3-one [webbook.nist.gov]
- 12. 4,22-Stigmastadiene-3-one [webbook.nist.gov]
- 13. Problems from Previous Years' Exams [chem.uci.edu]
- 14. spectrabase.com [spectrabase.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Structure Elucidation and Stereochemistry of Stigmasta-4,22-dien-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stigmasta-4,22-dien-3-one is a naturally occurring phytosterol belonging to the stigmastane class of steroids.[1][2] Found in various terrestrial and marine organisms, including plants and sponges, this C29 steroid has garnered interest within the scientific community for its potential biological activities.[3][4] As with all steroids, the precise three-dimensional arrangement of its atoms—its stereochemistry—is critical to its biological function. This guide provides a comprehensive technical overview of the analytical methodologies employed to elucidate the planar structure and define the complex stereochemistry of this compound.
Molecular Architecture: The Stigmastane Skeleton
The foundational structure of this compound is the tetracyclic cyclopentanoperhydrophenanthrene nucleus, which is characteristic of steroids. This core is fused to a C10 side chain at the C17 position.[4] The molecule's systematic name, (22E,24R)-Stigmasta-4,22-dien-3-one, encapsulates its key structural features: an α,β-unsaturated ketone in the A-ring (a double bond between C4 and C5, and a ketone at C3), a double bond in the side chain between C22 and C23 with E geometry, and a specific stereochemical configuration at the C24 chiral center.[2][4]
Part 1: Unraveling the Core Structure - A Spectroscopic Approach
The elucidation of the chemical scaffold of this compound relies on a synergistic application of modern spectroscopic techniques. Each method provides unique pieces of the structural puzzle, which, when combined, reveal the complete picture.
Mass Spectrometry (MS): Determining the Molecular Blueprint
Mass spectrometry is the first port of call for determining the molecular weight and elemental composition of a compound. For this compound, the molecular formula is established as C₂₉H₄₆O, corresponding to a molecular weight of approximately 410.7 g/mol .[5][6]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
A robust method for the analysis of this compound involves gas chromatography coupled with mass spectrometry (GC-MS).
-
Sample Preparation: For plant-derived samples, a solid-liquid extraction is typically performed using a chloroform:methanol mixture. The crude extract is then purified using chromatographic techniques like column chromatography or preparative thin-layer chromatography (PTLC).[3]
-
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5MS.
-
Carrier Gas: Helium at a constant flow.
-
Temperature Program: A temperature gradient is employed to ensure optimal separation, for instance, starting at a lower temperature and ramping up to a higher temperature.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
-
Data Interpretation: Fragmentation Analysis
The electron ionization mass spectrum of this compound will exhibit a molecular ion peak ([M]⁺) at m/z 410. The fragmentation pattern provides crucial structural information, particularly regarding the side chain. Key fragmentation pathways for stigmastane-type steroids involve the cleavage of the side chain from the steroid nucleus. For instance, the fragmentation of the related stigmasta-4,22-diene-3,6-dione shows a characteristic loss of the side chain.[7] A detailed analysis of these fragments allows for the confirmation of the side chain's composition and the presence of the double bond within it.
Table 1: Key Mass Spectrometry Data for this compound
| Feature | Observation | Significance |
| Molecular Ion [M]⁺ | m/z 410 | Confirms the molecular weight and formula C₂₉H₄₆O. |
| Fragmentation | Characteristic losses related to the side chain. | Provides information on the side chain structure. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In this compound, the most prominent feature is the α,β-unsaturated ketone system in the A-ring.
Data Interpretation
The IR spectrum of this compound will display characteristic absorption bands:
-
C=O Stretch: A strong absorption band in the region of 1685-1665 cm⁻¹ is indicative of a conjugated ketone. This is shifted to a lower wavenumber compared to a saturated ketone (typically ~1715 cm⁻¹) due to the conjugation with the C=C double bond.
-
C=C Stretch: An absorption band for the alkene C=C double bond in the A-ring will appear around 1620-1580 cm⁻¹. The C=C stretch of the side chain may also be observed in this region.
-
C-H Stretches: Absorptions corresponding to sp² C-H stretching of the double bonds will be observed above 3000 cm⁻¹, while sp³ C-H stretching from the steroid nucleus and side chain will appear below 3000 cm⁻¹.
The presence of these specific absorption bands provides strong evidence for the α,β-unsaturated ketone functionality.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the most powerful technique for the complete structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. While a complete, publicly available high-resolution NMR dataset for (22E,24R)-Stigmasta-4,22-dien-3-one is not readily found, data from closely related compounds and spectral databases allow for a comprehensive analysis.[1][2][8]
1.3.1 ¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key expected signals for this compound include:
-
Olefinic Protons: The proton at C4 will appear as a singlet in the downfield region (around δ 5.7 ppm). The protons of the C22-C23 double bond in the side chain will appear as multiplets in the region of δ 5.0-5.3 ppm. The large coupling constant (typically >15 Hz) between these two protons is characteristic of a trans or E configuration.[8]
-
Methyl Protons: The spectrum will show several singlets and doublets corresponding to the methyl groups of the steroid nucleus (C18 and C19) and the side chain (C21, C26, C27, and C29). The chemical shifts of these methyl groups are highly sensitive to the stereochemistry of the molecule.
-
Other Protons: The remaining protons of the steroid nucleus and side chain will appear as a complex series of overlapping multiplets in the upfield region.
1.3.2 ¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, 29 distinct carbon signals are expected.
-
Carbonyl Carbon: The ketone carbon at C3 will have a characteristic chemical shift in the downfield region, typically around δ 200 ppm.
-
Olefinic Carbons: The carbons of the C4-C5 and C22-C23 double bonds will resonate in the region of δ 120-170 ppm.
-
Methyl Carbons: The methyl carbons will appear in the upfield region of the spectrum.
-
Other Carbons: The remaining methylene and methine carbons of the steroid skeleton and side chain will appear in the intermediate region.
A representative ¹³C NMR spectrum for a closely related compound, 4,22-stigmastadien-3-one, is available in spectral databases and provides a reference for the expected chemical shifts.[1]
Table 2: Predicted Key ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom(s) | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (from Database[1]) |
| C-3 | - | ~199.5 |
| C-4 | ~5.7 (s) | ~124.0 |
| C-5 | - | ~171.5 |
| C-22/C-23 | ~5.0-5.3 (m) | ~138.2, ~129.5 |
| C-18 | Singlet | - |
| C-19 | Singlet | - |
1.3.3 2D NMR Spectroscopy: Connecting the Pieces
2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity of the atoms.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of the spin systems within the molecule. This is crucial for assigning the protons within the steroid rings and the side chain.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C), enabling the assignment of the carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is invaluable for connecting different spin systems and for assigning quaternary carbons.
Part 2: Defining the 3D Architecture - Stereochemistry
The biological activity of this compound is intrinsically linked to its specific three-dimensional shape. The key stereochemical features to be determined are the geometry of the C22-C23 double bond and the absolute configuration of the chiral centers, particularly C24 in the side chain and the ring junctions of the steroid nucleus.
The C22-C23 Double Bond: An E-Configuration
The geometry of the double bond in the side chain is determined to be E (trans) based on ¹H NMR data. The coupling constant (J-value) between the olefinic protons H-22 and H-23 is typically large (J > 15 Hz) for a trans configuration, whereas a cis configuration would show a smaller coupling constant (around 10 Hz).[8]
The Chiral Center at C24: The (R)-Configuration
The assignment of the stereochemistry at C24 as R is more complex and often relies on a combination of techniques:
-
Comparison with Known Compounds: The ¹H and ¹³C NMR chemical shifts of the side chain, particularly the methyl groups, are compared with those of known stigmastane steroids with defined stereochemistry.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These 2D NMR experiments provide information about protons that are close in space. By observing NOE or ROE correlations between protons on the side chain and the steroid nucleus, the relative stereochemistry can be deduced. For example, an NOE between H-20 and protons on the C24 ethyl group would provide information about the conformation of the side chain and the spatial relationship of the substituents.
The Steroid Nucleus: A Trans-Fused System
The ring junctions in the stigmastane skeleton are typically in a trans configuration, leading to a relatively flat and rigid structure. This is the thermodynamically more stable arrangement. The stereochemistry of the ring junctions can be confirmed by NOESY/ROESY experiments, which will show characteristic through-space correlations between axial protons on different rings. For example, NOEs between the axial methyl group at C10 (C-19) and axial protons on the A and B rings are indicative of the trans fusion.
Conclusion
The structure elucidation and stereochemical assignment of this compound is a multifaceted process that relies on the careful application and interpretation of a suite of modern spectroscopic techniques. Mass spectrometry provides the molecular formula, while IR spectroscopy identifies key functional groups. The cornerstone of the structural analysis is NMR spectroscopy, with 1D and 2D techniques working in concert to build the carbon-hydrogen framework and define the intricate stereochemistry of the molecule. The established (22E,24R) configuration is crucial for understanding its biological properties and for guiding future research in drug development and natural product chemistry.
References
-
4,22,-Stigmastadien-3-one. SpectraBase. [Link]
-
Isolation of Stigmast- 4 -ENE-3-One and Gamma- Sitosterol from the Aerieal Part of Synedrella Nodiflora Linn (Asteracae). IOSR Journal of Applied Chemistry. [Link]
-
Isolation and Characterization of (22E,24S)-Stigmasta-5,22,25-trien-3β-ol from Clerodendrum viscosum Vent. Asian Journal of Chemistry. [Link]
-
4,22-Stigmastadiene-3-one. NIST WebBook. [Link]
-
This compound (C29H46O). PubChemLite. [Link]
-
This compound, 4-methyl-, (22E,24R)- - Optional[13C NMR]. SpectraBase. [Link]
-
This compound | C29H46O | CID 6442194. PubChem. [Link]
-
The main MS fragmentation pathways for stigmasta-4,22-diene-3,6-dione... ResearchGate. [Link]
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. PubChemLite - this compound (C29H46O) [pubchemlite.lcsb.uni.lu]
- 6. This compound | C29H46O | CID 6442194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
Spectroscopic Blueprint of Stigmasta-4,22-dien-3-one: An In-depth Technical Guide
This guide provides a comprehensive analysis of the spectroscopic data for Stigmasta-4,22-dien-3-one, a significant stigmastane-type steroid. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral characteristics of this compound, offering insights grounded in established scientific principles. The structural elucidation of complex molecules like this compound is fundamentally reliant on these techniques, and a thorough understanding of its spectral blueprint is crucial for its identification, characterization, and application in research and development.
Molecular Structure and Spectroscopic Overview
This compound (C₂₉H₄₆O) is a derivative of stigmastane, a 29-carbon tetracyclic triterpenoid.[1][2][3] Its structure is characterized by a conjugated enone system in the A-ring and a double bond in the side chain, which are key features that give rise to its distinct spectroscopic signature. The molecular weight of this compound is approximately 410.7 g/mol .[1][2][4]
This guide will systematically dissect the following spectroscopic data:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Providing detailed analysis of ¹H and ¹³C NMR spectra to map the carbon-hydrogen framework.
-
Mass Spectrometry (MS): Elucidating the fragmentation pattern to confirm the molecular weight and structural components.
-
Infrared (IR) Spectroscopy: Identifying the key functional groups present in the molecule.
The following diagram illustrates the chemical structure of this compound, with key carbons numbered for reference in the subsequent spectroscopic analysis.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) provide information about the electronic environment of each nucleus.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound is expected to show 29 distinct carbon signals, consistent with its molecular formula. The key resonances are associated with the carbonyl group, the double bonds, and the methyl groups.
| Carbon Atom | Chemical Shift (δ, ppm) | Rationale |
| C-3 | ~199.0 | The carbonyl carbon of the α,β-unsaturated ketone is significantly deshielded. |
| C-5 | ~171.0 | The β-carbon of the enone system is also deshielded due to conjugation. |
| C-4 | ~124.0 | The α-carbon of the enone system appears at a characteristic downfield shift. |
| C-22, C-23 | ~138.0, ~129.0 | The sp² carbons of the side-chain double bond. |
| C-18, C-19 | ~12.0 - 22.0 | The angular methyl carbons, with C-19 typically being more downfield. |
| Other Aliphatic | ~10.0 - 60.0 | The remaining sp³ hybridized carbons of the steroid nucleus and side chain. |
Note: The exact chemical shifts can vary slightly depending on the solvent and the specific instrument used.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides complementary information, revealing the number of different types of protons and their neighboring environments.
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| H-4 | ~5.7 | s | The vinylic proton at C-4 of the enone system appears as a singlet due to the absence of adjacent protons. |
| H-22, H-23 | ~5.0 - 5.2 | m | The olefinic protons of the side-chain double bond typically appear as a multiplet due to coupling with neighboring protons. |
| H-18, H-19 | ~0.7 - 1.2 | s | The angular methyl protons appear as sharp singlets. |
| Other Aliphatic | ~0.8 - 2.5 | m | The numerous methylene and methine protons of the steroid skeleton and side chain result in a complex multiplet region. |
Note: s = singlet, m = multiplet. The exact chemical shifts and multiplicities can vary.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.
Electron Ionization (EI) Mass Spectrometry
In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and various fragment ions.
-
Molecular Ion (M⁺): A prominent peak is expected at m/z 410, corresponding to the molecular weight of this compound.[1][2][4]
-
Key Fragmentation Pathways: The fragmentation of the steroid nucleus and the side chain provides characteristic ions. A common fragmentation is the cleavage of the side chain.
Caption: Key fragmentation pathways of this compound in EI-MS.
Electrospray Ionization (ESI) Mass Spectrometry
ESI is a soft ionization technique that typically results in the formation of protonated molecules [M+H]⁺ or adducts with other ions like sodium [M+Na]⁺. For this compound, prominent ions would be expected at:
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~1675 | C=O stretch | α,β-Unsaturated Ketone |
| ~1615 | C=C stretch | Conjugated Alkene |
| ~3030 | =C-H stretch | Alkene C-H |
| ~2960-2850 | C-H stretch | Alkane C-H |
| ~1465, ~1375 | C-H bend | Alkane C-H |
The IR spectrum of this compound is dominated by a strong absorption band for the conjugated carbonyl group and characteristic absorptions for the carbon-carbon double bonds and aliphatic C-H bonds.[5]
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized, best-practice protocols for the techniques discussed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the instrument to ensure optimal resolution and lineshape.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-pulse experiment. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Caption: A generalized workflow for NMR data acquisition and processing.
Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane, ethyl acetate).
-
Instrument Setup:
-
Use a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Select an appropriate GC column (e.g., a non-polar column like DB-5ms) and set a suitable temperature program to ensure good separation.
-
-
Data Acquisition: Inject the sample into the GC. The separated components will then be introduced into the mass spectrometer for ionization and analysis.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Compare the obtained spectrum with library data for confirmation.
Infrared (ATR-IR) Spectroscopy Protocol
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup: Ensure the ATR crystal is clean before acquiring a background spectrum.
-
Data Acquisition: Press the sample firmly against the crystal using the pressure arm and collect the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Conclusion
The spectroscopic data presented in this guide provides a robust and multi-faceted characterization of this compound. The combination of NMR, MS, and IR spectroscopy allows for an unambiguous identification and structural confirmation of this important steroidal compound. The detailed analysis of the spectral features and the provided experimental protocols serve as a valuable resource for researchers working with this and related natural products. The convergence of data from these orthogonal analytical techniques provides a high degree of confidence in the assigned structure, which is a cornerstone of scientific integrity in the fields of natural product chemistry and drug development.
References
-
SpectraBase. (n.d.). 4,22,-Stigmastadien-3-one. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
NIST. (n.d.). 4,22-Stigmastadiene-3-one. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). This compound, 4-methyl-, (22E,24R)-. Retrieved from [Link]
-
NIST. (n.d.). 4,22-Stigmastadiene-3-one. In NIST Chemistry WebBook. Retrieved from [Link]
-
Tchoukoua, A., et al. (2023). Polyoxygenated Stigmastane-Type Steroids from Vernonia kotschyana Sch. Bip. ex Walp. and Their Chemophenetic Significance. Molecules, 28(14), 5348. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass Spectrum of 4,22-Stigmastadiene-3-one (RT-37.325 min.). Retrieved from [Link]
-
LookChem. (n.d.). New Stigmastane Steroids Constituents from Rice Hulls of Oryza sativa and Inhibitory Activity on Radish seed. Retrieved from [Link]
-
SpectraBase. (n.d.). This compound, 4-methyl-, (22E,24R)- [13C NMR]. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Polyoxygenated Stigmastane-Type Steroids from Vernonia kotschyana Sch. Bip. ex Walp. and Their Chemophenetic Significance. Retrieved from [Link]
-
International Journal of Green Pharmacy. (2015). Isolation and tentative characterization of stigmastane type steroids from the roots of Senecio rufinervis D.C. Retrieved from [Link]
-
PubMed. (2019). Stigmastane-type steroids with unique conjugated Δ 7,9(11) diene and highly oxygenated side chains from the twigs of Vernonia amygdalina. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound Stigmasta-4-22-dien-3-one (FDB005657). Retrieved from [Link]
-
ATB. (n.d.). 4,22-Stigmastadiene-3-one | C29H46O | MD Topology | NMR | X-Ray. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C29H46O). Retrieved from [Link]
Sources
- 1. 4,22-Stigmastadiene-3-one [webbook.nist.gov]
- 2. 4,22-Stigmastadiene-3-one [webbook.nist.gov]
- 3. Showing Compound Stigmasta-4-22-dien-3-one (FDB005657) - FooDB [foodb.ca]
- 4. This compound | C29H46O | CID 6442194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Polyoxygenated Stigmastane-Type Steroids from Vernonia kotschyana Sch. Bip. ex Walp. and Their Chemophenetic Significance - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Stigmasta-4,22-dien-3-one: A Technical Guide for Researchers
A comprehensive exploration of the burgeoning evidence surrounding the diverse biological activities of the phytosterol Stigmasta-4,22-dien-3-one. This guide offers an in-depth analysis of its cytotoxic, anti-inflammatory, antimicrobial, and antitubercular properties, providing researchers and drug development professionals with a critical resource for future investigations.
Introduction
This compound, a naturally occurring steroid found in various plant species, has emerged as a compound of significant interest in the field of pharmacology.[1][2][3] Structurally a derivative of stigmasterol, this phytosterol possesses a unique chemical scaffold that has been associated with a spectrum of biological activities.[4] This technical guide synthesizes the current understanding of this compound's therapeutic potential, presenting a detailed examination of its known biological effects, plausible mechanisms of action, and standardized protocols for its investigation.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in biological research.
| Property | Value | Source |
| Molecular Formula | C29H46O | [1] |
| Molecular Weight | 410.7 g/mol | [1] |
| IUPAC Name | (8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | [1] |
| CAS Number | 55722-32-2 | |
| Synonyms | (22E)-Stigmasta-4,22-dien-3-one, 4,22-Stigmastadiene-3-one | [1][2] |
I. Cytotoxic and Anticancer Potential
Emerging evidence strongly suggests that this compound exhibits cytotoxic properties against cancer cell lines, positioning it as a promising candidate for anticancer drug development.
A. Demonstrated Cytotoxicity
Initial studies have highlighted the compound's ability to inhibit the proliferation of human cancer cells. Notably, this compound has shown significant cytotoxicity against the human HT1080 fibrosarcoma cell line, with a reported half-maximal inhibitory concentration (IC50) of 0.3 mM.[5] This finding underscores the compound's potential as a lead for the development of novel chemotherapeutic agents.
B. Proposed Mechanism of Action: Induction of Apoptosis
While the precise molecular mechanisms are still under investigation, it is hypothesized that the cytotoxic effects of this compound are mediated through the induction of apoptosis, or programmed cell death. This process is a critical target in cancer therapy. The proposed mechanism involves the intrinsic mitochondrial pathway, a key cascade in apoptotic signaling.[6][7]
Hypothesized Apoptotic Pathway:
Caption: Hypothesized intrinsic apoptotic pathway induced by this compound.
This proposed pathway suggests that this compound may trigger mitochondrial stress, leading to a shift in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[6][8] This imbalance is thought to cause the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases, ultimately leading to the execution of apoptosis.[9][10]
C. Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[11][12]
Workflow for MTT Assay:
Caption: General workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HT1080) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
II. Anti-inflammatory Properties
Chronic inflammation is a key driver of numerous diseases. This compound, along with its parent compound stigmasterol, has shown potential in modulating inflammatory responses.
A. Plausible Mechanism of Action: Inhibition of the NF-κB Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines and mediators.[13][14][15][16] While direct evidence for this compound is still emerging, studies on the structurally similar stigmasterol suggest that it may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2] Inhibition of NF-κB activation would lead to a downstream reduction in the production of pro-inflammatory molecules such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[13][17]
NF-κB Signaling Pathway in Inflammation:
Caption: The NF-κB signaling pathway and the hypothesized inhibitory point of this compound.
B. Experimental Protocol: Griess Assay for Nitric Oxide Production
The Griess assay is a common method for quantifying nitric oxide production by measuring its stable metabolite, nitrite, in cell culture supernatants.[1][18][19]
Workflow for Griess Assay:
Caption: General workflow for assessing anti-inflammatory activity using the Griess assay.
Step-by-Step Methodology:
-
Cell Culture: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.[20]
-
Pre-treatment: Treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells.
-
Incubation: Incubate the plates for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[21]
-
Incubation: Incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of nitric oxide inhibition.
III. Antimicrobial and Antitubercular Activities
This compound has also been identified as a potential antimicrobial and antitubercular agent.
A. Antimicrobial Spectrum
Research has indicated that this compound is a constituent of plant extracts with demonstrated antimicrobial activity.[3] Further studies are necessary to determine the specific spectrum of susceptible bacteria and fungi and to establish its minimum inhibitory concentrations (MICs).
B. Antitubercular Potential
The compound has been specifically highlighted for its potential activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. The mechanism of action is likely to involve disruption of the mycobacterial cell wall or inhibition of essential enzymes.[22][23][24]
C. Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[3][25][26][27][28][29][30][31][32]
Workflow for Broth Microdilution Assay:
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Step-by-Step Methodology:
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism only) and negative (broth only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
This compound presents a compelling profile as a bioactive natural product with multifaceted therapeutic potential. The existing evidence strongly supports its further investigation as a lead compound for the development of novel anticancer, anti-inflammatory, and antimicrobial agents. Future research should focus on elucidating the precise molecular targets and signaling pathways involved in its various biological activities. Comprehensive in vivo studies are also warranted to validate its efficacy and safety in preclinical models. The detailed protocols and mechanistic insights provided in this guide aim to facilitate and accelerate these crucial next steps in the exploration of this compound's therapeutic promise.
References
- MTT Assay Protocol for Cell Viability and Prolifer
- A Comparative Analysis of Stigmasta-4,25-dien - Benchchem. (URL: not available)
-
This compound | C29H46O | CID 6442194 - PubChem. (URL: [Link])
-
MTT Assay Protocol | Request PDF - ResearchGate. (URL: [Link])
-
4,22-Stigmastadiene-3-one | C29H46O | CID 12611207 - PubChem. (URL: [Link])
-
Antimicrobial Activity and Identification of 4, 22-Stigmastadiene-3-one and Some Other Compounds in Motha Dhaman Grass Cenchrus setigerus from Tribal Area of Western Rajasthan - ResearchGate. (URL: [Link])
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (URL: [Link])
-
Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC - NIH. (URL: [Link])
-
The Griess assay: suitable for a bio-guided fractionation of anti-inflammatory plant extracts?. (URL: [Link])
-
Anti-inflammatory Activity of Isolated Compounds from the Stem Bark of Garcinia cowa Roxb - Semantic Scholar. (URL: [Link])
-
Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed. (URL: [Link])
- Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. (URL: not available)
-
The DNA damage-induced decrease of Bcl-2 is secondary to the activation of apoptotic effector caspases - PubMed. (URL: [Link])
-
RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells? | ResearchGate. (URL: [Link])
-
Bcl-2–regulated apoptosis and cytochrome c release can occur independently of both caspase-2 and caspase-9 - PubMed Central. (URL: [Link])
-
Antimycobacterial Activity, Synergism, and Mechanism of Action Evaluation of Novel Polycyclic Amines against Mycobacterium tuberculosis - NIH. (URL: [Link])
- Caspase Activation, Upregulation of Bax and P53, Downregulation of Bcl-2 and Enhanced Generation of Reactive Oxygen. (URL: not available)
-
Targeting apoptotic caspases in cancer - PMC - NIH. (URL: [Link])
-
Proinflammatory cytokine-induced NF-kappaB activation in human mesangial cells is mediated through intracellular calcium but not ROS: effects of silymarin - PubMed. (URL: [Link])
-
Apoptosis Regulators Bcl-2 and Caspase-3 - MDPI. (URL: [Link])
-
Molecular mechanisms of drug resistance in Mycobacterium tuberculosis - PubMed - NIH. (URL: [Link])
-
NF-κB signaling in inflammation - PMC - PubMed Central. (URL: [Link])
-
Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis - Frontiers. (URL: [Link])
- Griess Reagent Kit, for nitrite quantitation Product Information Sheet (Pub.No. MAN0001938 B). (URL: not available)
-
NF-κB: a key role in inflammatory diseases - PMC - PubMed Central. (URL: [Link])
-
The Nuclear Factor NF-κB Pathway in Inflammation - PMC - NIH. (URL: [Link])
-
inhibitory concentration mic: Topics by Science.gov. (URL: [Link])
-
NF‐κB signaling in inflammation and cancer - PMC - PubMed Central. (URL: [Link])
-
Minimum inhibitory concentration (MIC) and minimum... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Determination of minimum inhibitory concentrations - PubMed. (URL: [Link])
-
Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance - PMC - NIH. (URL: [Link])
Sources
- 1. The Griess assay: suitable for a bio-guided fractionation of anti-inflammatory plant extracts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. texaschildrens.org [texaschildrens.org]
- 6. ijper.org [ijper.org]
- 7. mdpi.com [mdpi.com]
- 8. The DNA damage-induced decrease of Bcl-2 is secondary to the activation of apoptotic effector caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bcl-2–regulated apoptosis and cytochrome c release can occur independently of both caspase-2 and caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting apoptotic caspases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proinflammatory cytokine-induced NF-kappaB activation in human mesangial cells is mediated through intracellular calcium but not ROS: effects of silymarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mjas.analis.com.my [mjas.analis.com.my]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Antimycobacterial Activity, Synergism, and Mechanism of Action Evaluation of Novel Polycyclic Amines against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Molecular mechanisms of drug resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. frontiersin.org [frontiersin.org]
- 25. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. rr-asia.woah.org [rr-asia.woah.org]
- 29. inhibitory concentration mic: Topics by Science.gov [science.gov]
- 30. researchgate.net [researchgate.net]
- 31. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Stigmasta-4,22-dien-3-one: An Exploration of Hypothesized Mechanisms of Action
An In-Depth Technical Guide
Abstract
Stigmasta-4,22-dien-3-one is a bioactive phytosterol that has demonstrated a compelling range of biological activities, including cytotoxic, antitubercular, antiviral, and antimicrobial effects.[1] Its cytotoxic properties against various cancer cell lines, notably human fibrosarcoma, have positioned it as a compound of significant interest for oncological research.[2][3] However, the precise molecular mechanisms underpinning these activities remain largely unelucidated. This technical guide provides a comprehensive overview of the principal hypotheses regarding the mechanism of action of this compound, with a primary focus on its potential as an anticancer agent. We synthesize the available data, draw inferences from structurally related stigmastane steroids, and present detailed, field-proven experimental protocols designed to rigorously test these hypotheses. This document is intended to serve as a foundational resource for researchers seeking to investigate and validate the therapeutic potential of this promising natural compound.
Introduction: The Therapeutic Potential of this compound
This compound is a steroidal compound derived from the common plant sterol, stigmasterol.[1] Structurally, it belongs to the stigmastane class and is characterized by a ketone group at the C-3 position and double bonds at the C-4 and C-22 locations.[4][5] While its parent compound, stigmasterol, is well-studied for a variety of pharmacological effects, this compound itself presents a unique profile that warrants dedicated investigation.[6]
Initial research has identified several key biological activities:
-
Anticancer Activity: The compound exhibits significant cytotoxicity against cancer cell lines, with a reported IC50 value of 0.3 mM against the human HT1080 fibrosarcoma cell line.[1][3]
-
Antitubercular Properties: It has been identified as an agent effective against Mycobacterium tuberculosis, suggesting a potential mechanism involving the disruption of bacterial cell wall synthesis.[1]
-
Antiviral and Antimicrobial Effects: Preliminary studies suggest it may inhibit viral entry and show efficacy against pathogenic bacteria such as Salmonella and Escherichia coli.[1]
Despite these promising findings, a significant knowledge gap exists regarding the specific molecular pathways modulated by this compound.[7] This guide will dissect the most plausible mechanistic hypotheses, providing the scientific rationale and the experimental tools necessary for their validation.
Hypothesis I: Direct Induction of Apoptosis via the Intrinsic Pathway
The most prominent hypothesis for the anticancer effect of this compound is its ability to induce programmed cell death, or apoptosis.[1][3] Many successful chemotherapeutic agents function by activating this self-destruct sequence in cancer cells. Based on the activity of other cytotoxic steroids, it is proposed that the compound triggers the intrinsic (or mitochondrial) pathway of apoptosis.[8]
Proposed Signaling Pathway
The intrinsic pathway is initiated by intracellular stress, leading to a change in the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins at the mitochondrial membrane. This results in Mitochondrial Outer Membrane Permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent formation of the apoptosome. The apoptosome activates the initiator caspase-9, which in turn cleaves and activates the executioner caspases-3 and -7, leading to the systematic dismantling of the cell.[8]
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
Experimental Validation Protocols
A multi-pronged experimental approach is required to validate this hypothesis. The following protocols provide a self-validating system, where each subsequent experiment confirms and adds detail to the previous one.
This foundational assay quantifies the cytotoxic effect of the compound.
-
Cell Seeding: Plate cancer cells (e.g., HT1080) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 1 mM) in complete culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.[3][8]
This assay definitively distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis/necrosis.
This assay directly measures the activity of the key executioner enzymes of apoptosis.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1 in a white-walled 96-well plate.[8]
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure: Add 100 µL of the reagent to each well. Mix gently and incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Increased luminescence relative to the vehicle control indicates higher caspase-3/7 activity.
Data Summary and Expected Outcomes
| Experiment | Metric | Expected Outcome with this compound |
| MTT Assay | IC50 Value | A dose- and time-dependent decrease in cell viability. |
| Annexin V/PI Assay | % Apoptotic Cells | A significant increase in the population of Annexin V-positive cells. |
| Caspase-Glo® 3/7 Assay | Luminescence (RLU) | A dose-dependent increase in caspase-3/7 activity. |
| Western Blot | Protein Levels | Increased levels of cleaved Caspase-9 and cleaved Caspase-3; potential decrease in Bcl-2 and increase in Bax. |
Hypothesis II: Inhibition of Pro-Survival Signaling Pathways
Cancer cells are often characterized by the hyperactivation of signaling pathways that promote proliferation and inhibit apoptosis. The efficacy of this compound may stem from its ability to suppress these critical survival networks. While direct evidence is pending, the known mechanisms of other phytosterols and common oncogenic drivers point to three primary candidate pathways for investigation: PI3K/Akt, MAPK/ERK, and NF-κB.[9][10][]
Sub-Hypothesis 2a: Attenuation of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[12][13] Inhibition of this pathway removes a powerful pro-survival signal, making cells more susceptible to apoptosis.
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.
-
Cell Lysis: Treat cells with this compound for various time points (e.g., 1, 6, 24 hours). Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated Akt (Ser473), total Akt, phosphorylated mTOR, total mTOR, and a loading control (e.g., β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and detect with an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities. A decrease in the ratio of phosphorylated protein to total protein indicates pathway inhibition.[14]
Sub-Hypothesis 2b: Disruption of the MAPK/ERK Pathway
The MAPK/ERK pathway is another crucial signaling cascade that translates extracellular cues into cellular responses like proliferation and differentiation.[10] Its constitutive activation is a common driver of cancer growth.
Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.
This protocol is identical to Protocol 4, but utilizes primary antibodies against phosphorylated ERK1/2 (Thr202/Tyr204), total ERK1/2, phosphorylated MEK1/2, and total MEK1/2. A decrease in the p-ERK/total ERK ratio would support this hypothesis.
Sub-Hypothesis 2c: Suppression of the NF-κB Pathway
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation and cell survival by upregulating anti-apoptotic genes.[][15] In resting cells, it is held inactive in the cytoplasm by an inhibitor protein, IκBα. Pro-inflammatory signals lead to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate gene expression.[16]
Caption: Hypothesized inhibition of the canonical NF-κB signaling pathway.
-
Cell Treatment: Treat cells with an inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of this compound.
-
Cellular Fractionation: Use a commercial kit (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents) to separate nuclear and cytoplasmic protein fractions.
-
Western Blotting: Perform Western blot analysis (as in Protocol 4) on both fractions. Probe for NF-κB p65 to assess its location. Probe for IκBα in the cytoplasmic fraction. Use Lamin B1 as a nuclear marker and α-Tubulin or GAPDH as a cytoplasmic marker to verify fractionation purity.
-
Analysis: Inhibition is indicated by a decrease of p65 in the nuclear fraction and a stabilization (reduced degradation) of IκBα in the cytoplasmic fraction in stimulated cells treated with the compound.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a promising bioactive compound with significant cytotoxic potential. The leading hypotheses for its mechanism of action center on the induction of intrinsic apoptosis and the suppression of key pro-survival signaling pathways, including PI3K/Akt, MAPK/ERK, and NF-κB.
It is critical to underscore that while these hypotheses are scientifically sound and based on data from analogous compounds, they require direct experimental validation.[3][7] The protocols detailed in this guide provide a robust framework for such an investigation.
Future research should aim to:
-
Confirm Molecular Targets: Utilize techniques like thermal shift assays or affinity chromatography to identify direct binding partners of the compound.
-
In Vivo Efficacy: Progress to animal cancer models to evaluate the compound's therapeutic efficacy, safety, and pharmacokinetic profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test structural analogs to identify the key chemical moieties responsible for its biological activity and to potentially develop more potent derivatives.[7]
-
Explore Other Activities: Conduct in-depth mechanistic studies on its promising antitubercular and antiviral properties.
By systematically addressing these questions, the scientific community can fully elucidate the therapeutic potential of this compound and pave the way for its potential development as a novel therapeutic agent.
References
- BenchChem. (n.d.). Application Notes and Protocols for Cell-Based Assays of (22E,24R)-Stigmasta-4,22-dien-3-one.
- MedChemExpress. (n.d.). This compound | Antitubercular Agent.
- BenchChem. (n.d.). This compound | Research Compound.
- BenchChem. (n.d.). A Comparative Analysis of the Cytotoxic Profiles of (22E,24R)-Stigmasta-4,22-dien-3-one and Stigmasterol.
- BenchChem. (n.d.). A Comparative Analysis of Stigmasta-4,25-dien and this compound.
- BenchChem. (n.d.). A Comparative Analysis of the Biological Activities of Stigmasta-4,25-dien-3-one and Stigmasterol.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 6442194. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4,22-Stigmastadiene-3-one. PubChem Compound Summary for CID 12611207. Retrieved from [Link]
- BenchChem. (n.d.). Potential Biological Activities of Stigmasta-4,25-dien-3-one: A Technical Guide.
- BenchChem. (n.d.). Stigmasta-4,25-dien-3-one: A Comparative Efficacy Analysis Against Other Phytosterols.
- Mmutlane, E. M., et al. (2023). In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells. BMC Chemistry, 17(1), 1-13.
- Hojabri, Z., et al. (2024). Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients.
- Mmutlane, E. M., et al. (2023). In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells. Research Square.
-
Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]
- BOC Sciences. (n.d.). NF-κB Signaling Pathway.
- Zhang, Y., et al. (2024). Natural products targeting the MAPK-signaling pathway in cancer: overview. Molecular and Cellular Biochemistry, 479(1), 1-18.
- Ye, M., et al. (2022). The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke. Frontiers in Pharmacology, 13, 846339.
- BosterBio. (n.d.). NF-κB Signaling Pathway.
- Mol-Instincts. (n.d.). This compound.
-
National Institute of Standards and Technology. (n.d.). 4,22-Stigmastadiene-3-one. NIST Chemistry WebBook. Retrieved from [Link]
- Al-Zoubi, M. S., et al. (2023). A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment. International Journal of Molecular Sciences, 24(17), 13293.
- Salehi, B., et al. (2021). Health Benefits and Pharmacological Properties of Stigmasterol. Molecules, 26(23), 7246.
- Bio-Rad. (n.d.). NF-κB Signaling Pathway.
- Bio-Rad. (n.d.). PI3K/AKT Cell Signaling Pathway.
- Chen, R. E., & Thorner, J. (2007). Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1773(8), 1311-1340.
- ChemFaces. (n.d.). This compound.
-
National Center for Biotechnology Information. (n.d.). (22E,24R)-Stigmasta-4,22-diene-3,6-dione. PubChem Compound Summary for CID 14825797. Retrieved from [Link]
- Li, Y., et al. (2021). PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer. Oncology Letters, 22(5), 1-9.
-
FooDB. (n.d.). Showing Compound Stigmasta-4-22-dien-3-one (FDB005657). Retrieved from [Link]
- Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway.
- Ventura, A. C., et al. (2022).
- Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway.
-
National Institute of Standards and Technology. (n.d.). 4,22-Stigmastadiene-3-one Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
- Alagawany, M., et al. (2021).
- PubChemLite. (n.d.). This compound (C29H46O).
-
National Center for Biotechnology Information. (n.d.). 4,22-Stigmastadiene-3-one. PubChem Compound Summary for CID 12611207. Retrieved from [Link]
- Chinese Academy of Sciences. (n.d.). Phytochemical: this compound.
- OUCI. (n.d.). Health Benefits and Pharmacological Properties of Stigmasterol.
Sources
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C29H46O | CID 6442194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4,22-Stigmastadiene-3-one | C29H46O | CID 12611207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Health Benefits and Pharmacological Properties of Stigmasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. commerce.bio-rad.com [commerce.bio-rad.com]
An In-depth Technical Guide to the Solubility of Stigmasta-4,22-dien-3-one in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of Stigmasta-4,22-dien-3-one, a significant stigmastane-type steroid, in various organic solvents. This document is intended for researchers, scientists, and professionals in the fields of drug development, natural product chemistry, and analytical chemistry. It delves into the theoretical principles governing the solubility of steroid compounds, offers a detailed experimental protocol for solubility determination using the established shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis, and presents available solubility data. Furthermore, this guide discusses the critical aspects of safe handling and storage of this compound.
Introduction to this compound
This compound is a naturally occurring phytosteroid belonging to the stigmastane class of sterol lipids.[1] These compounds are characterized by a core steroid skeleton. The specific structure of this compound, with its ketone group and double bonds, dictates its physicochemical properties, including its solubility, which is a critical parameter in various scientific and industrial applications. Found in sources such as Magnolia biondii flowers, this compound has garnered interest for its potential biological activities, including antioxidant properties.[2] Understanding its solubility is paramount for its extraction, purification, formulation, and in vitro/in vivo testing.
Chemical Structure:
Caption: Chemical Structure of this compound.
Theoretical Principles of Solubility
The solubility of a solid compound, such as this compound, in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in each other.
Key Factors Influencing Steroid Solubility:
-
Polarity: this compound possesses a large, nonpolar carbocyclic steroid backbone, making it inherently lipophilic. The presence of a ketone group at the C-3 position introduces a degree of polarity. The overall solubility will, therefore, be highest in solvents that can effectively interact with both the nonpolar and polar regions of the molecule.
-
Hydrogen Bonding: The ketone group in this compound can act as a hydrogen bond acceptor. Solvents capable of donating hydrogen bonds (protic solvents like alcohols) can interact favorably with this group, enhancing solubility.
-
Van der Waals Forces: The extensive nonpolar surface area of the steroid nucleus leads to significant London dispersion forces. Nonpolar organic solvents that primarily interact through these forces can be effective at solvating the molecule.
-
Crystal Lattice Energy: For a solid to dissolve, the energy of interaction between the solute and solvent molecules must overcome the crystal lattice energy, which is the energy holding the solute molecules together in the solid state. Steroids, often being crystalline solids, can have substantial lattice energies that need to be surmounted.
Predictive models for solubility, such as those based on machine learning and quantitative structure-property relationships (QSPR), are becoming increasingly sophisticated.[3][4][5][6] These models often use molecular descriptors to quantify the physicochemical properties of both the solute and the solvent to forecast solubility.
Solubility Profile of this compound
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and information from chemical suppliers, a qualitative and partially quantitative solubility profile can be compiled.
Table 1: Solubility of this compound and a Structurally Similar Steroid in Various Organic Solvents.
| Solvent | Solvent Polarity (Dielectric Constant) | This compound Solubility | Stigmasterol Solubility (Proxy Data) |
| Hexane | 1.88 | Predicted to be soluble | Not readily available |
| Chloroform | 4.81 | Soluble[7][8] | 50 mg/mL[9] |
| Ethyl Acetate | 6.02 | Soluble[7][8] | Not readily available |
| Dichloromethane | 9.08 | Soluble[7][8] | Not readily available |
| Acetone | 20.7 | Soluble[7][8] | Not readily available |
| Ethanol | 24.5 | 25 mg/mL (with sonication) | 20 mg/mL[9][10] |
| Methanol | 32.7 | Predicted to be soluble | Not readily available |
| Dimethylformamide (DMF) | 36.7 | Predicted to be soluble | 1 mg/mL[9] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Soluble[7][8] | 0.1 mg/mL[10] |
| Water | 80.1 | Practically Insoluble[1] | Sparingly soluble |
Note on Proxy Data: Due to the limited availability of specific quantitative data for this compound, solubility values for the structurally similar phytosterol, stigmasterol, are included for comparative purposes. Stigmasterol shares the same carbon skeleton but has a hydroxyl group at the C-3 position instead of a ketone and an additional double bond in the side chain. These structural differences will influence solubility, so the provided values should be considered as estimations.
Experimental Determination of Solubility
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent. This section provides a detailed, step-by-step protocol for this method, followed by HPLC analysis for quantification.
Experimental Workflow: Shake-Flask Method
Caption: Workflow for solubility determination using the shake-flask method.
Detailed Protocol
Materials:
-
This compound (solid)
-
Organic solvents of interest (HPLC grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and 0.22 µm syringe filters (compatible with the organic solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that equilibrium is reached with undissolved solid present.
-
Accurately pipette a known volume of the desired organic solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm).
-
Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure the solution is fully saturated.
-
-
Sample Collection and Preparation:
-
After the equilibration period, remove the vials from the shaker and let them stand to allow the excess solid to settle.
-
Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to further pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the range of the standard curve.
-
Analyze the standard solutions and the diluted sample by HPLC. A typical method for steroid analysis would involve a C18 column with a mobile phase of acetonitrile and water.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the original solubility in the organic solvent, accounting for the dilution factor.
-
Safety, Handling, and Storage
As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices when handling steroid compounds and organic solvents.
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (chemically resistant to the solvents being used), and a lab coat.[11]
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.
-
Spill Management: In case of a spill, deactivate the area using a 5% sodium hypochlorite solution and clean it immediately, following established laboratory safety protocols.[11]
Handling:
-
Use dedicated spatulas and weighing boats for handling the solid compound.
-
Avoid inhalation of the powder and contact with skin and eyes.
-
After handling, wash hands thoroughly.
Storage:
-
This compound should be stored in a tightly sealed container in a cool, dry, and dark place.[12]
-
The ideal storage temperature is generally room temperature, between 20°C and 25°C (68°F to 77°F).[12]
-
Avoid storing in areas with high humidity, such as bathrooms or kitchens, to prevent degradation.[12][13]
-
Keep the compound away from direct sunlight, as UV light can cause decomposition.[12]
Conclusion
This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. While specific quantitative data remains limited, the provided information on its predicted solubility, along with data for the closely related compound stigmasterol, offers valuable insights for researchers. The established principles of solubility, combined with the detailed experimental protocol for the shake-flask method and HPLC analysis, empower scientists to accurately determine the solubility of this and other similar steroid compounds in their own laboratories. Adherence to the outlined safety, handling, and storage procedures is crucial for ensuring the integrity of the compound and the safety of laboratory personnel. Further research to establish a comprehensive quantitative solubility profile of this compound across a wider range of organic solvents is highly encouraged.
References
-
Centro Escolar Tlahuilli. (n.d.). Guide to the Correct Storage of Steroid Drugs. Retrieved from [Link]
-
Redmond Pharmacy. (n.d.). How to store injectable steroids (steroid storage temperature). Retrieved from [Link]
-
WebofPharma. (2025, June 4). Handling and Dispensing of Steroids. Retrieved from [Link]
-
PubMed Central (PMC). (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]
-
Unipd. (2024, May 18). Predicting drug solubility in organic solvents mixtures. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound Stigmasta-4-22-dien-3-one (FDB000111). Retrieved from [Link]
-
MuscleFix. (n.d.). How to Store Steroids Properly in the UK: Complete Safety Guide. Retrieved from [Link]
-
Steroid Storage. (2025, September 4). How to Keep Injectable and Oral Steroids Safe at Home. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5280794, Stigmasterol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6442194, this compound. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 4,22-Stigmastadiene-3-one. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubMed. (2024, July 20). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. Retrieved from [Link]
-
ResearchGate. (2023, July 2). Polyoxygenated Stigmastane-Type Steroids from Vernonia kotschyana Sch. Bip. ex Walp. and Their Chemophenetic Significance. Retrieved from [Link]
-
ResearchGate. (n.d.). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. Retrieved from [Link]
-
Cannabis Database. (2020, December 7). Showing Compound Card for this compound (CDB000111). Retrieved from [Link]
-
Covestro. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
International Journal of Green Pharmacy. (2015, December 3). Isolation and tentative characterization of stigmastane type steroids from the roots of Senecio rufinervis D.C.. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71307334, Stigmasta-4,25-dien-3-one. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5484202, Stigmast-4-en-3-one. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20831100, this compound, 4-methyl-, (22E,24R)-. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12611207, 4,22-Stigmastadiene-3-one. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 4,22-Stigmastadiene-3-one. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental solubility data for prednisolone and hydrocortisone in various solvents between (293.2 and 328.2) K by employing combined DTA/TGA. Retrieved from [Link]
-
SwissTargetPrediction. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. Showing Compound Stigmasta-4-22-dien-3-one (FDB005657) - FooDB [foodb.ca]
- 2. labshake.com [labshake.com]
- 3. research.unipd.it [research.unipd.it]
- 4. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. theclinivex.com [theclinivex.com]
- 8. This compound | CAS:55722-32-2 | Manufacturer ChemFaces [chemfaces.com]
- 9. adipogen.com [adipogen.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Handling and Dispensing of Steroids [webofpharma.com]
- 12. tlahuilli.edu.mx [tlahuilli.edu.mx]
- 13. powerpharm.co.uk [powerpharm.co.uk]
Methodological & Application
Application Note: A Robust Preparative HPLC Method for the Purification of Stigmasta-4,22-dien-3-one
Abstract
This application note presents a detailed, reliable, and scalable Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purification of Stigmasta-4,22-dien-3-one. This stigmastane-type steroid is a compound of significant interest in pharmaceutical and natural product research.[1] Achieving high purity is a prerequisite for accurate biological activity screening, structural elucidation, and formulation development. The protocol herein utilizes a C18 stationary phase with a water/acetonitrile gradient, providing a highly effective and reproducible methodology for obtaining this compound with purity exceeding 95%. This guide is intended for researchers, scientists, and drug development professionals seeking a validated protocol for steroid purification.
Introduction and Scientific Rationale
This compound is a steroidal ketone belonging to the stigmastane class, derived from common phytosterols like stigmasterol.[1] Its potential pharmacological activities necessitate a pure sample, free from isomeric or synthetic impurities, to ensure that observed biological effects are unequivocally attributable to the compound itself. High-Performance Liquid Chromatography (HPLC) stands as a superior technique for purifying such complex organic molecules due to its high resolving power and reproducibility.[2][3]
Causality of Method Selection: Why Reversed-Phase HPLC?
The choice of reversed-phase chromatography is fundamentally driven by the physicochemical properties of this compound.
-
Hydrophobicity: As a sterol lipid, this compound is a non-polar, hydrophobic molecule, making it practically insoluble in water.[1] This characteristic makes it an ideal candidate for RP-HPLC, where it will strongly interact with a non-polar stationary phase (like octadecyl-silica, C18).
-
Separation Mechanism: In RP-HPLC, a polar mobile phase is used. Compounds are separated based on their relative hydrophobicity. More hydrophobic molecules, like our target compound, are retained longer on the non-polar column. A gradient elution, where the concentration of an organic solvent (the "strong" solvent) is gradually increased, systematically decreases the polarity of the mobile phase. This weakens the hydrophobic interactions between the analyte and the stationary phase, causing it to elute. This gradient approach is crucial for resolving structurally similar steroids which might otherwise co-elute under isocratic conditions.[2]
-
Stationary Phase: A C18 (octadecyl) column is selected for its strong hydrophobic retention characteristics, which are well-suited for the separation of bulky steroid molecules.[3][4]
Purification Workflow Overview
The entire process, from the crude starting material to the final high-purity compound, follows a logical and self-validating sequence. Each step is designed to ensure the integrity of the sample and the efficiency of the purification.
Caption: Workflow for the preparative HPLC purification of this compound.
Experimental Protocol
This protocol provides a self-validating system. The analytical purity check post-collection confirms the success of the preparative separation.
Sample Preparation
Proper sample preparation is critical to prevent system contamination and ensure optimal chromatographic performance.
-
Dissolution: Accurately weigh the crude material. Dissolve it in a suitable organic solvent to a concentration between 10-50 mg/mL. A 1:1 (v/v) mixture of methanol and chloroform is often effective for enhancing the solubility of steroidal compounds.
-
Filtration: To remove particulate matter that can clog the HPLC column and tubing, filter the dissolved sample through a 0.45 µm PTFE or nylon syringe filter into a clean autosampler or injection vial.[3]
HPLC Instrumentation and Conditions
The following parameters are optimized for the preparative purification of this compound.
| Parameter | Specification | Rationale |
| Instrumentation | Preparative HPLC System with UV Detector | Designed for purifying milligram to gram quantities of material. |
| Column | C18 Reversed-Phase, 5 µm, 21.2 x 150 mm | A wide-bore preparative column allows for higher sample loading. C18 provides strong hydrophobic retention for steroids.[2] |
| Mobile Phase A | HPLC Grade Water | The polar component of the mobile phase system. |
| Mobile Phase B | HPLC Grade Acetonitrile | The organic (strong) solvent used to elute the hydrophobic compound. |
| Detection | UV at 254 nm | The α,β-unsaturated ketone moiety in the A-ring of the steroid acts as a chromophore, allowing for sensitive UV detection.[1][3] |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.[3] |
| Flow Rate | 20.0 mL/min | A typical flow rate for a 21.2 mm ID preparative column, adjusted to maintain optimal linear velocity. |
| Injection Volume | 500 - 2000 µL | Dependent on the sample concentration and column loading capacity. |
| Gradient Elution | See Table 2 | A gradient is essential to separate the target compound from closely related impurities in a reasonable time.[2] |
Table 2: Preparative Gradient Elution Program
| Time (minutes) | Flow Rate (mL/min) | % Water (A) | % Acetonitrile (B) |
|---|---|---|---|
| 0.0 | 20.0 | 30 | 70 |
| 5.0 | 20.0 | 30 | 70 |
| 25.0 | 20.0 | 0 | 100 |
| 30.0 | 20.0 | 0 | 100 |
| 30.1 | 20.0 | 30 | 70 |
| 35.0 | 20.0 | 30 | 70 |
Step-by-Step Purification Procedure
-
System Equilibration: Equilibrate the entire HPLC system, including the column, with the initial mobile phase conditions (70% Acetonitrile / 30% Water) for at least 15 minutes or until a stable baseline is achieved.
-
Sample Injection: Inject the filtered, crude sample onto the column.
-
Chromatographic Separation: Initiate the gradient run. Monitor the chromatogram in real-time. The target compound, this compound, is expected to elute as a major peak during the gradient phase.
-
Fraction Collection: Use an automated fraction collector or manually collect the eluent corresponding to the peak of interest into clean collection tubes. Start collecting just before the peak begins to rise from the baseline and stop just after it returns.
-
Post-Purification Analysis: Pool the collected fractions. Inject a small aliquot onto an analytical scale HPLC system using a similar, but faster, gradient method to confirm the purity of the isolated compound.
-
Solvent Removal: Evaporate the acetonitrile and water from the purified fractions using a rotary evaporator under reduced pressure. A final drying step under high vacuum may be necessary to remove residual solvent.
-
Final Product: The resulting solid is the high-purity this compound, ready for subsequent applications.
Expected Results
The described RP-HPLC method effectively separates this compound from common impurities found in synthetic or natural extracts.
| Parameter | Expected Outcome |
| Crude Sample Purity | 60 - 85% (Varies) |
| Expected Retention Time | 15 - 25 minutes (Highly dependent on specific system) |
| Final Purity | > 95% (Confirmed by analytical HPLC) |
| Recovery | > 80% |
Conclusion
This application note provides a comprehensive and robust protocol for the preparative HPLC purification of this compound. The selection of a reversed-phase C18 methodology is scientifically justified based on the compound's hydrophobic nature. By following the detailed steps for sample preparation, chromatographic separation, and fraction collection, researchers can reliably obtain high-purity material essential for advancing pharmaceutical and scientific research. The principles outlined here are also applicable for scaling up the purification of other related steroidal compounds.[2]
References
- Application Note: High-Performance Liquid Chromatography (HPLC) Purification of (22E,24R)-Stigmasta-4,22-dien-3-one. Benchchem.
-
O'Hare, M. J., Nice, E. C., & Capp, M. (1985). Separation of the major adrenal steroids by reversed-phase high-performance liquid chromatography. Analytical Biochemistry, 147(2), 374-381. Available from: [Link]
-
Preparative Purification of Corticosteroids by HPLC; Scalability and Loadability Using Agilent Prep C18 HPLC Columns. Agilent Technologies, Inc. Available from: [Link]
-
Pellizzari, E. D., & Seltzman, T. B. (1984). Reversed-phase high-performance liquid chromatography of steroid 3-sulfates and the corresponding unconjugated steroids. Journal of Chromatography B: Biomedical Sciences and Applications, 287(1), 97-104. Available from: [Link]
-
Kater, C. E., Biglieri, E. G., & Schambelan, M. (2001). Reversed-Phase High-Performance Liquid Chromatography Separation of Adrenal Steroids Prior to Radioimmunoassay: Application in Congenital Adrenal Hyperplasia. Journal of Chromatographic Science, 39(5), 203-207. Available from: [Link]
- Application Note: High-Performance Liquid Chromatography (HPLC) for the Separation and Analysis of Steroids. Benchchem.
-
Sujith Kumar, C. S., Mitra, A., & Bhowmik, D. (2019). Advances in various techniques for isolation and purification of sterols. Journal of Pharmacognosy and Phytochemistry, 8(6), 116-123. Available from: [Link]
-
FooDB Compound: Stigmasta-4-22-dien-3-one (FDB005657). FooDB. Available from: [Link]
-
PubChem Compound Summary for CID 6442194, this compound. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. Showing Compound Stigmasta-4-22-dien-3-one (FDB005657) - FooDB [foodb.ca]
- 2. agilent.com [agilent.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Bioactivity of Stigmasta-4,22-dien-3-one Using Cell-Based Assays
Executive Summary
Stigmasta-4,22-dien-3-one is a naturally occurring phytosteroid found in various plant and marine organisms.[1] As a class, steroidal compounds are pivotal in drug discovery due to their profound influence on fundamental cellular processes, including proliferation, apoptosis, and inflammation.[2] Preliminary research has identified this compound as an antitubercular agent and has demonstrated its cytotoxicity against the human HT1080 fibrosarcoma cell line, with a reported IC50 of 0.3 mM.[3][4] This initial finding, combined with the known polypharmacology of structurally related stigmastane steroids, suggests a broader therapeutic potential.[5][6]
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides a strategic framework and detailed, field-tested protocols to systematically investigate the bioactivity of this compound. We will focus on three key areas of therapeutic interest: Anticancer and Cytotoxic Effects , Anti-inflammatory Potential , and Steroid Hormone Receptor Modulation . The protocols are designed to be self-validating, incorporating essential controls and data analysis frameworks to ensure scientific rigor and reproducibility.
General Experimental Workflow
A systematic approach is crucial for characterizing a novel compound. The workflow below outlines a logical progression from initial cytotoxicity screening to more mechanistic assays, allowing for a comprehensive evaluation of this compound's biological effects.
Caption: General experimental workflow for characterizing this compound.
Section 1: Assessment of Anticancer & Cytotoxic Activity
The initial cytotoxic data for this compound provides a strong rationale for a more in-depth investigation into its anticancer potential.[3] Steroidal compounds frequently exert their anticancer effects by inducing programmed cell death (apoptosis) and inhibiting cell migration, a key process in cancer metastasis.[2][7] The following protocols are designed to quantify these effects.
Hypothesized Signaling Pathway: Intrinsic Apoptosis
Based on the mechanisms of other cytotoxic steroids, we hypothesize that this compound may induce apoptosis via the intrinsic (mitochondrial) pathway. This pathway involves the activation of initiator caspase-9, which in turn activates executioner caspase-3, leading to cell death.[2]
Caption: Hypothesized intrinsic apoptosis pathway induced by the compound.
Protocol 1.1: Cell Viability and Cytotoxicity (MTT Assay)
Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell metabolic activity.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[9] The amount of formazan produced, measured by absorbance after solubilization, is directly proportional to the number of living cells.[10]
Materials:
-
Selected cancer cell lines (e.g., HT1080, HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[11]
-
Sterile 96-well plates
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 500 µM.
-
Remove the medium from the wells and add 100 µL of the respective compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5% v/v) and a no-treatment control.[2]
-
Incubate for 48 hours (or a desired time point) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[2]
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[12] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis (e.g., log(inhibitor) vs. response) in software like GraphPad Prism.
| Parameter | Recommended Value/Range |
| Cell Lines | HT1080 (fibrosarcoma), HeLa (cervical), A549 (lung), MCF-7 (breast) |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Conc. | 0.1 µM - 500 µM (logarithmic dilutions) |
| Incubation Time | 24, 48, or 72 hours |
| MTT Incubation | 3 - 4 hours |
| Readout | Absorbance at 570 nm |
Protocol 1.2: Cell Migration (Wound Healing / Scratch Assay)
Principle: The wound healing assay is a straightforward and widely used method to study collective cell migration in vitro.[7] A "scratch" or cell-free gap is created in a confluent cell monolayer. The rate at which cells migrate to close this gap is monitored over time, providing a quantitative measure of cell motility.[13][14] This is particularly relevant for assessing the potential of a compound to inhibit cancer cell metastasis.
Materials:
-
Selected cancer cell lines (e.g., highly migratory lines like MDA-MB-231)
-
Complete culture medium
-
Sterile 12- or 24-well plates
-
Sterile p200 pipette tip or a dedicated scratch-making tool[13]
-
Phase-contrast microscope with a camera
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 12- or 24-well plate at a density that will form a confluent monolayer after 24-48 hours.[14]
-
Creating the Wound: Once cells are fully confluent, use a sterile p200 pipette tip to make a straight scratch across the center of the monolayer. Apply firm, consistent pressure to ensure a clean, cell-free gap.[15]
-
Washing: Gently wash the wells twice with PBS or serum-free medium to remove detached cells and debris.[7][14]
-
Compound Treatment: Replace the wash buffer with fresh culture medium (preferably low-serum to minimize proliferation effects) containing this compound at various non-lethal concentrations (e.g., IC50/2, IC50/4) determined from the MTT assay. Include a vehicle control.
-
Imaging: Immediately place the plate on the microscope stage and capture the first image (T=0) of the scratch in predefined locations for each well.[13]
-
Incubate the plate at 37°C and 5% CO₂.
-
Continue capturing images of the same locations at regular intervals (e.g., every 6, 12, or 24 hours) until the gap in the control well is nearly closed.
Data Analysis:
-
Use image analysis software (e.g., ImageJ with the MRI Wound Healing Tool) to measure the area of the cell-free gap at each time point.[7]
-
Calculate the percentage of wound closure for each condition using the formula:
-
% Closure = [(Area_T0 - Area_Tx) / Area_T0] * 100
-
-
Compare the rate of closure between treated and control groups to determine the inhibitory effect of the compound on cell migration.
| Parameter | Recommended Value/Range |
| Cell Lines | MDA-MB-231 (breast), HT1080 (fibrosarcoma), U87 MG (glioblastoma) |
| Plate Format | 12- or 24-well plates |
| Scratching Tool | p200 pipette tip |
| Medium | Low serum (0.5-2% FBS) to minimize proliferation |
| Imaging Interval | 6 - 12 hours |
| Total Duration | 24 - 72 hours, depending on cell type |
Section 2: Assessment of Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer. The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response.[16] Many natural products exert anti-inflammatory effects by inhibiting this pathway.[17] This section provides a protocol to screen this compound for such activity.
Hypothesized Signaling Pathway: Inhibition of NF-κB
Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), typically activate the IKK complex, leading to the degradation of IκBα. This releases NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.[16] this compound could potentially interfere with this cascade at multiple points.
Caption: Hypothesized inhibition of the TNF-α-induced NF-κB signaling pathway.
Protocol 2.1: Inhibition of NF-κB Activation (Luciferase Reporter Assay)
Principle: This assay utilizes a stable cell line (e.g., HEK293) that has been engineered to contain a luciferase reporter gene under the control of an NF-κB response element.[18] When NF-κB is activated and binds to this element, it drives the expression of luciferase. By measuring the light output (luminescence) after adding a substrate, one can quantify NF-κB transcriptional activity. A reduction in the signal in the presence of the compound indicates inhibition of the pathway.[16]
Materials:
-
NF-κB reporter cell line (e.g., HEK293-NF-κB-luc)
-
Complete culture medium
-
Inducer: TNF-α (human recombinant) or LPS
-
Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™)
-
Sterile, white-walled, clear-bottom 96-well plates
-
Luminometer
Step-by-Step Methodology:
-
Cell Seeding: Seed the reporter cells into a white-walled 96-well plate at a density that will result in an 80-90% confluent monolayer the next day.
-
Compound Treatment: After 24 hours, remove the medium and add 80 µL of fresh medium containing serial dilutions of this compound. Include a vehicle control and a known NF-κB inhibitor (e.g., Bay 11-7082) as a positive control.
-
Incubate for 1-2 hours at 37°C. This pre-incubation allows the compound to enter the cells.
-
Stimulation: Add 20 µL of TNF-α solution to each well to achieve a final concentration that gives a robust signal (e.g., 10 ng/mL). Also include unstimulated control wells (vehicle only, no TNF-α).
-
Incubate for 6-8 hours at 37°C to allow for reporter gene expression.
-
Lysis and Luminescence Reading: Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions (typically a 1:1 volume ratio, e.g., 100 µL).
-
Shake the plate for 5-10 minutes to ensure complete cell lysis.
-
Measure the luminescence using a plate-reading luminometer.
Data Analysis:
-
Normalize the data by subtracting the background from unstimulated wells.
-
Calculate the percent inhibition of NF-κB activity relative to the stimulated vehicle control:
-
% Inhibition = 100 - [(RLU_Treated - RLU_Unstimulated) / (RLU_StimulatedControl - RLU_Unstimulated)] * 100 (where RLU = Relative Light Units)
-
-
Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.
-
It is crucial to run a parallel MTT assay under the same conditions to ensure that the observed inhibition is not due to cytotoxicity.[19]
| Parameter | Recommended Value/Range |
| Cell Line | HEK293-NFκB-luc or similar reporter line |
| Inducer | TNF-α (10 ng/mL) or LPS (1 µg/mL for RAW264.7 cells)[20] |
| Pre-incubation | 1 - 2 hours |
| Stimulation Time | 6 - 8 hours |
| Plate Type | White, opaque-walled 96-well plate |
| Readout | Luminescence |
References
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Retrieved from [Link]
-
BenchSci. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. BenchSci. Retrieved from [Link]
-
Liang, C. C., Park, A. Y., & Guan, J. L. (2007). Scratch Wound Healing Assay. Bio-protocol, 2(9), e203. Retrieved from [Link]
-
Chalbos, D., & Galtier, F. (1994). A simple and sensitive high-throughput assay for steroid agonists and antagonists. Journal of Steroid Biochemistry and Molecular Biology, 51(1-2), 1-5. Retrieved from [Link]
-
Lisz, M., Wu, X., & Oldenburg, K. (2006). Compound profiling using a panel of steroid hormone receptor cell-based assays. Assay and Drug Development Technologies, 4(4), 427-435. Retrieved from [Link]
-
Meijer, K., de Vos, P., & Priebe, M. G. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food Chemistry, 166, 243-248. Retrieved from [Link]
-
Sonneveld, E., Jansen, H. J., Riteco, J. A., Brouwer, A., & van der Burg, B. (2005). Development of Androgen- and Estrogen-Responsive Bioassays, Members of a Panel of Human Cell Line-Based Highly Selective Steroid-Responsive Bioassays. Toxicological Sciences, 83(1), 136-148. Retrieved from [Link]
-
Zhu, F., Li, S., & Du, F. (2022). A review for cell-based screening methods in drug discovery. RSC Advances, 12(45), 29285-29296. Retrieved from [Link]
-
ibidi GmbH. (n.d.). Wound Healing and Migration Assays. ibidi. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Nagaraju, K., & Rawat, R. (2013). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. PLoS ONE, 8(6), e64721. Retrieved from [Link]
-
Mohler, M. L., Bohl, C. E., Jones, A., Coss, C. C., Narayanan, R., He, Y., ... & Dalton, J. T. (2012). Cell-based assays for screening androgen receptor ligands. Expert Opinion on Drug Discovery, 7(5), 377-390. Retrieved from [Link]
-
Kim, Y., et al. (2021). Development of a Liquid Chromatography/Mass Spectrometry-Based Inhibition Assay for the Screening of Steroid 5-α Reductase in Human and Fish Cell Lines. International Journal of Molecular Sciences, 22(4), 1839. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Bitesize Bio. (2016). Current Trends in Cell-based Assays and Drug Discovery. Bitesize Bio. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4,22-Stigmastadiene-3-one. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). In Vitro Cell Based Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Wertalik, P. (2023). A Comprehensive Guide to Cell-Based Assays: Importance, Types, and Applications. Technology Networks. Retrieved from [Link]
-
Paolillo, M., et al. (2021). Antioxidant Capacity and NF-kB-Mediated Anti-Inflammatory Activity of Six Red Uruguayan Grape Pomaces. Molecules, 26(11), 3230. Retrieved from [Link]
-
Wang, Y., et al. (2023). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. Scientific Reports, 13(1), 9781. Retrieved from [Link]
-
Wrona-Krol, E., et al. (2021). Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1H)-thiones. International Journal of Molecular Sciences, 22(16), 8886. Retrieved from [Link]
-
Li, Y., et al. (2024). Cedrol ameliorates ulcerative colitis via myeloid differentiation factor 2-mediated inflammation suppression, with barrier restoration and microbiota modulation. World Journal of Gastroenterology, 30(2), 224-243. Retrieved from [Link]
-
Phonghanpot, S., et al. (2021). Anti-Inflammatory Properties of Oxygenated Isocoumarins and Xanthone from Thai Mangrove-Associated Endophytic Fungus Setosphaeria rostrata. Marine Drugs, 19(11), 606. Retrieved from [Link]
-
Achika, J. I., et al. (2020). Isolation, Characterization and Antimicrobial Activity of 3β, 22E-Stigmasta-5, 22-dien-3-ol from the Aerial Part of Aeschynomene uniflora E. Mey. Journal of Chemical Society of Nigeria, 45(4). Retrieved from [Link]
-
Li, X., et al. (2022). Guideline for anticancer assays in cells. Frontiers in Pharmacology, 13, 940464. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (22E,24R)-Stigmasta-4,22-diene-3,6-dione. PubChem. Retrieved from [Link]
-
University of Luxembourg. (n.d.). This compound (C29H46O). PubChemLite. Retrieved from [Link]
-
Canadian Action and Perception Network. (n.d.). Phytochemical: this compound. CAPS. Retrieved from [Link]
Sources
- 1. This compound | C29H46O | CID 6442194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Wound healing assay | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. clyte.tech [clyte.tech]
- 14. bio-protocol.org [bio-protocol.org]
- 15. med.virginia.edu [med.virginia.edu]
- 16. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
Application and Protocol for Evaluating the Antimicrobial Activity of Stigmasta-4,22-dien-3-one
Introduction: The Imperative for Novel Antimicrobial Agents
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical entities with potential therapeutic applications. Phytosterols, a class of naturally occurring steroid-like molecules from plants, have garnered significant interest for their diverse biological activities. Among these, Stigmasta-4,22-dien-3-one, a derivative of the common phytosterol stigmasterol, has emerged as a compound of interest for its potential antimicrobial properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust evaluation of the antimicrobial activity of this compound.
This compound is a stigmastane steroid, characterized by a cholestane skeleton with an ethyl group at carbon 24.[2][3] Its hydrophobic nature presents specific challenges in antimicrobial susceptibility testing, which are addressed in the detailed protocols herein. This guide is designed to provide a foundational framework for the systematic in vitro assessment of this compound, ensuring data integrity and reproducibility.
Mechanism of Action: A Glimpse into Phytosterol Bioactivity
While the precise antimicrobial mechanism of this compound is an active area of investigation, the broader class of phytosterols is thought to exert its effects through the disruption of microbial cell membranes.[4] Their structural similarity to cholesterol allows for intercalation into the lipid bilayer, leading to alterations in membrane fluidity and permeability. This can disrupt essential cellular processes, ultimately leading to growth inhibition or cell death. Some studies on related phytosterols, such as β-sitosterol, suggest that they may also interfere with key bacterial enzymes, like dihydrofolate reductase, a well-established target for antibacterial drugs.
Experimental Design: A Multi-faceted Approach to Antimicrobial Profiling
A thorough evaluation of a novel antimicrobial agent requires a multi-pronged approach. This guide outlines three key assays to comprehensively characterize the antimicrobial profile of this compound:
-
Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits visible microbial growth.
-
Agar Disk Diffusion Assay: A qualitative method to assess the antimicrobial activity, visualized as a zone of growth inhibition.
-
Minimum Bactericidal Concentration (MBC) Assay: To determine the lowest concentration of the compound that results in microbial death.
The following sections provide detailed, step-by-step protocols for each of these assays, emphasizing the inclusion of appropriate controls to ensure the validity of the results.
Preparing this compound for In Vitro Testing: Overcoming Solubility Challenges
The hydrophobic nature of this compound necessitates the use of an organic solvent for the preparation of a stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that could impact microbial growth (typically ≤1% v/v).
Protocol 1: Preparation of this compound Stock Solution
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder using an analytical balance.
-
Dissolution in DMSO: Dissolve the weighed compound in 100% sterile DMSO to achieve a high concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.
-
Sterilization: The stock solution should be sterilized by filtration through a 0.22 µm syringe filter into a sterile, amber glass vial.
-
Storage: Store the sterile stock solution at -20°C to maintain its stability.
Assay 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This assay is performed in a 96-well microtiter plate format, allowing for the testing of multiple concentrations simultaneously.
Materials and Reagents:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
96-well sterile, flat-bottom microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)
-
Positive control antibiotics (e.g., Ampicillin, Gentamicin) with known MIC ranges for the quality control (QC) strains.
-
Sterile 0.85% saline
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Multichannel pipette
Protocol 2: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of the Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
In the first column of wells, add an additional 100 µL of the this compound working solution (prepared by diluting the stock solution in CAMHB to twice the highest desired test concentration).
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last column. This will create a gradient of decreasing concentrations of the test compound.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well, except for the sterility control wells.
-
-
Controls:
-
Positive Control: A row of wells containing a known antibiotic (e.g., Ampicillin or Gentamicin) serially diluted in the same manner as the test compound.
-
Negative Control (Growth Control): Wells containing only the bacterial inoculum in CAMHB (no test compound or antibiotic).
-
Sterility Control: Wells containing only CAMHB to check for contamination.
-
Solvent Control: A row of wells containing the highest concentration of DMSO used in the assay to ensure it does not inhibit bacterial growth.
-
-
Incubation:
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours in an ambient air incubator.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Data Presentation: MIC Values
| Microorganism | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) | QC Strain MIC Range (µg/mL) |
| S. aureus ATCC 29213 | Experimental Value | Experimental Value | e.g., 0.25-1 (Gentamicin) |
| E. coli ATCC 25922 | Experimental Value | Experimental Value | e.g., 2-8 (Ampicillin) |
| P. aeruginosa ATCC 27853 | Experimental Value | Experimental Value | e.g., 0.5-2 (Gentamicin) |
Note: The provided QC strain MIC ranges are examples and should be verified against the latest CLSI or EUCAST guidelines.[5][6][7]
Workflow for MIC Determination
Caption: Workflow for MIC Determination.
Assay 2: Agar Disk Diffusion Assay
The agar disk diffusion method is a qualitative assay that provides a visual confirmation of antimicrobial activity. A filter paper disk impregnated with the test compound is placed on an agar plate inoculated with the test organism. The compound diffuses into the agar, and if it is effective, a clear zone of no growth will be observed around the disk.
Materials and Reagents:
-
This compound solution (at a specific concentration in a volatile solvent like ethanol or acetone)
-
Sterile 6 mm blank paper disks
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains (as in MIC assay)
-
Positive control antibiotic disks (e.g., Ampicillin 10 µg, Gentamicin 10 µg)
-
Sterile cotton swabs
Protocol 3: Agar Disk Diffusion Assay
-
Preparation of Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.
-
-
Preparation and Application of Disks:
-
Aseptically apply a known volume (e.g., 10 µL) of the this compound solution onto a sterile blank paper disk.
-
Allow the solvent to evaporate completely in a sterile environment.
-
Using sterile forceps, place the impregnated disk onto the surface of the inoculated MHA plate.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Controls:
-
Positive Control: Place a commercial antibiotic disk on the same plate.
-
Negative Control: Place a blank disk impregnated only with the solvent on the plate.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
-
Measurement of Zone of Inhibition:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
-
Data Presentation: Zone of Inhibition Diameters
| Microorganism | This compound Zone of Inhibition (mm) | Positive Control Zone of Inhibition (mm) |
| S. aureus ATCC 29213 | Experimental Value | e.g., 18-24 (Gentamicin) |
| E. coli ATCC 25922 | Experimental Value | e.g., 15-22 (Ampicillin) |
| P. aeruginosa ATCC 27853 | Experimental Value | e.g., 16-21 (Gentamicin) |
Note: The provided zone of inhibition ranges are examples and should be verified against the latest CLSI or EUCAST guidelines.[5][6][7]
Workflow for Agar Disk Diffusion Assay
Caption: Workflow for MBC Determination.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust and standardized framework for the initial assessment of the antimicrobial activity of this compound. By adhering to these methodologies and incorporating appropriate controls, researchers can generate reliable and reproducible data. Positive results from these in vitro assays would warrant further investigation, including time-kill kinetic studies, evaluation against a broader panel of clinical isolates, and eventually, in vivo efficacy studies. The exploration of natural compounds like this compound holds promise in the ongoing search for new therapeutic agents to combat the global threat of antimicrobial resistance.
References
-
EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST, Version 13.1. European Committee on Antimicrobial Susceptibility Testing. [Link]
- EUCAST. (2016). EUCAST QC Tables v. 6.1. European Committee on Antimicrobial Susceptibility Testing.
- EUCAST. (2026). Disk Diffusion and Quality Control. European Committee on Antimicrobial Susceptibility Testing.
- FooDB. (2010). Showing Compound Stigmasta-4-22-dien-3-one (FDB005657).
- Thermo Fisher Scientific. QC for Antimicrobial Susceptibility Testing.
- National Center for Biotechnology Information. (2020).
- Public Health England. Quality Control of Antimicrobial Susceptibility Testing.
- Korld. (2018). European Committee on Antimicrobial Susceptibility Testing.
- ASM Journals. (2002). Quality Control Strains Used in Susceptibility Testing of Campylobacter spp.
- Microbe Online. (2021). Quality Control Strains (standard strains) and their Uses.
- Kaur, G., & Kumar, R. (2020). Health Benefits and Pharmacological Properties of Stigmasterol. Molecules, 25(23), 5778.
- Barry, A., Bryskier, A., Traczewski, M., & Brown, S. (2004). Preparation of stock solutions of macrolide and ketolide compounds for antimicrobial susceptibility tests. Clinical microbiology and infection, 10(1), 78–83.
- EUCAST. (2023). The 2024 breakpoint and QC tables available.
- Singh, P., Kumar, P., & Mourya, K. K. (2013). Antimicrobial Activity and Identification of 4, 22-Stigmastadiene-3-one and Some Other Compounds in Motha Dhaman Grass Cenchrus setigerus from Tribal Area of Western Rajasthan. Proceedings of the National Academy of Sciences, India Section B: Biological Sciences, 83(3), 415-421.
- BenchChem.
- MedChemExpress. This compound | Antitubercular Agent.
- Turnidge, J., & Paterson, D. L. (2007). Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. Journal of Clinical Microbiology, 45(11), 3862–3868.
- ResearchGate. (2015).
- U.S. Food and Drug Administration. Concentration Ranges Used for Susceptibility Testing.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 6442194, this compound.
- ResearchGate. (2021). How i prepare stock and working solution of antibiotics for making antibiotic discs?
- University of Washington. Stock Solution - Microbiology and Molecular Biology.
- Fatokun, A. O., et al. (2020). Stigma -5, 22, -Diene-3-O-β-D-Glucopyranoside: A new antimicrobial glycoside from Tetrapleura tetraptera. World Journal of Biology Pharmacy and Health Sciences, 4(3), 021-042.
- Achika, J. I., Ndukwe, G. I., & Ayo, R. G. (2016). Isolation, Characterization and Antimicrobial Activity of 3β, 22E-Stigmasta-5, 22-dien-3-ol from the Aerial Part of Aeschynomene uniflora E. Mey.
- ResearchGate. (2016). Isolation, Characterization and Antimicrobial Activity of 3β, 22E-Stigmasta-5, 22-dien-3-ol from the Aerial Part of Aeschynomene uniflora E. Mey.
- Chem-Space. This compound.
- BenchChem. Physical and chemical properties of Stigmasta-4,25-dien-3-one.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C29H46O | CID 6442194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound Stigmasta-4-22-dien-3-one (FDB005657) - FooDB [foodb.ca]
- 4. Health Benefits and Pharmacological Properties of Stigmasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. scribd.com [scribd.com]
- 7. szu.gov.cz [szu.gov.cz]
Application Note: Derivatization of Stigmasta-4,22-dien-3-one for Enhanced GC-MS Analysis
Introduction: The Analytical Challenge
Stigmasta-4,22-dien-3-one is a naturally occurring phytosteroid, a class of compounds structurally similar to cholesterol found in plants.[1][2] Its analysis is critical in diverse fields such as food science, natural product chemistry, and metabolomics. Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for the separation and identification of phytosterols due to its high resolution and sensitivity.[3][4] However, direct GC-MS analysis of this compound presents significant challenges. The presence of a polar ketone group at the C-3 position can lead to poor chromatographic peak shape, thermal instability, and undesirable interactions with the GC column.[5]
To overcome these limitations, chemical derivatization is an essential sample preparation step. The primary goal of derivatization in this context is to convert the polar ketone group into a less polar, more volatile, and more thermally stable functional group.[5][6] This note provides a detailed, field-proven protocol for the two-step derivatization of this compound—methoximation followed by silylation—to ensure robust and reproducible GC-MS analysis.
Principle of Derivatization: A Two-Step Strategy
The selected strategy involves a sequential reaction designed to maximize analytical performance. This two-step process is widely adopted for ketosteroids and other carbonyl-containing metabolites.[7]
Step 1: Methoximation The first step targets the C-3 ketone. The sample is reacted with methoxyamine hydrochloride (MOX) in a pyridine solvent. The nitrogen atom of the methoxyamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone.[8][9] This reaction forms a methoxime (O-methyl oxime) derivative. The key advantages of this step are:
-
Protection of the Carbonyl Group: It converts the reactive ketone into a stable methoxime, preventing potential degradation during the high temperatures of GC analysis.[10]
-
Prevention of Tautomerization: Crucially, it "locks" the carbonyl group, preventing keto-enol tautomerism. This is vital because the enol form could react with the silylating agent in the next step to produce multiple derivatives, complicating the resulting chromatogram.[10][11]
Step 2: Silylation Following methoximation, any other active hydrogens in the sample matrix are targeted, and the overall volatility of the analyte is increased. While this compound itself lacks other active hydrogens (like hydroxyl groups), this step is crucial for derivatizing co-extracted compounds and ensuring a consistent chemical environment. The most common and effective reagents for this are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) often mixed with a catalyst like Trimethylchlorosilane (TMCS).[4][12] The silylation reaction replaces active hydrogens with a non-polar trimethylsilyl (TMS) group [-Si(CH₃)₃].[6][13] This increases the molecule's volatility and further improves its thermal stability.[4]
This combined MOX-TMS derivatization approach yields a single, stable derivative of this compound with excellent chromatographic properties.
Experimental Workflow and Protocols
Reagents and Materials
| Reagent/Material | Grade/Specification | Supplier Example |
| This compound Standard | >98% Purity | Sigma-Aldrich, Cayman Chemical |
| Methoxyamine hydrochloride (MOX) | Derivatization Grade | Thermo Fisher Scientific, Sigma-Aldrich |
| Pyridine | Anhydrous, <0.005% water | Sigma-Aldrich |
| BSTFA + 1% TMCS | Derivatization Grade | Restek, Thermo Fisher Scientific[6] |
| Ethyl Acetate / Hexane | HPLC or GC Grade | Fisher Scientific |
| Nitrogen Gas | High Purity (99.999%) | Airgas |
| GC Vials with Inserts | 2 mL, Amber, PTFE/Silicone septa | Agilent, Waters |
Safety Precaution: Derivatization reagents are moisture-sensitive and corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[14]
Derivatization Workflow Diagram
Caption: Workflow for MOX-TMS derivatization of this compound.
Step-by-Step Derivatization Protocol
This protocol is designed for a sample extract that has been transferred to a 2 mL autosampler vial and is ready for the final derivatization step.
-
Sample Drying: Place the vial containing the sample extract (typically dissolved in a volatile solvent like ethyl acetate or hexane) in a heating block at 40-50°C. Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen. It is critical to remove all residual water and protic solvents as they will consume the derivatization reagents.[11][14]
-
Methoximation Reaction:
-
Prepare a fresh solution of 20 mg/mL Methoxyamine hydrochloride in anhydrous pyridine.
-
Add 50 µL of the MOX reagent to the dried sample residue in the vial.
-
Cap the vial tightly and vortex for 30 seconds to ensure the residue is fully dissolved.
-
Incubate the vial in a heating block or oven at 60°C for 30 minutes. This ensures the complete conversion of the ketone to its methoxime derivative.[7]
-
-
Silylation Reaction:
-
After the incubation, allow the vial to cool to room temperature.
-
Add 100 µL of BSTFA + 1% TMCS directly to the vial containing the methoximated sample.[14]
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the vial at 70°C for 60 minutes. The TMCS acts as a catalyst, ensuring efficient derivatization.[15]
-
-
Final Preparation:
-
Allow the vial to cool to room temperature before analysis. The sample is now ready for injection into the GC-MS system.
-
Chemical Reaction Diagram
Sources
- 1. Showing Compound Stigmasta-4-22-dien-3-one (FDB005657) - FooDB [foodb.ca]
- 2. This compound | C29H46O | CID 6442194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. restek.com [restek.com]
- 7. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methoxyamine - Wikipedia [en.wikipedia.org]
- 9. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 10. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 11. youtube.com [youtube.com]
- 12. 실릴화 시약 | Thermo Fisher Scientific [thermofisher.com]
- 13. restek.com [restek.com]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the In Vivo Formulation of Stigmasta-4,22-dien-3-one
Abstract: Stigmasta-4,22-dien-3-one is a bioactive phytosterol with demonstrated potential as an antitubercular and cytotoxic agent[1]. Like many therapeutically promising steroids and phytosterols, its progression into in vivo studies is significantly hampered by its physicochemical properties, most notably its poor aqueous solubility[2]. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rationale and practical execution of formulating this compound for preclinical in vivo research. We will move beyond simple recipes to explain the causal relationships between formulation components and biological outcomes, offering detailed, self-validating protocols for both a straightforward co-solvent system and a more advanced nanoemulsion-based drug delivery system.
Foundational Analysis: Understanding the Molecule
The logical design of any formulation begins with a thorough understanding of the active pharmaceutical ingredient (API). This compound is a large, rigid, and highly lipophilic molecule. Its stigmastane skeleton, shared with other phytosterols, is the primary contributor to its poor water solubility, a characteristic that poses a significant challenge for achieving systemic exposure in animal models[2][3].
A summary of its key physicochemical properties underscores the formulation challenge:
| Property | Value / Description | Implication for Formulation | Source |
| Molecular Formula | C₂₉H₄₆O | Large molecular size. | [4] |
| Molecular Weight | 410.7 g/mol | High molecular weight can impact diffusion and absorption. | [5] |
| Water Solubility | 1.8e-05 g/L (Predicted) | Practically insoluble in aqueous media. Direct administration in saline or PBS is not feasible. | [2] |
| logP (Octanol-Water) | 6.47 - 8.05 (Predicted) | Highly lipophilic. The molecule strongly prefers an oily or lipid environment over an aqueous one. | [2] |
| Class | Stigmastanes & Derivatives | Belongs to a class of compounds known for formulation difficulties. Insights can be drawn from other steroid/phytosterol formulations. | [2] |
This molecular profile immediately rules out simple aqueous solutions and necessitates the use of solubility-enhancing strategies to ensure the compound remains in a dissolved state upon administration and can be absorbed into systemic circulation.
Strategic Formulation Design: A Logic-Driven Approach
The choice of formulation is critically dependent on the intended route of administration and the specific research question. Different routes present unique physiological barriers and require distinct formulation characteristics (e.g., sterility for parenteral routes, stability in GI fluids for oral routes).
For in vivo studies, especially initial efficacy and toxicity assessments, the following formulation strategies are most relevant for a compound like this compound:
-
Co-solvent/Surfactant Systems: These are the simplest to prepare and are suitable for oral gavage and intraperitoneal (IP) injections. The strategy involves dissolving the compound in a water-miscible organic solvent (e.g., DMSO) and then diluting it in a vehicle containing a surfactant to maintain solubility. However, the concentration of organic solvent must be carefully controlled to avoid toxicity[6][7][8].
-
Lipid-Based Drug Delivery Systems (LBDDS): This class includes nanoemulsions and solid lipid nanoparticles (SLNs). By encapsulating the lipophilic drug within lipidic nanodroplets, LBDDS can improve solubility, protect the drug from degradation, and enhance bioavailability[9][10]. They are particularly suitable for intravenous (IV) administration, as the small particle size prevents embolism[11][12].
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior[13]. They can encapsulate hydrophobic molecules like steroids, forming an inclusion complex that has significantly improved aqueous solubility. This method is suitable for all routes of administration[14][15][16][17].
This guide will provide detailed protocols for the first two approaches, as they represent a pragmatic starting point and a more advanced, versatile option, respectively.
Protocol I: Co-solvent/Surfactant Formulation
This protocol is designed for oral gavage or intraperitoneal (IP) administration and is ideal for initial screening studies due to its simplicity. The principle is to use a minimal amount of a strong organic solvent (DMSO) to create a stock solution, which is then diluted into an aqueous vehicle containing a biocompatible surfactant (e.g., Tween 80) and a co-solvent (e.g., PEG400) to prevent precipitation upon dilution.
Causality Behind Component Selection:
-
Dimethyl Sulfoxide (DMSO): An excellent solvent for dissolving a wide range of hydrophobic compounds[8]. Its use must be minimized as it can have pleiotropic biological effects and cause toxicity at higher concentrations[6][7]. For in vivo studies, the final concentration of DMSO in the administered dose should ideally be below 2%, and as low as possible[6].
-
Polyethylene Glycol 400 (PEG400): A water-miscible polymer that acts as a co-solvent, enhancing the solubility of the API and preventing it from crashing out of solution when the DMSO stock is diluted.
-
Tween 80 (Polysorbate 80): A non-ionic surfactant used to form micelles that encapsulate the drug, further improving stability in the aqueous vehicle[18][19]. It is a common excipient in parenteral formulations, but it is not inert and can cause side effects like hypersensitivity reactions at high concentrations[19][20][21][22].
-
Saline (0.9% NaCl) or PBS: The aqueous vehicle used to bring the formulation to the final volume, ensuring tonicity.
Step-by-Step Methodology
-
Preparation of Stock Solution (10 mg/mL):
-
Accurately weigh 10 mg of this compound into a sterile glass vial.
-
Add 1.0 mL of high-purity DMSO.
-
Vortex vigorously and/or sonicate in a water bath until the compound is completely dissolved. The solution should be clear and free of particulates.
-
-
Preparation of the Final Formulation (Example for a 10 mg/kg dose in a 20g mouse):
-
Dose Calculation:
-
Dose: 10 mg/kg
-
Animal weight: 0.02 kg
-
Total dose per animal: 10 mg/kg * 0.02 kg = 0.2 mg
-
-
Injection Volume Calculation:
-
A typical IP injection volume for a mouse is 100-200 µL (0.1-0.2 mL). We will target 0.1 mL (100 µL).
-
Required final concentration: 0.2 mg / 0.1 mL = 2.0 mg/mL
-
-
Vehicle Preparation (e.g., 10% Tween 80, 10% PEG400 in Saline):
-
In a sterile tube, combine 1.0 mL Tween 80, 1.0 mL PEG400, and 8.0 mL sterile 0.9% saline. Vortex to mix thoroughly. This is the "Dilution Vehicle".
-
-
Final Dosing Solution Preparation (Prepare fresh daily):
-
Calculate the volume of stock solution needed: (2.0 mg/mL final conc.) / (10 mg/mL stock conc.) = 0.2 mL of stock solution for every 1.0 mL of final formulation.
-
This means the final formulation will contain 20% DMSO, which is too high. We must adjust the vehicle composition.
-
-
Revised Final Dosing Solution (Targeting <5% DMSO):
-
Let's create a vehicle of 5% DMSO, 10% Tween 80, 10% PEG400, 75% Saline.
-
To make 1.0 mL of a 2.0 mg/mL final solution:
-
Take 0.2 mg of the API (or 20 µL of the 10 mg/mL DMSO stock).
-
This approach is difficult for dosing. A better method is to make the final formulation directly.
-
-
-
Corrected Final Dosing Solution Preparation (1 mg/mL Final Concentration):
-
In a sterile 1.5 mL microfuge tube, add 50 µL of DMSO.
-
Add 100 µL of Tween 80.
-
Add 100 µL of PEG400.
-
Vortex to mix the solvents.
-
Add 1 mg of this compound. Vortex/sonicate until fully dissolved.
-
Slowly add 750 µL of sterile 0.9% saline while vortexing to bring the final volume to 1.0 mL.
-
The final composition is: 1 mg/mL API, 5% DMSO, 10% Tween 80, 10% PEG400, 75% Saline.
-
-
-
Administration:
-
For a 10 mg/kg dose in a 20g mouse (0.2 mg total dose), inject 200 µL of the 1 mg/mL formulation.
-
Always prepare a vehicle-only control group (5% DMSO, 10% Tween 80, 10% PEG400, 75% Saline) to account for any effects of the excipients.
-
Quality Control & Validation
| Parameter | Method | Acceptance Criteria |
| Visual Inspection | Observe against a black and white background. | Clear, colorless to slightly yellow solution. Free from visible particulates or precipitation. |
| Short-Term Stability | Prepare formulation and let it stand at room temperature for 2-4 hours. | No signs of precipitation or phase separation. |
| Sterility (for IP) | Filter the final formulation through a 0.22 µm syringe filter (ensure filter is compatible with solvents). | Required for IP administration to prevent infection. |
Protocol II: Oil-in-Water (O/W) Nanoemulsion Formulation
This protocol is for creating a more sophisticated delivery system suitable for intravenous (IV), oral, or IP administration. Nanoemulsions are colloidal dispersions of oil droplets in an aqueous phase, stabilized by surfactants[11][23][24][25]. They offer superior drug solubilization, protection from degradation, and can improve bioavailability[3][25]. This protocol uses a high-speed homogenization method.
Causality Behind Component Selection:
-
Oil Phase (e.g., Olive Oil or Medium-Chain Triglycerides): The core of the nanoparticle, where the lipophilic this compound will be dissolved. Olive oil is biocompatible and stable[11].
-
Aqueous Phase (Water for Injection): The continuous phase of the emulsion.
-
Surfactants (e.g., Tween 80 & Span 80 or Lecithin): These are critical for forming and stabilizing the nano-sized droplets. A combination of a high HLB (Hydrophilic-Lipophilic Balance) surfactant like Tween 80 (HLB=15) and a low HLB surfactant like Span 80 (HLB=4.3) is often used to create a stable interfacial film around the oil droplets[11]. Lecithin is a natural, biocompatible emulsifier also widely used[26][27].
Step-by-Step Methodology
-
Preparation of Oil Phase:
-
In a small beaker, combine:
-
This compound (e.g., 10 mg for a 1 mg/mL final formulation in 10 mL).
-
Olive Oil (e.g., 400 mg, ~4% w/v).
-
Span 80 (e.g., 100 mg, ~1% w/v).
-
-
Heat the mixture to approximately 40-50°C on a magnetic stir plate and stir until the API is completely dissolved and the phase is homogenous.
-
-
Preparation of Aqueous Phase:
-
In a separate, larger beaker, combine:
-
Water for Injection (e.g., ~9.3 g to make up a final volume of 10 mL).
-
Tween 80 (e.g., 200 mg, ~2% w/v).
-
-
Stir until the Tween 80 is fully dissolved.
-
-
Formation of Coarse Emulsion:
-
While stirring the aqueous phase, slowly add the oil phase drop by drop.
-
Once all the oil phase is added, increase the stirring speed. Use a high-shear homogenizer (e.g., Ultra-Turrax) at 5,000-10,000 rpm for 5-10 minutes to form a coarse pre-emulsion. The mixture will appear milky white.
-
-
Nano-emulsification:
-
Transfer the coarse emulsion to a high-pressure homogenizer or use a probe sonicator to reduce the droplet size.
-
High-Pressure Homogenization: Process the emulsion for 5-10 cycles at 15,000-20,000 psi. Cooling is essential to prevent degradation.
-
Ultrasonication: Place the beaker in an ice bath and sonicate with a probe sonicator at high power. Use pulses (e.g., 30 seconds on, 30 seconds off) for a total of 10-15 minutes to prevent overheating.
-
The final nanoemulsion should appear translucent or bluish-white.
-
-
Final Steps:
-
Allow the nanoemulsion to cool to room temperature.
-
For parenteral (IP or IV) administration, the formulation MUST be sterile-filtered through a 0.22 µm syringe filter (e.g., PVDF or PES).
-
Quality Control & Validation
This is a critical step for nanoparticle-based formulations to ensure safety, stability, and reproducibility.
| Parameter | Method | Acceptance Criteria | Rationale |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | Mean Diameter: < 200 nm for IV. PDI: < 0.3. | Ensures safety for IV use (prevents embolism) and indicates a monodisperse, uniform formulation[11]. |
| Zeta Potential | DLS with Electrophoretic Mobility | > | ±20 |
| Visual Inspection | Observe against a black and white background. | Translucent, homogenous liquid, free of visible aggregates or phase separation. | Confirms successful emulsification and absence of instability. |
| Drug Content & Encapsulation Efficiency (EE%) | HPLC after separation of free drug (e.g., ultrafiltration) | EE% > 90% | Quantifies how much drug is successfully encapsulated within the nanoparticles, ensuring efficient delivery. |
| Storage Stability | Monitor particle size, PDI, and visual appearance at 4°C and 25°C for several weeks. | No significant changes in key parameters. | Determines the shelf-life and appropriate storage conditions for the formulation[11]. |
Concluding Remarks for the Researcher
The successful in vivo evaluation of this compound is fundamentally dependent on overcoming its inherent poor water solubility. The choice of formulation is a balance between the complexity of preparation and the demands of the experimental design.
-
For rapid, initial screening via oral or IP routes, a well-characterized co-solvent/surfactant system is often sufficient. However, researchers must be vigilant about potential excipient-induced toxicities and include appropriate vehicle control groups.
-
For studies requiring intravenous administration or aiming for enhanced bioavailability, a nanoemulsion or other lipid-based nanoparticle system is the superior choice[10][28]. While the preparation is more involved, these systems offer better control over drug delivery and often have a better safety profile for parenteral routes.
Regardless of the method chosen, rigorous quality control is not optional. Characterizing the final formulation for particle size, stability, and drug content is essential for ensuring that the observed in vivo effects are attributable to the API, not the delivery system, thereby guaranteeing the integrity and reproducibility of the research.
References
-
Karami, Z., Khoshkam, M., & Hamidi, M. (2018). Optimization of Olive Oil-Based Nanoemulsion Preparation for Intravenous Drug Delivery. Drug Research, 68(10), 568-575. [Link]
-
Various Authors. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro? ResearchGate. [Link]
-
Madni, M. A., et al. (2021). Formulation and Characterization of Phytostanol Ester Solid Lipid Nanoparticles for the Management of Hypercholesterolemia: An ex vivo Study. BioMed Research International. [Link]
-
Jaiswal, M., Dudhe, R., & Sharma, P. K. (2015). Nanoemulsion: an advanced mode of drug delivery system. 3 Biotech, 5(2), 123–127. [Link]
-
Creative Biolabs. (n.d.). Lipid-Based Drug Delivery Systems in Inflammation. Retrieved from [Link]
-
Thomas, C. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology, 46(11). [Link]
-
Wang, Y., et al. (2024). Nano-Encapsulated Phytosterols Ameliorate Hypercholesterolemia in Mice via Dual Modulation of Cholesterol Metabolism Pathways. Journal of Functional Foods. [Link]
-
Slideshare. (n.d.). EXCIPIENT USED IN PARENTRALS AND AEROSOLS.pptx. [Link]
-
Liu, F. Y., Kildsig, D. O., & Mitra, A. (1990). Beta-Cyclodextrin/Steroid Complexation: Effect of Steroid Structure on Association Equilibria. Pharmaceutical Research, 7(8), 858-862. [Link]
-
Webster, L. K., et al. (1996). Inhibition of etoposide elimination in the isolated perfused rat liver by Cremophor EL and Tween 80. Anticancer Research, 16(4A), 1785-1789. [Link]
-
Christen, P., Kloeti, F., & Gander, B. (1990). Stability of prednisolone and prednisolone acetate in various vehicles used in semi-solid topical preparations. Journal of Clinical Pharmacy and Therapeutics, 15(5), 325-329. [Link]
-
H-E, H., et al. (2020). Design of Non-Haemolytic Nanoemulsions for Intravenous Administration of Hydrophobic APIs. Pharmaceutics, 12(12), 1148. [Link]
-
Rao, B., et al. (2020). Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. American Journal of Analytical Chemistry, 11(4), 147-171. [Link]
-
ResearchGate. (n.d.). Various formulation approaches utilized for delivering phytosterols. [Link]
-
Various Authors. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. [Link]
-
Sharma, N., & Muthurajan, A. (2022). Nanoemulsion: Methods and application in drug delivery. National Journal of Pharmaceutical Sciences, 2(2), 1-10. [Link]
-
Rao, B. P., et al. (2020). Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. Scientific Research Publishing. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Crini, G., et al. (2020). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 12(11), 2697. [Link]
-
Sharma, N. (2015). Preparation and Optimization of Nanoemulsions for targeting Drug Delivery. ResearchGate. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2016). Pharmacological Effects of Formulation Vehicles. ResearchGate. [Link]
-
Cornarakis-Lentzos, M., & Cowin, P. R. (1987). Dilutions of corticosteroid creams and ointments - a stability study. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 707-716. [Link]
-
Szente, L., & Fenyvesi, É. (2018). Cyclodextrin-Steroid Interactions and Applications to Pharmaceuticals, Food, Biotechnology and Environment. ResearchGate. [Link]
-
Al-Adhami, B. M., et al. (2023). Hydrocortisone-Loaded Lipid–Polymer Hybrid Nanoparticles for Controlled Topical Delivery: Formulation Design Optimization and In Vitro and In Vivo Appraisal. ACS Omega, 8(22), 19579–19591. [Link]
-
Zhang, Y., et al. (2022). Water-Dispersible Phytosterol Nanoparticles: Preparation, Characterization, and in vitro Digestion. Frontiers in Nutrition, 8, 815049. [Link]
-
Leong, W. F., et al. (2021). Preparation and characterization of phytosterol-loaded nanoparticles with sodium caseinate/dextran conjugates. Journal of Food Science and Technology, 58(3), 1017-1025. [Link]
-
Hoyberghs, J., et al. (2021). DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay. Frontiers in Pharmacology, 12, 794129. [Link]
-
Nema, S., & Brendel, R. J. (2011). Emerging Excipients in Parenteral Medications. Pharmaceutical Technology. [Link]
-
Jamrógiewicz, M., et al. (2023). Cyclodextrin Inclusion Complexes with Hydrocortisone-Type Corticosteroids. Pharmaceuticals, 16(12), 1699. [Link]
-
PubChem. (n.d.). 4,22-Stigmastadiene-3-one. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound Stigmasta-4-22-dien-3-one (FDB005657). Retrieved from [Link]
-
Yang, S., et al. (2019). Tween-80 and impurity induce anaphylactoid reaction in zebrafish. ResearchGate. [Link]
-
Singh, I., et al. (2021). Chapter 15: Lipid-Based Drug-Delivery Systems for Psoriasis. In Novel Drug Delivery Systems for Psoriasis. World Scientific Publishing. [Link]
-
Szebeni, J., et al. (2012). Complement activation by polyethoxylated pharmaceutical surfactants: Cremophor-EL, Tween-80 and Tween-20. European Journal of Pharmaceutical Sciences, 45(4), 485-492. [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
Garg, V., et al. (2016). Lipid-Based Drug Delivery Systems. Journal of Drug Delivery. [Link]
-
Ribeiro, A. C. F., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. International Journal of Molecular Sciences, 20(3), 642. [Link]
-
SlidePlayer. (n.d.). Excipients Used in Parenteral Formulations of Biotech Product. [Link]
-
Ghasemi, M., et al. (2023). Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications. Pharmaceutics, 15(10), 2469. [Link]
-
Various Authors. (2014). What is the highest acceptable limit of DMSO concentration for use in an MIC assay? ResearchGate. [Link]
-
Zadbuke, N., et al. (2013). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. Expert Opinion on Drug Delivery, 10(11), 1565-1579. [Link]
-
Wang, X., et al. (2021). Assessing CYP2C8-Mediated Pharmaceutical Excipient-Drug Interaction Potential: A Case Study of Tween 80 and Cremophor EL−35. Pharmaceutics, 13(9), 1485. [Link]
-
PubChem. (n.d.). Stigmasta-7,22-dien-3-one. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4,22-Stigmastadiene-3-one. PubChem Compound Database. [Link]
-
NIST. (n.d.). 4,22-Stigmastadiene-3-one. NIST Chemistry WebBook. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Showing Compound Stigmasta-4-22-dien-3-one (FDB005657) - FooDB [foodb.ca]
- 3. Nano-Encapsulated Phytosterols Ameliorate Hypercholesterolemia in Mice via Dual Modulation of Cholesterol Metabolism Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C29H46O | CID 6442194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4,22-Stigmastadiene-3-one | C29H46O | CID 12611207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. Lipid-Based Drug Delivery Systems in Inflammation - Creative Biolabs [creative-biolabs.com]
- 10. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 12. Design of Non-Haemolytic Nanoemulsions for Intravenous Administration of Hydrophobic APIs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EXCIPIENT USED IN PARENTRALS AND AEROSOLS.pptx [slideshare.net]
- 15. Beta-Cyclodextrin/Steroid Complexation: Effect of Steroid Structure on Association Equilibria | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Cyclodextrin Inclusion Complexes with Hydrocortisone-Type Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmtech.com [pharmtech.com]
- 19. researchgate.net [researchgate.net]
- 20. Inhibition of etoposide elimination in the isolated perfused rat liver by Cremophor EL and Tween 80 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Complement activation by polyethoxylated pharmaceutical surfactants: Cremophor-EL, Tween-80 and Tween-20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Nanoemulsion: an advanced mode of drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pharmajournal.net [pharmajournal.net]
- 25. researchgate.net [researchgate.net]
- 26. Formulation and Characterization of Phytostanol Ester Solid Lipid Nanoparticles for the Management of Hypercholesterolemia: An ex vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Water-Dispersible Phytosterol Nanoparticles: Preparation, Characterization, and in vitro Digestion [frontiersin.org]
- 28. Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Stigmastane Derivatives
Introduction
Welcome to the technical support center for the purification of stigmastane derivatives. Stigmastanes, a class of phytosterols including prominent members like stigmasterol and β-sitosterol, are foundational molecules in drug development, serving as precursors for synthesizing steroid hormones such as progesterone and vitamin D3.[1][2] However, their purification from complex natural matrices presents significant challenges that can impede research and development.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into overcoming the most common and complex hurdles in stigmastane purification. We will explore the causality behind experimental choices and provide self-validating troubleshooting frameworks to ensure you can achieve the highest possible purity for your target compounds.
Section 1: The Core Challenge of Co-eluting Sterols
The most frequent and frustrating challenge in stigmastane purification is the separation of structurally similar sterols. The shared tetracyclic core and minor differences in the alkyl side chain mean these compounds have nearly identical physicochemical properties, leading to significant chromatographic co-elution.
Frequently Asked Questions (FAQs)
Q1: Why do my stigmastane derivatives consistently co-elute with other phytosterols like β-sitosterol and campesterol?
A: The difficulty lies in their profound structural similarity. Stigmasterol, campesterol, and β-sitosterol share the same sterane nucleus. The primary difference is in the C-24 alkyl side chain: stigmasterol has a double bond at C-22 and an ethyl group at C-24, β-sitosterol has a saturated side chain with an ethyl group at C-24, and campesterol has a methyl group at C-24.[3][4] These subtle variations provide very little difference in polarity and molecular shape, causing them to behave almost identically in many standard chromatographic systems.
Q2: How can I definitively confirm that a single peak on my chromatogram is actually two or more co-eluting compounds?
A: Visual inspection of a single, symmetrical peak is insufficient. You must employ higher-resolution analytical techniques to assess peak purity.
-
High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD/PDA): This is the first line of defense. A DAD/PDA detector scans across the entire UV-Vis spectrum for the duration of the peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it strongly indicates the presence of a co-eluting impurity.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for confirmation. By analyzing the mass-to-charge ratio (m/z) of the ions across the peak, you can determine if more than one molecular weight is present. The presence of multiple distinct masses under a single chromatographic peak is definitive proof of co-elution.[5][6]
Troubleshooting Guide 1.1: Optimizing Chromatographic Separation
When co-elution is confirmed, a systematic optimization of your chromatographic method is required. Standard silica gel column chromatography is often the starting point for purification from crude extracts.[1][7]
Caption: Workflow for Stigmastane Purification and Optimization.
-
Slurry Preparation: Adsorb the crude extract onto a small amount of silica gel (100-120 mesh) to create a dry, free-flowing powder. This ensures even loading onto the column.[8]
-
Column Packing: Pack a glass column with silica gel (e.g., 100-120 mesh) in your initial mobile phase (e.g., n-hexane). Ensure the packing is uniform and free of air bubbles.
-
Loading: Carefully add the silica-adsorbed sample to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent like n-hexane and gradually increase the polarity by adding ethyl acetate. A common gradient might be from 100% n-hexane to a mixture of n-hexane:ethyl acetate (8:2).[1][8]
-
Fraction Collection: Collect fractions of a consistent volume and monitor them by Thin Layer Chromatography (TLC).
-
Analysis: Visualize the TLC plates using a chromogenic agent like 5% sulfuric acid in methanol followed by gentle heating, which is effective for detecting steroidal compounds.[1] Pool the fractions containing your target compound with the highest purity.
| Stationary Phase | Mobile Phase System (Typical) | Selectivity Principle | Advantages | Disadvantages | Reference(s) |
| Silica Gel | n-Hexane:Ethyl Acetate (gradient) | Normal-Phase (Polarity) | Good for initial cleanup from non-polar lipids and waxes. Cost-effective. | Low resolution for separating close isomers like β-sitosterol and stigmasterol. | [1][7] |
| Reversed-Phase C18 | Acetonitrile:Water or Methanol:Water (gradient) | Reversed-Phase (Hydrophobicity) | High resolution for analytical separation (HPLC). Good for final purity check. | Can have low loading capacity for preparative scale. May require derivatization for GC. | [5][9] |
| Argentated (Ag+) Silica | Hexane:Toluene | Pi-Complexation | Excellent for separating compounds based on the number and position of double bonds (e.g., stigmasterol from β-sitosterol). | More expensive, requires special column preparation. | N/A |
Troubleshooting Guide 1.2: Advanced and Alternative Purification Techniques
If standard chromatography fails to achieve the desired purity, more advanced techniques are necessary.
HSCCC is a support-free liquid-liquid partition chromatography method that excels at separating compounds with very similar partition coefficients. It avoids irreversible adsorption of the sample onto a solid support, leading to high recovery. A study successfully separated ergosterol and stigmasterol with purities of 92.0% and 95.5%, respectively, using an HSCCC method.[10]
-
Mechanism: Separation occurs between two immiscible liquid phases. One phase is held stationary by a centrifugal field while the other is pumped through it.
-
Recommended Solvent System: A two-phase solvent system of n-hexane-ethylacetate-butanol-methanol-water (3.5:0.3:0.5:2.5:0.3, v/v) has been proven effective for separating stigmasterol.[10]
Crystallization is a powerful, scalable, and cost-effective final purification step. The success of this technique relies entirely on finding a solvent system where the target compound has significantly lower solubility than the impurities, especially at reduced temperatures.[4]
-
Protocol:
-
Dissolve the partially purified stigmastane derivative in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or ethyl acetate).[4]
-
Slowly cool the solution to room temperature, then transfer to a colder environment (e.g., 4°C) to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove residual impurities.
-
Repeat the process (re-crystallization) to achieve higher purity.[2]
-
Section 2: Preventing Degradation and Isomerization
Stigmastane derivatives, particularly those with unsaturated bonds or other sensitive functional groups, are susceptible to degradation, which can compromise sample integrity and yield.[11]
Frequently Asked Questions (FAQs)
Q3: My sample purity seems to decrease over time, and I'm seeing unexpected peaks in my analysis. What could be causing this degradation?
A: Degradation of phytoconstituents is often caused by environmental factors.[11] Key culprits include:
-
Oxidation: Unsaturated bonds, like the C-22 double bond in stigmasterol, are susceptible to oxidation.
-
Heat: Excessive heat during solvent evaporation or chromatography can cause thermal degradation.[12]
-
Light: UV light can induce photochemical reactions, including isomerization of double bonds.[13]
-
Extreme pH: Strongly acidic or basic conditions used during extraction or chromatography can catalyze hydrolysis or isomerization reactions.
Troubleshooting Guide 2.1: A Framework for Sample Stabilization
Minimizing degradation requires a proactive approach throughout the entire purification workflow.
Sources
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. sciencebiology.org [sciencebiology.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Stigmastane and hopanes as conserved biomarkers for estimating oil biodegradation in a former refinery plant-contaminated soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. media.neliti.com [media.neliti.com]
- 8. wjpmr.com [wjpmr.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Separation and purification of ergosterol and stigmasterol in Anoectochilus roxburghii (wall) Lindl by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijmr.net.in [ijmr.net.in]
- 12. Degradation of hexane and other recalcitrant hydrocarbons by a novel isolate, Rhodococcus sp. EH831 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of Stigmasta-4,22-dien-3-one Isomers
Welcome to the technical support center for the chromatographic analysis of Stigmasta-4,22-dien-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the high-performance liquid chromatography (HPLC) separation of its geometric isomers. Steroid isomers, due to their structural similarity, present unique and significant challenges in analytical separation.[1] This resource combines foundational chromatographic principles with field-proven troubleshooting strategies to empower you to achieve robust and reproducible results.
Part 1: Frequently Asked Questions (FAQs) for Method Development
This section addresses common questions that arise during the initial phases of developing a separation method for this compound isomers.
Q1: Why is separating this compound isomers so challenging?
A1: The primary difficulty lies in their profound structural similarity. This compound possesses a double bond at the C22 position of its side chain, leading to the existence of geometric isomers (cis/Z and trans/E). These isomers have the same molecular weight and similar physicochemical properties, which results in very close retention times and frequent co-elution in standard chromatographic systems.[1] Achieving separation requires a highly selective HPLC method that can discriminate between these subtle differences in molecular shape.
Q2: What is the best starting point for column selection: Normal-Phase or Reversed-Phase HPLC?
A2: For these non-polar steroid derivatives, Reversed-Phase HPLC (RP-HPLC) is the recommended starting point . RP-HPLC separates molecules based on hydrophobicity, and modern, high-purity silica C18 columns provide a robust and reproducible platform.[2] While Normal-Phase (NP-HPLC) can sometimes offer good separation for diastereomers, it often suffers from poorer reproducibility due to the sensitivity of the system to trace amounts of water in the mobile phase.[3] Therefore, beginning with a well-characterized RP-HPLC system is a more reliable strategy.
Q3: For RP-HPLC, which specific stationary phase (e.g., C18, C30, Phenyl) is most effective for these isomers?
A3: While a standard C18 column is a good initial choice, a C30 stationary phase often provides superior resolution for steroid isomers .[4]
-
Causality: The longer alkyl chains of a C30 phase create a more ordered, shape-selective environment. This enhanced shape selectivity is critical for resolving geometric isomers, which differ not in polarity but in their three-dimensional structure.[4] C18 columns, while excellent for general-purpose separations, may not always provide sufficient steric recognition for these closely related compounds.[4][5]
-
Alternative: A Phenyl-Hexyl phase can also be a powerful alternative. The phenyl groups introduce π-π interaction capabilities, which can offer a different selectivity mechanism compared to the purely hydrophobic interactions of C18 or C30 phases, especially if there are aromatic moieties in the molecular structure.[6]
Q4: How do I choose between methanol and acetonitrile as the organic modifier in the mobile phase?
A4: The choice between acetonitrile (ACN) and methanol (MeOH) is a critical parameter that directly influences selectivity.[1][7]
-
Acetonitrile (ACN): Generally, ACN is a stronger solvent than methanol in reversed-phase systems, leading to shorter retention times.[8][9] It is also less viscous, resulting in lower backpressure.[8] Its lower UV cutoff makes it ideal for detection at low wavelengths (~200-210 nm).[10]
-
Methanol (MeOH): As a protic solvent, methanol can engage in hydrogen bonding interactions, which can alter selectivity in unique ways compared to the aprotic ACN.[7] For some structurally similar compounds, particularly those capable of hydrogen bonding, methanol can provide the key to achieving separation where ACN fails.[8][11]
Recommendation: Start with an ACN/water gradient. If resolution is insufficient, perform a comparative run switching to a MeOH/water gradient. The change in solvent type can sometimes reverse the elution order or significantly improve the separation of the critical isomer pair.[7]
Part 2: Troubleshooting Guide for Common Issues
This section provides a problem-and-solution framework for issues commonly encountered after initial method development.
Problem 1: Poor or No Resolution Between Isomers
Symptom: The peaks for the this compound isomers are either completely co-eluting or are only separated as a small shoulder on a larger peak.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor HPLC resolution.
-
Solution 1: Optimize the Stationary Phase: As discussed in the FAQ, if you are using a standard C18 column, the single most impactful change you can make is to switch to a C30 column to leverage its superior shape selectivity for resolving geometric isomers.[4]
-
Solution 2: Alter Mobile Phase Selectivity: Systematically evaluate both acetonitrile and methanol. Because they interact with analytes and the stationary phase differently, one may provide the selectivity the other lacks.[7][9] A biphenyl stationary phase, in particular, can show unique selectivity changes when methanol is used as the organic modifier.[11]
-
Solution 3: Adjust Column Temperature: Temperature is a powerful but often overlooked tool for optimizing selectivity.[12][13]
-
Mechanism: Lowering the temperature generally increases analyte retention and can improve resolution for closely eluting compounds.[12] Conversely, for some isomer pairs, increasing the temperature can alter interaction kinetics and sometimes improve separation.[14]
-
Action: Evaluate the separation at a range of temperatures (e.g., 25°C, 40°C, 60°C). Ensure your HPLC system has a stable column thermostat, as even small fluctuations can affect retention time reproducibility.[12]
-
-
Solution 4: Modify the Gradient/Flow Rate: If you see some separation but it's incomplete, the issue may be efficiency rather than selectivity.
-
Action: Decrease the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min). This allows more time for interactions between the analytes and the stationary phase, often improving resolution.[15] Alternatively, make your gradient shallower (e.g., from a 5-minute ramp of 80-95% ACN to a 15-minute ramp). This increases the separation window for closely eluting peaks.[1]
-
Problem 2: Poor Peak Shape (Tailing or Fronting)
Symptom: Peaks are asymmetrical, with a "tail" after the peak maximum (tailing) or a "shark fin" shape before the peak maximum (fronting). Poor peak shape compromises integration accuracy and resolution.[15][16]
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting poor peak shape.
-
Tailing Peaks - Causes & Solutions:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica surface of the column can interact with polar functional groups on the steroid (like the C3-ketone), causing tailing.[17]
-
Solution: Use a mobile phase with a low concentration of an acidic modifier (e.g., 0.1% formic acid) to suppress the ionization of the silanol groups. Modern, fully end-capped columns are also less susceptible to this issue.
-
-
Column Contamination/Void: Buildup of strongly retained impurities at the column inlet or a void in the packing material can create alternative flow paths, leading to peak tailing.[16]
-
Solution: First, try flushing the column with a strong solvent (e.g., isopropanol). If this fails, the column may be permanently damaged and require replacement. Using a guard column is a cost-effective way to protect the analytical column from contamination.[16]
-
-
-
Fronting Peaks - Causes & Solutions:
-
Column Overload: Injecting too much sample mass onto the column saturates the stationary phase, causing the characteristic "shark fin" peak shape.[16]
-
Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the initial mobile phase (e.g., dissolving in 100% ACN when the mobile phase starts at 50% ACN) can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample directly in the initial mobile phase. If a stronger solvent is required for solubility, keep the injection volume as small as possible.
-
-
Part 3: Data & Protocols
Table 1: Influence of HPLC Parameters on Isomer Separation
| Parameter Change | Effect on Retention Time (t_R) | Effect on Resolution (R_s) | Primary Rationale |
| Increase % Organic Modifier | Decrease | Usually Decrease | Reduces analyte hydrophobicity, leading to faster elution and less time for separation. |
| Switch ACN to MeOH | Varies (often increases) | Varies (can improve) | Changes selectivity through different solvent-analyte interactions (H-bonding vs. dipole-dipole).[7][9] |
| Decrease Flow Rate | Increase | Usually Increase | Improves mass transfer efficiency, allowing more equilibrium stages on the column.[15] |
| Decrease Temperature | Increase | Usually Increase | Increases viscosity and enhances differential interactions with the stationary phase.[12][18] |
| Increase Column Length | Increase | Increase | Increases the number of theoretical plates (N), directly improving resolving power. |
| Switch C18 to C30 Column | Increase | Often Increases | Enhances shape selectivity, which is critical for discriminating between geometric isomers.[4] |
Standard Operating Protocol: Sample & Mobile Phase Preparation
This protocol is designed to ensure consistency and prevent common issues like system contamination and baseline instability.
1. Mobile Phase Preparation (for 1L of 80:20 ACN:Water):
- Solvent Selection: Use only HPLC-grade or LC-MS grade acetonitrile and purified water (e.g., Milli-Q or 18.2 MΩ·cm). Using lower grade solvents is a common source of baseline noise and ghost peaks.[16]
- Measurement: Precisely measure 800 mL of acetonitrile and 200 mL of water using separate, clean graduated cylinders.
- Mixing: Combine the solvents in a clean, dedicated glass mobile phase reservoir.
- Degassing (Critical): Degas the mobile phase for 15-20 minutes using an inline vacuum degasser, sonication, or helium sparging. This step is crucial to prevent the formation of air bubbles in the pump and detector, which causes pressure fluctuations and baseline noise.[19] Mixing ACN and water is an endothermic process that can encourage bubble formation if not properly degassed.[8]
- Filtration: Filter the mobile phase through a 0.45 µm compatible filter to remove any particulate matter that could clog the system.
2. Sample Preparation:
- Dissolution: Accurately weigh the this compound sample and dissolve it in a suitable solvent. The ideal solvent is the initial mobile phase composition. If solubility is an issue, use a minimal amount of a slightly stronger solvent like pure methanol or acetonitrile.
- Concentration: Aim for a final concentration in the range of 10-100 µg/mL for analytical scale injections.
- Filtration: Filter the final sample solution through a 0.22 or 0.45 µm syringe filter (e.g., PTFE for organic solvents) to remove particulates that could damage the injector or column.[2]
References
- Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Purification of (22E,24R)-Stigmasta-4,22-dien-3-one.
- ResearchGate. (2025). Comparative study on separation of diastereomers by HPLC.
- Benchchem. (n.d.). Technical Support Center: Enhancing Chromatographic Separation of Steroid Isomers.
- YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- National Center for Biotechnology Information. (2022, March 10). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
- Obrnuta faza. (n.d.). T1. Poor peak shape.
- ResearchGate. (n.d.). Effect of Temperature on the Chiral Separation of Enantiomers of Some....
- PubMed. (2019, August 16). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
- Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?.
- Fisher Scientific. (n.d.). Use of C30 as a General-Purpose Stationary Phase for a Broad Range of Applications.
- PubMed. (2011, April 22). Mobile phase effects in reversed-phase liquid chromatography: a comparison of acetonitrile/water and methanol/water solvents as studied by molecular simulation.
- Shimadzu (Europe). (n.d.). Switching the Mobile Phase from Acetonitrile to Methanol.
- Chrom Tech, Inc. (2025, October 14). Acetonitrile vs. Methanol for Reverse Phase Chromatography.
- Agilent. (n.d.). Preparative Purification of Corticosteroids by HPLC; Scalability and Loadability Using Agilent Prep C18 HPLC Columns.
- Chromatography Today. (n.d.). The Use of Temperature for Method Development in LC.
- Reversed Phase Columns. (n.d.). HPLC Column Comparison Screening Study for Reversed Phase Columns.
- ACE HPLC Columns. (n.d.). Improved HPLC Separation of Steroids.
- ResearchGate. (2010). Complete chromatographic separation of steroids, including 17α and 17β-estradiols, using a carbazole-based polymeric organic phase in both reversed and normal-phase HPLC.
- YouTube. (2022, January 16). HPLC Mobile Phases: acetonitrile vs methanol. Which one is better?.
- Thermo Fisher Scientific. (n.d.). Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection.
- MicroSolv. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
- Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. agilent.com [agilent.com]
- 6. hplc.eu [hplc.eu]
- 7. Switching the Mobile Phase from Acetonitrile to Methanol : Shimadzu (Europe) [shimadzu.eu]
- 8. chromtech.com [chromtech.com]
- 9. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. youtube.com [youtube.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. chromtech.com [chromtech.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. mastelf.com [mastelf.com]
- 17. waters.com [waters.com]
- 18. researchgate.net [researchgate.net]
- 19. obrnutafaza.hr [obrnutafaza.hr]
Stigmasta-4,22-dien-3-one stability issues in solution and storage
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for Stigmasta-4,22-dien-3-one. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability challenges associated with this compound in solution and during storage. Our goal is to equip you with the knowledge to anticipate and troubleshoot potential issues, ensuring the integrity and reproducibility of your experimental results.
Introduction to this compound
This compound is a phytosterol, a class of sterol lipids derived from plants.[1] Its structure is based on the stigmastane skeleton and features a Δ4-3-ketosteroid moiety, which is common to many steroid hormones and is a critical determinant of its chemical reactivity and biological activity.[1][2] While it has demonstrated interesting biological activities, including antitubercular and cytotoxic effects, its chemical structure presents inherent stability challenges that must be carefully managed.[3]
The primary sources of instability are the conjugated enone system (A-ring) and the double bond in the side chain (C22). These sites are susceptible to isomerization, oxidation, and other degradation pathways. This guide will address these issues in a practical, question-and-answer format.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. Each entry details the probable cause and provides a step-by-step solution grounded in chemical principles.
Question 1: My compound precipitated out of the aqueous buffer after I diluted it from my DMSO stock. What happened and how can I fix it?
Probable Cause: this compound is a highly lipophilic molecule and is practically insoluble in water.[1] When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous buffer, the solvent environment changes dramatically. If the final concentration of the compound exceeds its solubility limit in the aqueous medium, it will precipitate. This is a common issue with steroidal compounds.
Step-by-Step Solution:
-
Verify Solubility Limits: First, recognize that high concentrations in purely aqueous solutions are not feasible. The goal is to keep the compound in solution at your desired working concentration.
-
Reduce Final Concentration: The simplest solution is to lower the final working concentration of the compound in your assay.
-
Optimize Co-Solvent Percentage: Maintain a certain percentage of the organic solvent (e.g., DMSO, ethanol) in your final aqueous solution. It is critical to determine the highest tolerable co-solvent concentration for your experimental system (e.g., cell culture, enzyme assay) that does not interfere with the results. Always run a vehicle control with the same final co-solvent concentration.
-
Use Solubilizing Agents: For in vitro assays, consider using a small amount of a non-ionic surfactant like Tween® 80 or a cyclodextrin to improve aqueous solubility. These agents form micelles or inclusion complexes that can encapsulate the lipophilic compound. Extensive validation is required to ensure the solubilizing agent does not affect the experiment.
-
Prepare Freshly: Always prepare the final working solution immediately before use.[3] Do not store dilute aqueous solutions, as precipitation can occur over time, even if not immediately visible.
Question 2: I'm analyzing my sample with HPLC and see a new, closely eluting peak appearing over time. Could this be an isomer?
Probable Cause: Yes, this is highly likely. The Δ4-3-ketosteroid structure is prone to isomerization. The most common isomerization is the migration of the double bond from the C4-C5 position to the C5-C6 position, forming a Δ5-3-ketosteroid. This can be catalyzed by trace amounts of acid or base in your solvent or on glassware. This isomerization is a known metabolic pathway for Δ4-3-ketosteroids.[4][5]
Step-by-Step Solution:
-
Control pH: Ensure all solvents and buffers are pH-neutral and of the highest purity. Avoid acidic or basic conditions unless required by the experimental protocol.
-
Use High-Purity Solvents: Use HPLC-grade or higher purity solvents to minimize catalytic impurities.
-
Proper Glassware Cleaning: Ensure glassware is meticulously cleaned and rinsed with high-purity water and solvent to remove any acidic or basic residues.
-
Characterize the Impurity: If possible, use LC-MS to analyze the new peak. An isomer will have the exact same mass-to-charge ratio (m/z) as the parent compound but a different retention time. This provides strong evidence for isomerization.
-
Minimize Storage Time in Solution: Analyze samples as quickly as possible after preparation. If samples must be stored in an autosampler, ensure the temperature is kept low (e.g., 4°C) to slow the rate of isomerization.
Question 3: My compound's activity has decreased significantly after being stored in a solution on the benchtop for a day. What could be the cause?
Probable Cause: The decrease in activity is likely due to chemical degradation, with oxidation being a primary suspect. The double bonds at C4 and C22 are susceptible to oxidation from atmospheric oxygen, especially when exposed to light and ambient temperatures. Oxidation can lead to the formation of epoxides, hydroxides, or additional ketones, which will alter the compound's biological activity.[6][7]
Visualizing Potential Degradation Pathways The following diagram illustrates the key unstable sites on the molecule and the potential degradation products that can form.
Caption: Potential degradation pathways for this compound.
Step-by-Step Solution:
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light, which can catalyze oxidative processes.
-
Degas Solvents: For preparing solutions for long-term experiments, consider sparging solvents with an inert gas (nitrogen or argon) to remove dissolved oxygen.
-
Avoid Headspace: Fill storage vials as much as possible to minimize the amount of air (oxygen) in the headspace.
-
Control Temperature: Always store solutions at recommended low temperatures (see FAQ section). Avoid leaving solutions at room temperature for extended periods.
-
Consider Antioxidants: In some formulation contexts, the inclusion of an antioxidant like butylated hydroxytoluene (BHT) or α-tocopherol could be considered, but this must be carefully validated to ensure it doesn't interfere with the experiment.[8]
Frequently Asked Questions (FAQs)
Q: What are the recommended solvents for preparing a stock solution?
A: this compound is soluble in several organic solvents. For biological experiments, Dimethyl Sulfoxide (DMSO) is most commonly used. Other suitable solvents include chloroform, dichloromethane, ethyl acetate, and acetone.[9] For in vivo experiments, it is critical to prepare the working solution fresh on the same day of use.[3]
Q: What are the ideal long-term storage conditions for solid compound and stock solutions?
A: Proper storage is critical to maintaining the compound's integrity. The following conditions are recommended based on vendor data and general principles of chemical stability.
Recommended Storage Conditions
| Form | Temperature | Duration | Rationale |
| Solid Powder | -20°C or below | > 1 year | Minimizes all degradation pathways. Protect from moisture. |
| Stock Solution | -80°C | Up to 6 months[3] | Gold standard for long-term solution storage. Minimizes chemical kinetics. |
| Stock Solution | -20°C | Up to 1 month[3] | Suitable for shorter-term storage. |
Key Precaution: Avoid repeated freeze-thaw cycles.[3] When you prepare a stock solution, it is best practice to aliquot it into smaller, single-use volumes. This prevents the degradation that can be induced by temperature cycling and minimizes contamination risk.
Q: How can I set up an experiment to test the stability of my compound in a new formulation or buffer?
A: A formal stability study is the best way to assess this. High-Performance Liquid Chromatography (HPLC) is an excellent technique for this purpose due to its ability to separate and quantify the parent compound from its degradation products.[10][11]
Workflow for a Basic Stability Study
Caption: HPLC-based workflow for assessing compound stability.
Experimental Protocol: HPLC Stability Assessment
-
Preparation:
-
Prepare a solution of this compound in your desired test buffer/formulation at the target concentration.
-
Immediately aliquot the solution into several HPLC vials.
-
-
Time Zero (T=0) Analysis:
-
Take one vial and analyze it immediately via a validated HPLC method. This chromatogram serves as your baseline reference.
-
Store another T=0 vial at -80°C as a frozen control.
-
-
Incubation:
-
Store the remaining vials under the desired stress conditions (e.g., protected from light at 4°C, 25°C, and an accelerated condition like 40°C).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), remove one vial from each condition and analyze it by HPLC.
-
-
Data Evaluation:
-
Qualitative: Compare the chromatograms over time. Look for the appearance of new peaks, which indicate degradation products.
-
Quantitative: Calculate the peak area of the parent this compound at each time point. Express the remaining amount as a percentage of the T=0 peak area.
-
This self-validating system, using a T=0 control, allows you to confidently attribute changes to the storage conditions. Various analytical techniques, including HPLC, mass spectrometry, and spectroscopy, are crucial for robust stability testing.[10][12]
-
References
-
FooDB. (2010). Showing Compound Stigmasta-4-22-dien-3-one (FDB005657). FooDB. Retrieved from [Link]
-
ResearchGate. (n.d.). Metabolic pathway of steroid degradation. ResearchGate. Retrieved from [Link]
-
Penning, T. M., & Byrns, M. C. (2014). 5β-Reduced Steroids and Human Δ4-3-Ketosteroid 5β-Reductase (AKR1D1). Steroids, 92, 51-63. Retrieved from [Link]
-
Horii, T., et al. (2019). Comprehensive summary of steroid metabolism in Comamonas testosteroni TA441: entire degradation process of basic four rings and removal of C12 hydroxyl group. Journal of Steroid Biochemistry and Molecular Biology, 194, 105445. Retrieved from [Link]
-
Byrns, M. C., & Penning, T. M. (2014). 5β-Reduced Steroids and Human Δ4-3-Ketosteroid 5β-Reductase (AKR1D1). PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). A practical Δ1-dehydrogenation of Δ4-3-keto-steroids with DDQ in the presence of TBDMSCl at room temperature. ResearchGate. Retrieved from [Link]
-
NIH. (n.d.). Effects of different solvents on phytochemical constituents, in-vitro antimicrobial activity, and volatile components of Boehmeria rugulosa Wedd. wood extract. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4,22-Stigmastadiene-3-one. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 4,22-Stigmastadiene-3-one. NIST Chemistry WebBook. Retrieved from [Link]
-
Separation Science. (n.d.). Analytical Techniques In Stability Testing. Separation Science. Retrieved from [Link]
-
PubChem. (n.d.). (22E,24R)-Stigmasta-4,22-diene-3,6-dione. National Center for Biotechnology Information. Retrieved from [Link]
-
LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International. Retrieved from [Link]
-
ResearchGate. (n.d.). Bioactive Stigmastadienone from Isodon rugosus as potential anticholinesterase, α-glucosidase and COX/LOX inhibitor: In-vitro and molecular docking studies. ResearchGate. Retrieved from [Link]
-
PubMed. (2021). Bioactive stigmastadienone from Isodon rugosus as potential anticholinesterase, α-glucosidase and COX/LOX inhibitor: In-vitro and molecular docking studies. PubMed. Retrieved from [Link]
-
PubMed. (2007). Oxidation products of stigmasterol interfere with the action of the female sex hormone 17beta-estradiol in cultured human breast and endometrium cell lines. PubMed. Retrieved from [Link]
-
PubMed. (2014). Isomerization of Δ5-androstene-3,17-dione into Δ4-androstene-3,17-dione catalyzed by human glutathione transferase A3-3: a computational study identifies a dual role for glutathione. PubMed. Retrieved from [Link]
-
NIH. (n.d.). The Isomerization of Δ5-Androstene-3,17-dione by the Human Glutathione Transferase A3-3 Proceeds via a Conjugated Heteroannular Diene Intermediate. National Center for Biotechnology Information. Retrieved from [Link]
-
CONICET. (n.d.). Trends in Analytical chemistry. CONICET. Retrieved from [Link]
-
MDPI. (n.d.). Methods of Analysis of Phytoestrogenic Compounds: An Up-to-Date of the Present State. MDPI. Retrieved from [Link]
-
MDPI. (2021). Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation. MDPI. Retrieved from [Link]
-
MDPI. (n.d.). Optimization of Hydrolysis Conditions, Isolation, and Identification of Biologically Active Peptides Derived from Acheta domesticus for Antioxidant and Collagenase Inhibition. MDPI. Retrieved from [Link]
-
PubMed. (n.d.). Inhibition of stigmasterol oxidation by antioxidants in purified sunflower oil. PubMed. Retrieved from [Link]
Sources
- 1. Showing Compound Stigmasta-4-22-dien-3-one (FDB005657) - FooDB [foodb.ca]
- 2. 5β-Reduced Steroids and Human Δ4-3-Ketosteroid 5β-Reductase (AKR1D1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Isomerization of Δ5-androstene-3,17-dione into Δ4-androstene-3,17-dione catalyzed by human glutathione transferase A3-3: a computational study identifies a dual role for glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Isomerization of Δ5-Androstene-3,17-dione by the Human Glutathione Transferase A3-3 Proceeds via a Conjugated Heteroannular Diene Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidation products of stigmasterol interfere with the action of the female sex hormone 17beta-estradiol in cultured human breast and endometrium cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of stigmasterol oxidation by antioxidants in purified sunflower oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | CAS:55722-32-2 | Manufacturer ChemFaces [chemfaces.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. chromatographyonline.com [chromatographyonline.com]
troubleshooting low bioactivity of Stigmasta-4,22-dien-3-one in assays
Welcome to the technical support center for Stigmasta-4,22-dien-3-one. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the bioactivity of this compound in their assays. We will explore the common pitfalls and provide systematic, evidence-based solutions to troubleshoot your experiments.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about the properties and handling of this compound.
Q1: What is this compound and what are its known biological activities?
This compound is a naturally occurring phytosterol, a type of steroid, belonging to the stigmastane class.[1][2][3] Its documented biological activities are still under investigation, but current literature reports include:
-
Cytotoxicity: It has shown activity against the human HT1080 fibrosarcoma tumor cell line with a reported IC50 of 0.3 mM.[4]
-
Antitubercular Activity: It is described as an antitubercular agent.[4]
-
Antioxidant Activity: Some studies have demonstrated that it possesses antioxidant properties.[5]
It is important to note that much of the potential of this compound is inferred from structurally related phytosterols, and direct research is limited.[3][6]
Q2: What are the key physicochemical properties of this compound that I should be aware of?
Understanding the chemical nature of this compound is the first step in troubleshooting. Its structure dictates its behavior in experimental settings. The most critical property is its low aqueous solubility.
| Property | Value | Implication for Assays |
| Molecular Formula | C29H46O | - |
| Molecular Weight | 410.7 g/mol | Essential for calculating molar concentrations.[2][7] |
| Predicted XlogP3 | 8.5 | Indicates very high hydrophobicity (lipophilicity).[7] |
| Aqueous Solubility | Practically Insoluble | The compound will readily precipitate in aqueous buffers without a proper solubilizing agent.[1] |
| General Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | A suitable organic solvent is required for preparing stock solutions.[5] |
The high XlogP value is a major red flag for bioassays.[7] Hydrophobic compounds tend to aggregate in aqueous media, leading to a loss of effective concentration and potential for non-specific interactions.[8][9]
Q3: How should I prepare and store stock solutions of this compound?
Proper preparation and storage are critical to ensure the integrity and reproducibility of your experiments.[10]
-
Solvent Selection: Use high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to prepare a high-concentration primary stock solution (e.g., 10-20 mM).[5]
-
Dissolution: Ensure the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may be required. Visually inspect the solution against a light source to confirm there are no suspended particles.
-
Storage: Aliquot the primary stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption.[11] Store at -20°C or -80°C for long-term stability. While many compounds are stable in DMSO, prolonged storage, especially at room temperature, can lead to degradation.[12] Studies show that water content in DMSO is a more significant factor in compound degradation than oxygen.[13]
Q4: What is a typical starting concentration range for this compound in an assay?
Given the reported IC50 of 0.3 mM (or 300 µM) for cytotoxicity, a wide concentration range is recommended for initial screening.[4] A typical approach would be to start at 100-200 µM as the highest concentration and perform serial dilutions down to the nanomolar range. However, the primary limitation will be the compound's solubility in the final assay medium.
Troubleshooting Guide: Low or No Bioactivity
This section provides a systematic approach to diagnosing and solving common issues encountered during experimentation.
Q5: My dose-response curve for this compound is flat or shows no activity. Where do I begin?
A lack of response is a common but solvable problem. The root cause typically falls into one of three categories: the compound, the assay conditions, or the biological system. The following workflow provides a logical diagnostic path.
Q6: I suspect my compound isn't soluble in the assay medium. How can I confirm and fix this?
This is the most probable cause of low activity for a highly hydrophobic compound like this compound.[1][7] If the compound precipitates, its effective concentration is drastically reduced.
Confirmation Protocol: Solubility Assessment
-
Stock Preparation: Prepare a 10 mM stock solution in 100% DMSO.
-
Serial Dilution: Create serial dilutions of the stock into your final assay buffer (e.g., cell culture medium) to match the concentrations used in your experiment.
-
Equilibration: Incubate the dilutions under the same conditions as your assay (e.g., 37°C for 2 hours).
-
Visual Inspection: Carefully inspect each tube or well for signs of precipitation (cloudiness, visible particles). A simple method is to use the light-scattering properties of a laser pointer in a dark room.
-
Quantitative Analysis (Optional): For a more rigorous assessment, centrifuge the samples (e.g., 14,000 rpm for 30 minutes) and measure the compound concentration in the supernatant using HPLC-UV or LC-MS. The concentration in the supernatant is the true soluble concentration.
Solutions for Poor Solubility
| Strategy | Description | Recommended Final Concentration |
| Increase Co-solvent | Increase the final percentage of DMSO in the assay. Caution: Most cell lines are intolerant to DMSO concentrations above 0.5-1.0%. Always run a vehicle control with the highest DMSO concentration. | DMSO: ≤ 0.5% |
| Use Pluronic F-127 | A non-ionic surfactant that can form micelles to encapsulate hydrophobic compounds and improve aqueous solubility. | Pluronic F-127: 0.01% - 0.1% |
| Use β-cyclodextrins | These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their solubility. | HP-β-CD: 1-10 mM |
Always validate that the solubilizing agent itself does not affect your assay readout by running a "solubilizing agent + vehicle" control.
Q7: Could my compound be degrading during the experiment or in storage?
Compound instability is a frequent source of non-reproducible results.[10] While many compounds are stable in DMSO, repeated freeze-thaw cycles or the presence of water can cause degradation.[11][14] Furthermore, the compound may be unstable in the aqueous, pH-buffered environment of the assay medium over several hours or days.
Protocol: Stability Assessment via LC-MS
-
Sample Preparation: Spike this compound into your assay medium at a relevant concentration (e.g., 10 µM). Prepare a parallel sample in a stable solvent like acetonitrile as a T=0 control.
-
Incubation: Incubate the assay medium sample under the exact conditions of your experiment (temperature, light, CO2).
-
Time Points: Collect aliquots at key time points (e.g., 0, 2, 8, 24, 48 hours). Immediately quench any potential enzymatic activity by adding 3-4 volumes of cold acetonitrile containing an internal standard.
-
Analysis: Analyze the samples by LC-MS to quantify the amount of remaining parent compound relative to the internal standard. A decrease of >10-15% over the experiment's duration indicates a stability issue.
Q8: I'm seeing high variability between replicates. What are the likely causes?
High variability can mask a real, albeit modest, biological effect. The causes are often procedural.[15]
-
Compound Precipitation: Inconsistent precipitation across wells is a major source of variability. If you observe precipitate in some wells but not others, address the solubility issue first (see Q6).
-
Cell Seeding: Ensure a homogenous single-cell suspension before and during plating. Mix the cell suspension gently between plating each row/column.[15]
-
Pipetting Errors: Calibrate pipettes regularly. For small volumes of viscous DMSO stocks, use reverse pipetting techniques.
-
"Edge Effect": Evaporation from wells on the edge of a microplate can concentrate reagents and affect cell health.[15] To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for data collection.
Q9: Is it possible the compound is interfering with my assay technology?
Yes. Hydrophobic compounds are notorious for causing assay artifacts, often referred to as Pan-Assay Interference Compounds (PAINS).[16][17] This is a critical consideration, especially in high-throughput screening.
Mechanisms of Interference:
-
Compound Aggregation: At concentrations above the solubility limit, hydrophobic molecules can form aggregates that non-specifically sequester and denature proteins, leading to false-positive "inhibition."
-
Optical Interference: The compound itself might possess fluorescent or light-absorbing properties that overlap with your assay's detection method.
-
Reactive Impurities: Impurities from the synthesis or degradation products could be the source of the observed activity.[17]
Troubleshooting Steps for Assay Interference:
-
Run a Cell-Free Control: If you are using a reporter system (e.g., luciferase, fluorescence), run the assay in lysis buffer without cells. Add your compound and the purified reporter enzyme. If you still see "activity," it's likely direct interference with the reporter.
-
Check for Autofluorescence: Measure the fluorescence of your compound at the excitation/emission wavelengths of your assay.
-
Confirm with an Orthogonal Assay: If possible, confirm any hits using a different assay technology that measures a distinct endpoint (e.g., confirm a reporter gene assay hit with a Western blot for the target protein).
Q10: The reported cytotoxicity (IC50 = 300 µM) seems weak. Could the compound have low potency or be inactive in my specific model?
This is a valid biological question to consider after ruling out technical issues.
-
Cell-Type Specificity: The activity observed in HT1080 cells may not translate to your cell line of interest.[4] The relevant biological target or pathway may not be present or active in your model.
-
Cell Permeability: One study noted that this compound is "not adapted for cell membrane diffusion."[5] This suggests that even if soluble, the compound may not efficiently cross the cell membrane to reach an intracellular target. If you suspect an intracellular target, consider performing experiments with permeabilized cells or in a cell-free system with isolated organelles or proteins to bypass the membrane barrier.
By systematically working through these troubleshooting steps, you can confidently determine whether the observed low bioactivity of this compound is a technical artifact or a true reflection of its biological properties in your chosen assay system.
References
-
FooDB. (2010). Showing Compound Stigmasta-4-22-dien-3-one (FDB005657). [Link]
-
National Institutes of Health (NIH). (n.d.). Steroid Assays and Endocrinology: Best Practices for Basic Scientists. PMC. [Link]
-
PubChem. This compound | C29H46O | CID 6442194. [Link]
-
PubChem. 4,22-Stigmastadiene-3-one | C29H46O | CID 12611207. [Link]
-
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. [Link]
-
ResearchGate. (2022). Steroid Assays and Endocrinology: Best Practices for Basic Scientists. [Link]
-
Wikipedia. Curcumin. [Link]
-
PubMed. (2010). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. [Link]
-
PubMed. (2003). Studies on repository compound stability in DMSO under various conditions. [Link]
-
Yufeng. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO. [Link]
-
NCBI Bookshelf. (2015). Assay Interference by Chemical Reactivity - Assay Guidance Manual. [Link]
-
Danaher Life Sciences. (n.d.). Best Practices for Sample Preparation & Assay Development. [Link]
-
PubMed. (2008). The effect of room-temperature storage on the stability of compounds in DMSO. [Link]
-
PubMed. (2007). Stability of screening compounds in wet DMSO. [Link]
-
PubMed Central. (2022). Recommendations for the measurement of sexual steroids in clinical practice. A position statement of SEQCML/SEEN/SEEP. [Link]
-
PubMed. (2015). An Alternative Assay to Hydrophobic Interaction Chromatography for High-Throughput Characterization of Monoclonal Antibodies. [Link]
-
PubChem. (22E,24R)-Stigmasta-4,22-diene-3,6-dione. [Link]
-
PubChemLite. This compound (C29H46O). [Link]
-
CAPS. Phytochemical: this compound. [Link]
-
YouTube. (2022). Hydrophobic Effect | Biochemistry. [Link]
-
National Institutes of Health (NIH). (2015). The Hydrophobic Effects: Our Current Understanding. PMC. [Link]
Sources
- 1. Showing Compound Stigmasta-4-22-dien-3-one (FDB005657) - FooDB [foodb.ca]
- 2. This compound | C29H46O | CID 6442194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS:55722-32-2 | Manufacturer ChemFaces [chemfaces.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4,22-Stigmastadiene-3-one | C29H46O | CID 12611207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. The Hydrophobic Effects: Our Current Understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 12. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 13. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Curcumin - Wikipedia [en.wikipedia.org]
- 17. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
overcoming poor solubility of Stigmasta-4,22-dien-3-one for cell culture
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Stigmasta-4,22-dien-3-one. This document provides in-depth troubleshooting advice and detailed protocols to help researchers overcome the significant challenge of its poor aqueous solubility in cell culture applications. As a steroidal compound with high hydrophobicity, special care is required to prepare stable, biologically active solutions for in vitro studies.
Introduction: Understanding the Challenge
This compound is a stigmastane-class sterol lipid.[1] Like other steroids, its chemical structure is large and non-polar, leading to a high octanol-water partition coefficient (XLogP) and making it practically insoluble in water.[1][2] This inherent hydrophobicity is the primary hurdle for its use in aqueous cell culture media, where it can easily precipitate, leading to inaccurate concentration assessments and inconsistent experimental results.
This guide will walk you through a logical progression of solubilization strategies, from the simplest methods using common organic solvents to more advanced techniques involving carrier molecules.
Frequently Asked Questions & Troubleshooting
Q1: What is the best solvent to prepare a primary stock solution of this compound?
The best initial choice for a primary stock solution is Dimethyl Sulfoxide (DMSO) . DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[3]
Causality: The effectiveness of DMSO stems from its ability to disrupt the intermolecular forces between the highly non-polar steroid molecules, allowing them to be solvated. For compounds that may be less soluble in DMSO, absolute ethanol is a common alternative.[4]
Key Consideration: The primary goal is to create a highly concentrated stock solution (e.g., 10-50 mM). This allows for a large dilution factor when preparing the final working concentration in your cell culture medium, which is critical for minimizing solvent-induced cytotoxicity.[5]
Q2: My compound precipitates when I add my DMSO stock to the cell culture medium. What's happening and how can I fix it?
This is the most common problem encountered. Precipitation occurs because the hydrophobic this compound molecules, once transferred from the favorable organic solvent environment (DMSO) to the unfavorable aqueous environment (media), rapidly aggregate with each other rather than dissolving.
Here are several troubleshooting steps, in order of complexity:
Solution A: Optimize the Dilution Technique
-
Cause: Rapid, localized high concentrations of the compound can trigger immediate precipitation.
-
Protocol: Warm the cell culture medium to 37°C. While vortexing or rapidly stirring the medium, add the DMSO stock solution drop-by-drop or as a very slow stream. This rapid dispersal into a larger volume can sometimes prevent aggregation and keep the compound in solution at lower concentrations.
Solution B: Reduce the Final Solvent Concentration
-
Cause: The final concentration of your organic solvent might be too low to act as a co-solvent and maintain solubility. Conversely, if your target compound concentration is very high, you may be exceeding its solubility limit in the final media/solvent mixture.
-
Action: Ensure your final DMSO concentration is generally at or below 0.5% (v/v).[6] Most cell lines tolerate this, but some, especially primary cells, can be more sensitive.[6][7] If precipitation persists, you may have reached the solubility limit of this compound in that specific medium formulation.
Solution C: Pre-complex with Serum
-
Cause: Proteins in fetal bovine serum (FBS), particularly albumin, can act as natural carriers for hydrophobic molecules, binding to them and keeping them soluble.
-
Protocol: Prepare an intermediate dilution of your DMSO stock in a small volume of pure FBS. Incubate this mixture at 37°C for 15-30 minutes to allow for binding. Then, add this pre-complexed solution to the rest of your serum-containing cell culture medium. This technique, sometimes called "serum shocking," can significantly improve the stability of hydrophobic compounds.[8][9]
Q3: I'm observing cytotoxicity in my experiment. How do I know if it's from the compound or the solvent?
This is a critical control experiment that must be performed.
The Vehicle Control: You must treat a set of cells with the exact same concentration of the solvent (e.g., DMSO) used in your experimental conditions, but without the this compound.
-
If the vehicle control cells are healthy: The observed cytotoxicity is likely due to your compound.
-
If the vehicle control cells show toxicity: The solvent concentration is too high for your specific cell line. You must reduce the final solvent concentration by either lowering the compound's working concentration or by making a more concentrated primary stock.
The acceptable final concentration of solvents like DMSO and ethanol is highly cell-line dependent. While many robust cell lines tolerate 0.5% DMSO, sensitive or primary cells may show stress at concentrations as low as 0.1%.[7][10] It is imperative to run a dose-response curve for your specific cell line with the solvent alone to determine its toxicity threshold.
| Solvent | Typical Final Concentration (v/v) | Potential Issues |
| DMSO | ≤ 0.5% [6] | Can induce cell differentiation, apoptosis, or cell cycle arrest at higher concentrations (>1%).[7][11] |
| Ethanol | ≤ 0.5% [12] | Generally considered more cytotoxic than DMSO. Final concentrations should be kept as low as possible, ideally ≤0.1%.[5][13] |
| Dimethylformamide (DMF) | ≤ 0.1% | A powerful solvent but generally more toxic than DMSO. Use with caution and after other methods have failed. |
Q4: The basic methods aren't working. What advanced solubilization techniques can I use?
When standard solvent-based approaches fail, especially for higher target concentrations, using carrier molecules is the next logical step. The most common and effective method for steroids is complexation with cyclodextrins.[14][15]
Method: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They act as "molecular buckets," encapsulating the hydrophobic this compound molecule, thereby rendering the entire complex water-soluble.[16] This is a widely used strategy for improving the solubility of steroidal drugs like prednisolone.[17]
Why it works: The steroid is sequestered within the non-polar cavity, shielding it from the aqueous environment. This complexation is a reversible equilibrium. When the complex is diluted into the large volume of cell culture media, the equilibrium shifts, leading to the slow release of the active molecule near the cells.
See the detailed protocol for this method in the Experimental Protocols section below.
Visualization of Workflows
Solubility Troubleshooting Workflow
This diagram outlines the decision-making process for solubilizing this compound.
Caption: Decision workflow for solubilizing the compound.
Mechanism of Cyclodextrin Encapsulation
This diagram illustrates how a cyclodextrin molecule encapsulates a hydrophobic steroid.
Caption: Cyclodextrin encapsulates the hydrophobic drug.
Experimental Protocols
Protocol 1: Standard Solubilization using DMSO
-
Prepare High-Concentration Stock:
-
Weigh out a precise amount of this compound powder.
-
Add the appropriate volume of 100% anhydrous DMSO to achieve a high concentration (e.g., 20 mM).
-
Vortex vigorously for 5-10 minutes. Use a brief sonication step if dissolution is slow. Ensure the final solution is completely clear.
-
Store this stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.
-
-
Prepare Working Solution:
-
Thaw a stock solution aliquot.
-
Warm your complete cell culture medium (containing FBS) to 37°C in a sterile conical tube.
-
Calculate the volume of stock needed for your final concentration (e.g., for a 10 µM final concentration from a 20 mM stock, you need a 1:2000 dilution). Ensure this dilution results in a final DMSO concentration that is non-toxic to your cells (e.g., ≤0.5%).
-
While the medium is actively being vortexed at medium speed, add the stock solution slowly and dropwise into the vortex.
-
Continue vortexing for another 15-30 seconds to ensure homogeneity.
-
Visually inspect the medium for any signs of precipitation (cloudiness, crystals). If clear, filter through a 0.22 µm syringe filter and apply to cells immediately.
-
Protocol 2: Advanced Solubilization using HP-β-Cyclodextrin
This protocol creates a 10:1 molar ratio of HP-β-CD to your compound, which is a common starting point.
-
Prepare HP-β-CD Solution:
-
Calculate the required mass of HP-β-CD (average MW ~1460 g/mol ).
-
Dissolve the HP-β-CD in serum-free medium or PBS to make a concentrated stock (e.g., 100 mM). Warm to 37°C and stir until fully dissolved.
-
-
Prepare Compound Stock:
-
Prepare a high-concentration stock of this compound in a minimal amount of ethanol or DMSO (e.g., 50 mM). Ethanol is often preferred here to avoid DMSO's presence if not desired.
-
-
Form the Inclusion Complex:
-
Add the compound stock solution (from step 2) directly into the stirring HP-β-CD solution (from step 1) to achieve the desired final compound concentration (e.g., 1 mM compound in 10 mM HP-β-CD).
-
Stir the mixture vigorously at room temperature or 37°C for at least 1-2 hours (overnight can also be effective) to allow for complexation.
-
The solution should become clear as the complex forms.
-
-
Prepare Final Working Solution:
-
Sterile filter the complex solution through a 0.22 µm filter. This is now your concentrated, water-soluble stock of the complex.
-
This stock can be diluted directly into your complete cell culture medium to achieve the final working concentration for your experiment.
-
Crucial Control: Remember to create a vehicle control using the HP-β-CD solution (without the compound) diluted to the same final concentration in your medium.
-
References
-
FooDB. (2010). Showing Compound Stigmasta-4-22-dien-3-one (FDB005657). [Link]
-
Balsalobre, A., Damiola, F., & Schibler, U. (1998). A serum shock induces circadian gene expression in mammalian tissue culture cells. Cell, 93(6), 929-37. [Link]
-
Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?[Link]
-
Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]
-
Various Authors. (2015). Until what percentage does DMSO remain not toxic to cells? ResearchGate. [Link]
-
LifeTein. (2023). DMSO usage in cell culture. [Link]
-
Dudek, M., & Götz, C. (2012). Serum shock (culturing the cells in F12 medium containing 50% fetal bovine serum [FBS] for 2 hours) on day 1 augments chondrogenesis and metachromatic matrix production in micromass cultures. ResearchGate. [Link]
-
Felt-Sørensen, A., et al. (2011). Induction of circadian rhythm in cultured human mesenchymal stem cells by serum shock and cAMP analogs in vitro. Chronobiology International. [Link]
-
El-Bini Dhouib, R., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]
-
Müller, B. W., & Brauns, U. (1985). Solubilizing Steroidal Drugs by β-cyclodextrin Derivatives. International Journal of Pharmaceutics. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Various Authors. (2015). Which is the maximum quantity of ethanol tolerated by CHO-S cells? ResearchGate. [Link]
-
Various Authors. (2014). Final concentration of 100% ethanol is 1% (50ul in 5ml) in cell culture dish, having 5ml cell suspension. Does it affect the cell line? ResearchGate. [Link]
-
Various Authors. (2015). In cell culture, can ethanol be used as a solvent for dissolving the drug? ResearchGate. [Link]
-
Brennan, S. (2021). How to serum shock neuron-enriched cultures? ResearchGate. [Link]
-
PubChem. (n.d.). Stigmasta-7,22-dien-3-one. [Link]
-
PlantaeDB. (n.d.). 4,22-Stigmastadiene-3-one. [Link]
-
Semantic Scholar. (n.d.). A Serum Shock Induces Circadian Gene Expression in Mammalian Tissue Culture Cells. [Link]
-
NIST. (n.d.). 4,22-Stigmastadiene-3-one. [Link]
-
Russo, A., et al. (2021). Pluronic F68 Micelles as Carriers for an Anti-Inflammatory Drug: A Rheological and Scattering Investigation. ACS Omega. [Link]
-
Khan, N., et al. (2023). Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy. MDPI. [Link]
-
Mukherjee, S., et al. (2021). Ethanol affects fibroblast behavior differentially at low and high doses: A comprehensive, dose-response evaluation. Toxicology in Vitro. [Link]
-
Kołodziejczyk, A., et al. (2023). Cyclodextrin Inclusion Complexes with Hydrocortisone-Type Corticosteroids. MDPI. [Link]
-
Tapani, E., et al. (1996). Toxicity of Ethanol in Low Concentrations: Experimental evaluation in cell culture. Acta Radiologica. [Link]
-
Cannabis Database. (2020). Showing Compound Card for this compound (CDB000111). [Link]
-
Szente, L., & Fenyvesi, É. (2018). Cyclodextrin-Steroid Interactions and Applications to Pharmaceuticals, Food, Biotechnology and Environment. ResearchGate. [Link]
-
Celebioglu, A., & Uyar, T. (2021). Orally Fast Disintegrating Cyclodextrin/Prednisolone Inclusion-Complex Nanofibrous Webs for Potential Steroid Medications. Molecular Pharmaceutics. [Link]
-
Morales, J., et al. (2020). Morphological and Semi-empirical Study of the Pluronic F68/Imogolite/Sudan III Intersurfaces Composite for the Controlled Temperature Release of Hydrophobic Drugs. ACS Omega. [Link]
-
Morales, J., et al. (2014). Effects of Pluronic F68 Micellization on the Viability of Neuronal Cells in Culture. Journal of Nanoscience and Nanotechnology. [Link]
-
PubChem. (n.d.). 4,22-Stigmastadiene-3-one. [Link]
-
Tuleu, C., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. [Link]
-
Li, X., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
-
Britannica. (2026). Steroid - Isolation, Extraction, Purification. [Link]
-
IMPPAT. (n.d.). This compound. [Link]
Sources
- 1. Showing Compound Stigmasta-4-22-dien-3-one (FDB005657) - FooDB [foodb.ca]
- 2. plantaedb.com [plantaedb.com]
- 3. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. A serum shock induces circadian gene expression in mammalian tissue culture cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal [eppendorf.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Solubilizing steroidal drugs by β-cyclodextrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cyclodextrin Inclusion Complexes with Hydrocortisone-Type Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Orally Fast Disintegrating Cyclodextrin/Prednisolone Inclusion-Complex Nanofibrous Webs for Potential Steroid Medications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing NMR Resolution of Stigmasta-4,22-dien-3-one
Welcome to the technical support center for advanced NMR spectroscopy. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving high-resolution NMR spectra for complex steroidal compounds, specifically Stigmasta-4,22-dien-3-one. The inherent structural complexity of steroids often leads to significant signal overlap in ¹H NMR spectra, making unambiguous characterization difficult.[1][2][3][4] This resource provides in-depth troubleshooting, advanced protocols, and expert insights to overcome these common hurdles.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of this compound shows severe peak overlapping in the aliphatic region. What is the first thing I should check?
A1: The initial and most critical step is to review your sample preparation. High sample concentration is a frequent cause of line broadening and poor resolution.[5][6][7] Steroids, in particular, are prone to aggregation at higher concentrations, which can significantly degrade spectral quality.
-
Recommendation: Prepare a more dilute sample. For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is a good starting point.[8][9] If you prepared the sample for ¹³C NMR (which typically requires higher concentrations), dilute it before acquiring a ¹H spectrum.[8][9]
Q2: I've optimized the concentration, but the resolution is still poor. Could the choice of solvent be the issue?
A2: Absolutely. The interaction between the solute and the solvent can alter the chemical shifts of protons, sometimes significantly.[10][11] If signals are overlapping in one solvent, changing to another with different properties can induce differential shifts, potentially resolving the overlapped peaks.
-
Recommendation: If you are using deuterated chloroform (CDCl₃), which is common for nonpolar compounds like steroids, consider trying a different solvent.[6][8] Benzene-d₆ is known to induce different chemical shifts, particularly for aromatic compounds, and can be effective in separating crowded signals in other molecules.[6][10]
Q3: I'm still facing resolution issues. Are there any instrumental factors I should consider?
A3: Yes, proper instrument calibration is crucial. The homogeneity of the magnetic field, a process known as shimming, directly impacts spectral resolution.[5] Poor shimming will result in broad, distorted peaks.
-
Recommendation: Ensure the spectrometer is well-shimmed. If you are not experienced with manual shimming, utilize the instrument's automated shimming routines. If problems persist, consult your facility's NMR manager.
Troubleshooting Guides: Deeper Dive
Issue 1: Persistent Signal Overlapping Despite Basic Troubleshooting
When basic adjustments to concentration and solvent do not suffice, more advanced techniques are necessary. The rigid tetracyclic core of steroids leads to numerous overlapping proton signals, which can be addressed by moving to higher field strengths or employing multi-dimensional NMR experiments.[4]
Solution 1: Utilize Higher Field NMR Spectrometers
The resolution of NMR spectra increases with the strength of the magnetic field.[12][13] Migrating from a 400 MHz to a 600 MHz or higher spectrometer can often resolve signals that are overlapped at lower fields.
Solution 2: Employ 2D NMR Spectroscopy
Two-dimensional (2D) NMR experiments are powerful tools for untangling complex spectra.[14][15] They work by spreading the signals across a second frequency dimension, which can resolve overlapping peaks.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace out spin systems within the molecule.[1][5]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms.[1][2] This is extremely useful for resolving overlapping ¹H signals by spreading them out according to the much larger chemical shift range of ¹³C.[16]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the carbon skeleton.[1][2]
Issue 2: Low Signal-to-Noise Ratio for a Dilute Sample
While dilution can improve resolution, it may lead to a poor signal-to-noise ratio (S/N), especially for less sensitive nuclei like ¹³C.
Solution 1: Increase the Number of Scans
The S/N ratio improves with the square root of the number of scans.[17] Doubling the number of scans will increase the S/N by a factor of approximately 1.4.
Solution 2: Utilize a Cryoprobe
Cryoprobes are a revolutionary advancement in NMR technology that can dramatically enhance sensitivity.[18] By cooling the detection coils to cryogenic temperatures, thermal noise is significantly reduced, leading to a 3-4 fold improvement in the S/N ratio compared to conventional probes.[17][18][19] This allows for the acquisition of high-quality spectra from much more dilute samples or in a fraction of the time.[19]
| Parameter | Conventional Probe | Cryoprobe |
| Relative Sensitivity | 1x | 3-4x |
| Experiment Time for Same S/N | 16 hours | 1 hour |
| Minimum Sample Concentration | Higher | Lower |
Experimental Protocols
Protocol 1: Optimized Sample Preparation for this compound
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Choose a high-purity deuterated solvent such as CDCl₃.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.[8] Gentle vortexing or sonication can aid dissolution.[8]
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[9]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label it.[8]
Protocol 2: Acquiring High-Resolution 2D NMR Spectra
This workflow assumes the use of a modern NMR spectrometer equipped with standard pulse programs.
Caption: 2D NMR experimental workflow for structural elucidation.
Advanced Troubleshooting: Logical Flow
When encountering poor resolution, a systematic approach is key. The following diagram illustrates a logical troubleshooting workflow.
Caption: Logical workflow for troubleshooting poor NMR resolution.
By systematically addressing these common issues, from fundamental sample preparation to the application of advanced NMR techniques, researchers can significantly enhance the resolution of this compound spectra, leading to accurate and unambiguous structural elucidation.
References
- Benchchem. (n.d.). Technical Support Center: Structural Elucidation of Complex Natural Products. Benchchem.
- Elsevier. (2016). Nuclear Magnetic Resonance of Steroids. In Modern NMR Approaches to the Structure Elucidation of Natural Products: Volume 2: Data Acquisition and Applications to Compound Classes.
- MDPI. (2021). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. MDPI.
- Royal Society of Chemistry. (n.d.). Chapter 4: Cryogenically Cooled NMR Probes: a Revolution for NMR Spectroscopy. In Books.
- Patsnap Eureka. (2025). Improving NMR Through Advanced Cryoprobe Technology. Patsnap Eureka.
- Bruker. (n.d.). Natural Products. Bruker.
- National Institutes of Health. (n.d.). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. NIH.
- Semantic Scholar. (1986). Modern NMR techniques for structure elucidation. Semantic Scholar.
- National Institutes of Health. (2021). Research Progress of NMR in Natural Product Quantification. PMC.
- IOSR Journal. (2020). Spectral Studies of Steroids Using Two-Dimensional NMR Spectroscopy. IOSR Journal.
- Schraml, J., Jakoubkova, M., KviCaiova, M., & Kasal, A. (1994). Steric effects on NMR chemical shifts controlled by the solvent's accessible surface. Journal of the Chemical Society, Perkin Transactions 2, (1), 765.
- Cornell University. (n.d.). What is a cryoprobe? NMR and Chemistry MS Facilities.
- PubMed. (2021). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. PubMed.
- SpectraBase. (n.d.). 4,22,-Stigmastadien-3-one. SpectraBase.
- Benchchem. (n.d.). Troubleshooting guide for interpreting spectroscopic data of novel steroids. Benchchem.
- University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry.
- University of Ottawa. (n.d.). NMR Sample Preparation.
- Springer. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy.
- dandelon.com. (n.d.). Two-Dimensional NMR Spectroscopy.
- SpectraBase. (n.d.). This compound, 4-methyl-, (22E,24R)-. SpectraBase.
- ATB. (n.d.). 4,22-Stigmastadiene-3-one | C29H46O | MD Topology | NMR | X-Ray.
- ALWSCI. (2025). How To Prepare And Run An NMR Sample. ALWSCI Blog.
- RSC Publishing. (n.d.). Band-selective NMR experiments for suppression of unwanted signals in complex mixtures. RSC Advances.
- Queen Mary University of London. (n.d.). How to make an NMR sample.
- National Institutes of Health. (2024). Resolution Enhancement of Metabolomic J-Res NMR Spectra Using Deep Learning. NIH.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- National Institute of Standards and Technology. (n.d.). 4,22-Stigmastadiene-3-one. NIST WebBook.
- National Institute of Standards and Technology. (n.d.). 4,22-Stigmastadiene-3-one. NIST WebBook.
- Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp.
- UNN. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3.
- MDPI. (n.d.). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures.
- ResearchGate. (2025). Steroids and NMR. ResearchGate.
- ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- arXiv. (n.d.). Resolution enhancement of NMR by decoupling with low-rank Hankel model.
- Oxford Academic. (2022). Problems, principles and progress in computational annotation of NMR metabolomics data.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 9. How to make an NMR sample [chem.ch.huji.ac.il]
- 10. reddit.com [reddit.com]
- 11. unn.edu.ng [unn.edu.ng]
- 12. books.rsc.org [books.rsc.org]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Modern NMR techniques for structure elucidation | Semantic Scholar [semanticscholar.org]
- 15. iosrjournals.org [iosrjournals.org]
- 16. Research Progress of NMR in Natural Product Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is a cryoprobe? | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 18. Improving NMR Through Advanced Cryoprobe Technology [eureka.patsnap.com]
- 19. books.rsc.org [books.rsc.org]
Validation & Comparative
A Comparative Guide to the Cytotoxic Effects of Stigmasta-4,22-dien-3-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the cytotoxic properties of Stigmasta-4,22-dien-3-one, a naturally occurring phytosterol.[1][2] While research into this specific compound is emerging, this document synthesizes the current data, compares its activity to related compounds and established cytotoxic agents, and provides the detailed experimental frameworks necessary for its evaluation.
Introduction to this compound: A Compound of Interest
This compound is a derivative of stigmasterol, a phytosterol found in various plants, including soybeans.[1][2] Phytosterols and their derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include anti-inflammatory, antioxidant, and cytotoxic effects against various cancer cell lines.[1][3][4] The unique structural features of this compound make it a candidate for investigation as a potential anticancer agent.[1] However, the scientific literature reveals a significant knowledge gap regarding its cytotoxic profile compared to its more extensively studied precursor, stigmasterol.[5]
Comparative Cytotoxicity Analysis
Direct, comprehensive comparative studies on the cytotoxicity of this compound against a wide panel of cancer cells and standard chemotherapeutic drugs are limited. However, available data allows for a preliminary comparison.
One study has reported that this compound exhibits cytotoxicity against the human HT1080 fibrosarcoma cell line with an IC50 (half-maximal inhibitory concentration) of 0.3 mM.[6][7][8] This indicates a moderate level of cytotoxic activity.
To contextualize this finding, it is useful to compare it with a well-established chemotherapeutic agent, Doxorubicin, and the parent compound, Stigmasterol.
Table 1: Comparative Cytotoxicity Data
| Compound | Cell Line(s) | IC50 / EC50 Values | Key Findings & Inferences | Reference(s) |
| This compound | HT1080 (Human Fibrosarcoma) | 0.3 mM (300 µM) | Demonstrates moderate cytotoxic activity against this specific cancer cell line. | [6][7] |
| Stigmasterol (Parent Compound) | MCF-7, HCC70 (Breast Cancer) & MCF-12A (Non-tumorigenic) | > 250 µM | The parent compound showed no significant toxicity to the tested breast cancer cell lines, suggesting that the dienone functional group in this compound may be crucial for its cytotoxic activity. | [3][4][9] |
| Doxorubicin (Standard Drug) | IMR-32, UKF-NB-4 (Human Neuroblastoma) | ~0.02 µM - 0.2 µM (Varies by cell line) | A potent, widely used anticancer drug with significantly higher potency (lower IC50) than this compound in the tested cell lines. | [10] |
Expert Interpretation: The available data suggests that this compound possesses cytotoxic properties, but its potency is considerably lower than that of a standard chemotherapeutic like Doxorubicin.[7][10] Interestingly, the lack of significant toxicity from the parent compound, stigmasterol, in other cancer cell lines implies that the specific chemical structure of this compound is key to its cell-killing capabilities.[3][4] This highlights the necessity for further research to screen its activity across a broader range of cancer cell lines and to perform direct, head-to-head comparisons with other agents to fully understand its potential.[5]
Hypothesized Mechanism of Action: Induction of Apoptosis
Based on the known mechanisms of structurally similar cytotoxic steroids, it is hypothesized that this compound induces cancer cell death primarily through the intrinsic apoptosis pathway .[1][8]
This pathway is a form of programmed cell death crucial for eliminating damaged or cancerous cells.[11] It is initiated by intracellular stress, leading to the permeabilization of the mitochondrial outer membrane. This event triggers the release of cytochrome c, which in turn activates a cascade of enzymes called caspases (specifically Caspase-9 and the executioner Caspase-3), ultimately leading to the dismantling of the cell.[1]
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
Experimental Protocols for Validation
To rigorously confirm and quantify the cytotoxic effects of this compound, a multi-assay approach is essential. This ensures that observations are not an artifact of a single detection method and provides a more complete picture of the mode of cell death.
General Experimental Workflow
A logical workflow is critical for systematically characterizing the compound's effects. This involves initial cytotoxicity screening to determine potency (IC50), followed by mechanistic assays to understand how the compound works.
Caption: General experimental workflow for assessing cytotoxicity and mechanism of action.
Protocol: MTT Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of living cells.[13]
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[8]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include untreated and vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow formazan crystal formation.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[13]
-
Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance (Optical Density, OD) at 570-590 nm using a microplate reader.[12]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control wells. Plot a dose-response curve to determine the IC50 value.
Protocol: LDH Assay for Cytotoxicity (Membrane Integrity)
Principle: This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage, a hallmark of late-stage apoptosis or necrosis.[14][15] The amount of LDH released is proportional to the number of dead or damaged cells.[16]
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Prepare additional control wells for maximum LDH release by adding a lysis agent (e.g., 2% Triton X-100) 45-60 minutes before the assay endpoint.[16][17]
-
Supernatant Collection: Centrifuge the 96-well plate at ~400-1000 RPM for 5 minutes to pellet the cells.[16][17]
-
Enzymatic Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new, clean 96-well plate.[16][17] Add 100 µL of the LDH reaction solution (containing substrates like lactate and NAD+, and a tetrazolium salt) to each well.[16]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[16]
-
Data Acquisition: Add a stop solution if required by the kit manufacturer. Measure the absorbance at 490 nm using a microplate reader.[17]
-
Analysis: Calculate the percentage of cytotoxicity based on the absorbance values relative to the low (untreated) and high (lysed) controls.
Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[11][18]
-
Annexin V: Binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.
Methodology:
-
Cell Collection: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle detachment method like using EDTA to preserve membrane integrity.[11]
-
Washing: Wash the cells (1-5 x 10⁵) once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[11]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 5 µL of PI staining solution to the cell suspension.[11]
-
Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Healthy cells: Annexin V-negative / PI-negative.
-
Early apoptotic cells: Annexin V-positive / PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.
-
Conclusion and Future Directions
The available evidence indicates that this compound possesses moderate cytotoxic activity, likely mediated by the induction of apoptosis.[6][8] However, there is a significant knowledge gap, and direct comparative studies against a wider range of cancer cell lines and established drugs are necessary to fully ascertain its therapeutic potential.[5][6]
Future research should focus on:
-
Broad-Spectrum Screening: Evaluating the cytotoxicity of this compound against a diverse panel of human cancer cell lines.[5]
-
Direct Comparative Studies: Performing head-to-head comparisons with stigmasterol and standard chemotherapeutic agents to determine relative potency and selectivity.[5]
-
Mechanism of Action: Elucidating the precise molecular targets and confirming the modulation of key apoptotic proteins (e.g., Bcl-2 family, caspases) through techniques like Western blotting.[5]
By systematically applying the rigorous protocols outlined in this guide, researchers can effectively validate the cytotoxic effects of this compound, contributing to the broader effort of discovering novel anticancer agents from natural sources.
References
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available from: [Link]
-
Gnanaprakasam, J. M. et al. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 11(22), e4227. Available from: [Link]
-
Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. Available from: [Link]
-
NIH National Center for Advancing Translational Sciences. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Assay Guidance Manual. Available from: [Link]
-
protocols.io. LDH cytotoxicity assay. Available from: [Link]
-
Ahmad, A. et al. An Efficient and Economical MTT Assay for Determining the Antioxidant Activity of Plant Natural Product Extracts and Pure Compounds. Journal of Natural Products, 73(6), 1171–1175. Available from: [Link]
-
Springer Nature Experiments. MTT Assay Protocol. Available from: [Link]
-
NIH National Center for Biotechnology Information. Cell Viability Assays. Assay Guidance Manual. Available from: [Link]
-
ResearchGate. (PDF) In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells. Available from: [Link]
-
NIH National Center for Biotechnology Information. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells. BMC Chemistry, 17(1), 116. Available from: [Link]
-
Stiborova, M. et al. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells. Interdisciplinary Toxicology, 1(3-4), 237–241. Available from: [Link]
-
FooDB. Showing Compound Stigmasta-4-22-dien-3-one (FDB005657). Available from: [Link]
-
PubChem. This compound | C29H46O | CID 6442194. Available from: [Link]
-
PubChem. 4,22-Stigmastadiene-3-one | C29H46O | CID 12611207. Available from: [Link]
-
NIH National Center for Biotechnology Information. Cytotoxic Effects of Doxorubicin on Cancer Cells and Macrophages Depend Differently on the Microcarrier Structure. International Journal of Molecular Sciences, 23(21), 13328. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Showing Compound Stigmasta-4-22-dien-3-one (FDB005657) - FooDB [foodb.ca]
- 3. researchgate.net [researchgate.net]
- 4. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Stigmasta-4,22-dien-3-one Derivatives
Introduction: The Therapeutic Potential of Stigmastane Steroids
Phytosterols, particularly those with a stigmastane skeleton, have emerged as a promising class of natural compounds with a diverse range of pharmacological activities. Among these, Stigmasta-4,22-dien-3-one, a derivative of the well-known stigmasterol, presents a compelling scaffold for the development of novel therapeutic agents. Its structural similarity to cholesterol allows it to interact with cellular membranes and modulate various signaling pathways, making it a candidate for anticancer, anti-inflammatory, and antimicrobial drug discovery.[1]
This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound derivatives. While direct and extensive experimental data on a wide range of its synthetic analogs is still emerging, this document synthesizes the available information and leverages data from closely related stigmastane analogs, primarily stigmasterol derivatives, to infer potential SAR principles. We will delve into the synthetic strategies, compare the biological performance of key structural modifications, and provide detailed experimental protocols to empower researchers in this exciting field.
Synthetic Strategies for Stigmastane Analogs
The synthesis of this compound derivatives typically commences from readily available phytosterols like stigmasterol or β-sitosterol. A common and crucial modification is the oxidation of the 3β-hydroxyl group to a 3-keto group, a feature often associated with enhanced biological activity in steroids.[2] The introduction of the C4-C5 double bond can be achieved through isomerization of a C5-C6 double bond, a common feature in the starting materials.
Further derivatization can be strategically planned to explore the SAR. Modifications on the B-ring and the aliphatic side chain have been shown to significantly influence the cytotoxic and antimicrobial properties of stigmastane analogs.[1][2]
Below is a generalized workflow for the synthesis and evaluation of this compound derivatives.
Caption: A generalized workflow for the synthesis and biological evaluation of this compound analogs.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is intricately linked to their structural features. By analyzing data from related compounds, we can deduce key SAR principles.
Anticancer Activity
Studies on stigmasterol derivatives have provided valuable insights into the structural requirements for cytotoxicity against cancer cell lines.[1][3]
-
The 3-Keto Group: The presence of a ketone at the C-3 position, as in this compound, is a common feature in biologically active steroids and is generally associated with increased cytotoxic potential compared to the 3β-hydroxyl group of stigmasterol.[2]
-
Modifications on the B-ring: Introduction of functional groups on the B-ring can significantly enhance anticancer activity. For instance, the synthesis of diones and epoxides on the B-ring of stigmasterol has led to derivatives with improved cytotoxicity.[3]
-
Side Chain Modifications: The aliphatic side chain at C-17 plays a crucial role in the molecule's interaction with cellular targets. Modifications such as epoxidation or dihydroxylation of the C22-C23 double bond have been shown to modulate cytotoxic activity and selectivity against different cancer cell lines.[1][3]
Table 1: Comparative Cytotoxic Activity of Stigmasterol and its Derivatives
| Compound | Modification | Cell Line | EC50 (µM) | Reference |
| Stigmasterol | Parent Compound | MCF-7, HCC70 | > 250 | [3] |
| 5,6-Epoxystigmast-22-en-3β-ol | Epoxidation of B-ring | MCF-7 | 21.92 | [1] |
| Stigmastane-3β,5,6,22,23-pentol | Dihydroxylation of B-ring and side chain | HCC70 | 16.82 | [1] |
| Stigmast-5-ene-3β,22,23-triol | Dihydroxylation of side chain | MCF-7 | 22.94 | [1] |
Note: Data is for stigmasterol derivatives, providing a predictive framework for this compound analogs.
The proposed mechanism of anticancer action for many stigmastane steroids involves the induction of apoptosis through the intrinsic mitochondrial pathway.[4]
Caption: A simplified diagram of the intrinsic apoptosis pathway potentially activated by stigmastane derivatives.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound derivatives can be inferred from the activities of related phytosterols. Stigmasterol itself has demonstrated anti-inflammatory effects.[5] The mechanism is often attributed to the inhibition of pro-inflammatory mediators. The introduction of a ketone at C-3 and other modifications could potentially enhance this activity. For instance, a related compound, stigmasta-5,22-dien-3,7-dione, displayed moderate inhibitory activity on the oxidative burst in whole blood.[3]
Antimicrobial Activity
This compound has been identified as a component of plant extracts with notable antimicrobial activity.[6] An extract of Cenchrus setigerus containing 4.14% of 4,22-stigmastadiene-3-one exhibited significant activity against various bacteria.[6] While the specific contribution of this single compound to the overall activity of the extract is not defined, it points to its potential as an antimicrobial agent. The lipophilic nature of the stigmastane skeleton likely facilitates its interaction with microbial cell membranes.
Table 2: Comparative Antimicrobial Activity
| Compound/Extract | Organism | MIC (mg/mL) | Zone of Inhibition (mm) | Reference |
| Cenchrus setigerus extract (containing 4,22-stigmastadiene-3-one) | Proteus mirabilis | 0.059 | 50.67 | [6] |
| Stigmasterol | Staphylococcus aureus | - | 9.5 | [7] |
| Ciprofloxacin (Standard) | Proteus mirabilis | - | 20.0 | [8] |
Note: Data for the Cenchrus setigerus extract reflects the activity of the entire extract.[6][8]
Experimental Protocols
To ensure the reproducibility and validity of research in this area, detailed experimental protocols are crucial.
Synthesis of this compound from Stigmasterol (A General Approach)
-
Oxidation of Stigmasterol: Dissolve stigmasterol in a suitable solvent (e.g., acetone). Add an oxidizing agent (e.g., Jones reagent) dropwise at 0°C. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction and extract the product.
-
Isomerization of the Double Bond: The product from the previous step, stigmasta-5,22-dien-3-one, is dissolved in an alcoholic solution containing a base (e.g., potassium hydroxide). The mixture is refluxed to facilitate the isomerization of the double bond from the C5-C6 to the C4-C5 position.
-
Purification: The final product, this compound, is purified using column chromatography. The structure is confirmed by spectroscopic methods such as NMR and Mass Spectrometry.
Evaluation of Cytotoxic Activity (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 24-48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate with a suitable broth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microbes, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible microbial growth.[8]
Conclusion and Future Directions
The structure-activity relationship of this compound derivatives presents a promising avenue for the discovery of new therapeutic agents. Although direct data is still somewhat limited, the information gleaned from closely related stigmastane analogs provides a strong foundation for future research. Key takeaways indicate that modifications to the A and B rings, as well as the side chain of the stigmastane skeleton, can significantly enhance cytotoxic and potentially other biological activities.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives to build a more comprehensive SAR profile. Elucidating the precise molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective drug candidates. The experimental protocols and comparative data presented in this guide offer a framework to propel these research endeavors forward.
References
-
In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells. BMC Complementary Medicine and Therapies. Available from: [Link]
-
In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells. ResearchSquare. Available from: [Link]
-
Anticancer Activities of Natural and Synthetic Steroids: A Review. ACS Omega. Available from: [Link]
-
Polyoxygenated Stigmastane-Type Steroids from Vernonia kotschyana Sch. Bip. ex Walp. and Their Chemophenetic Significance. Molecules. Available from: [Link]
-
Structure and Biological Activity of Ergostane-Type Steroids from Fungi. MDPI. Available from: [Link]
-
Antimicrobial Activity and Identification of 4, 22-Stigmastadiene-3-one and Some Other Compounds in Motha Dhaman Grass Cenchrus setigerus from Tribal Area of Western Rajasthan. ResearchGate. Available from: [Link]
-
This compound. PubChem. Available from: [Link]
-
Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. Available from: [Link]
-
Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1H)-thiones. MDPI. Available from: [Link]
-
4,22-Stigmastadiene-3-one. PubChem. Available from: [Link]
-
Isolation, Characterization and Antimicrobial Activity of 3β, 22E-Stigmasta-5, 22-dien-3-ol from the Aerial Part of Aeschynomene uniflora E. Mey. ResearchGate. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activity of Stigmasta-4,22-dien-3-one and Related Phytosterols
Introduction: Beyond the Core Skeleton
Phytosterols, a class of steroidal alcohols derived from plants, are integral components of plant cell membranes, where they modulate membrane fluidity and permeability.[1][2] Structurally analogous to cholesterol, these compounds, including the widely studied β-sitosterol, stigmasterol, and campesterol, have garnered significant attention for their multifaceted biological activities and therapeutic potential in human health.[2][3] They are known to exert cholesterol-lowering, anti-inflammatory, anticancer, and antidiabetic effects.[3][4]
This guide moves beyond the well-trodden path of common phytosterols to focus on a structurally distinct derivative: Stigmasta-4,22-dien-3-one . Characterized by a ketone group at the C-3 position and a conjugated double bond in the A-ring (an α,β-unsaturated ketone system), its bioactivity profile presents a compelling area of investigation.[5] This document provides a comparative analysis of the biological activities of this compound against its more prevalent 3-hydroxyl counterparts—stigmasterol, β-sitosterol, and campesterol. We will delve into their respective performances in anticancer, anti-inflammatory, antimicrobial, and anti-diabetic applications, supported by experimental data and detailed protocols for key assays. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships within this potent class of natural products.
Structural Nuances: The Foundation of Functional Diversity
The subtle differences in the chemical architecture of phytosterols can lead to significant variations in their biological activities.[6] While β-sitosterol, stigmasterol, and campesterol share a common 3β-hydroxyl group and a double bond at the C-5 position, this compound possesses a 3-keto-4-ene moiety. This modification alters the molecule's planarity, polarity, and electron distribution, which in turn influences its interaction with biological targets such as enzymes and receptors.
| Phytosterol | Core Structure | Key Distinguishing Features |
| This compound | Stigmastane | 3-keto group; Conjugated double bonds at C-4 and C-22[5] |
| Stigmasterol | Stigmastane | 3β-hydroxyl group; Double bonds at C-5 and C-22[1][7] |
| β-Sitosterol | Stigmastane | 3β-hydroxyl group; Double bond at C-5; Ethyl group at C-24[8][9] |
| Campesterol | Campestane | 3β-hydroxyl group; Double bond at C-5; Methyl group at C-24[3][10] |
Comparative Biological Activity
This section dissects the known biological activities, presenting a side-by-side comparison grounded in experimental evidence.
Anticancer and Cytotoxic Activity
The potential of phytosterols to combat cancer has been extensively studied. They can interfere with numerous signaling pathways involved in tumor cell proliferation, apoptosis, and metastasis.[7][11]
This compound has demonstrated notable cytotoxic effects. Research shows it is effective against the human HT1080 fibrosarcoma cell line with an IC50 value of 0.3 mM.[12][13] The proposed mechanism involves the induction of apoptosis through the activation of caspases and mitochondrial permeabilization.[12]
In comparison, stigmasterol and β-sitosterol have shown broader, though sometimes less potent, anticancer activities across a range of cancer types including breast, prostate, colon, and ovarian cancer.[7][9][11] For instance, stigmasterol was found to be non-toxic to MCF-7 and HCC70 breast cancer cell lines at concentrations over 250 µM, though its derivatives have shown improved cytotoxicity.[14][15] β-sitosterol has been shown to induce cell cycle arrest and apoptosis in various cancer cells.[11]
Comparative Cytotoxicity Data (IC50/EC50)
| Compound | Cell Line | IC50 / EC50 Value | Source(s) |
| This compound | HT1080 (Fibrosarcoma) | 0.3 mM | [12][13] |
| Stigmasterol | MCF-7 (Breast Cancer) | > 250 µM | [14][16] |
| Stigmasterol | HCC70 (Breast Cancer) | > 250 µM | [14][16] |
| Stigmasterol Derivative (6) | HCC70 (Breast Cancer) | 16.82 µM | [14][15] |
| Stigmasterol Derivative (4) | MCF-7 (Breast Cancer) | 21.92 µM | [14][15] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[17] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[18][19]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HT1080) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of this compound and other test phytosterols in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[20]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 2-4 hours.[18] Viable cells will reduce the MTT to formazan, appearing as purple crystals.[18][19]
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17][21]
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[18][19]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Sources
- 1. Stigmasterol - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Bioactivity of Phytosterols and Their Production in Plant in Vitro Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytosterols: From Preclinical Evidence to Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C29H46O | CID 6442194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phytosterols: Physiological Functions and Potential Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Health Benefits and Pharmacological Properties of Stigmasterol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijsit.com [ijsit.com]
- 10. Campesterol | Endogenous Metabolite | TargetMol [targetmol.com]
- 11. Anticancer activity and other biomedical properties of β-sitosterol: Bridging phytochemistry and current pharmacological evidence for future translational approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. creative-diagnostics.com [creative-diagnostics.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Stigmasta-4,22-dien-3-one Quantification
Introduction: The Analytical Imperative for Stigmasta-4,22-dien-3-one
This compound is a naturally occurring steroid found in various plant sources, including soybeans, where it may serve as a biomarker for consumption[1]. As a stigmastane derivative, its accurate quantification is critical in diverse research fields, from natural product chemistry to food science and potentially in assessing the purity of related therapeutic steroid APIs. The presence of an α,β-unsaturated ketone functional group provides a chromophore suitable for UV detection, while its overall structure lends itself to mass spectrometry analysis.
Given the variety of analytical technologies available, selecting and validating a method that is fit-for-purpose is paramount. Furthermore, when transferring methods between laboratories, upgrading technology, or comparing a newly developed method against an established one, a rigorous cross-validation process is essential to ensure data equivalency and maintain analytical control. This guide provides an in-depth comparison of three common analytical techniques for the quantification of this compound—HPLC-UV, GC-MS, and LC-MS/MS—grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines[2][3][4].
Pillar 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is often the workhorse of quality control laboratories due to its robustness, cost-effectiveness, and straightforward operation. For a molecule like this compound, the conjugated system within its A-ring is the key to its detectability.
Causality of Method Design
The choice of a reversed-phase method, typically with a C18 stationary phase, is dictated by the hydrophobic nature of the steroid backbone[5]. This ensures adequate retention and separation from more polar matrix components. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and water, is optimized to achieve a suitable retention time and peak shape. UV detection is set at the absorbance maximum (λ-max) of the α,β-unsaturated ketone, typically around 240-252 nm, to maximize sensitivity.
Experimental Protocol: HPLC-UV Quantification
-
Standard Preparation:
-
Prepare a 1.0 mg/mL primary stock solution of this compound reference standard in methanol.
-
Perform serial dilutions from the stock solution with the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation (e.g., from a plant matrix):
-
Homogenize 1 g of the sample material.
-
Extract with 10 mL of methanol via sonication for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Perform a linear regression to determine the slope, intercept, and correlation coefficient (R²).
-
Quantify this compound in the sample by interpolating its peak area from the calibration curve.
-
Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique renowned for its high chromatographic resolution and definitive mass-based identification, often considered a "gold standard" for steroid profiling[6][7]. However, its application to non-volatile molecules like steroids necessitates a critical chemical modification step: derivatization.
Causality of Method Design
Direct injection of this compound into a hot GC inlet would lead to poor volatility and potential thermal degradation. To overcome this, the ketone functional group must be derivatized[8][9]. A common approach is oximation, which converts the polar ketone into a less polar, more volatile, and thermally stable methoxime derivative[10]. This step is crucial for achieving good peak shape and reproducible results in GC. Subsequent analysis by mass spectrometry in electron ionization (EI) mode provides a characteristic fragmentation pattern, offering a high degree of structural confirmation.
Experimental Protocol: GC-MS Quantification
-
Standard and Sample Preparation:
-
Prepare standards and extract samples as described for HPLC, but perform a final evaporation of the solvent under a stream of nitrogen to obtain a dry residue.
-
-
Derivatization Workflow:
-
To the dry residue, add 50 µL of 2% methoxyamine hydrochloride in pyridine.
-
Vortex and heat the mixture at 60 °C for 60 minutes to form the methoxime derivative.
-
(Optional, if hydroxylated impurities are also of interest: Add 50 µL of a silylating agent like MSTFA and heat further).
-
Cool the reaction mixture and transfer to a GC vial with an insert.
-
-
Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Program: Start at 180 °C, hold for 1 min, ramp to 300 °C at 10 °C/min, and hold for 10 min.
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte for quantification and qualification.
-
-
Data Analysis:
-
Use an internal standard (e.g., deuterated cholesterol) added before extraction to correct for recovery and derivatization efficiency.
-
Generate a calibration curve based on the peak area ratio of the analyte to the internal standard.
-
Pillar 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the excellent separation capabilities of HPLC with the unparalleled sensitivity and specificity of tandem mass spectrometry, making it the premier technique for trace-level quantification in complex matrices[11][12]. It often eliminates the need for derivatization, simplifying sample preparation[8].
Causality of Method Design
The high specificity of LC-MS/MS arises from the use of Multiple Reaction Monitoring (MRM). A specific precursor ion (e.g., the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole[13]. This precursor-to-product ion transition is unique to the analyte, effectively filtering out background noise and co-eluting matrix components. Atmospheric Pressure Chemical Ionization (APCI) is often a suitable ionization source for less polar steroids, though Electrospray Ionization (ESI) can also be effective[14][15].
Experimental Protocol: LC-MS/MS Quantification
-
Standard and Sample Preparation:
-
Follow the same procedure as for HPLC-UV. The high sensitivity of LC-MS/MS may allow for further dilution of the final extract.
-
An isotopically labeled internal standard (e.g., this compound-d3) is highly recommended for the most accurate quantification.
-
-
Chromatographic and Spectrometric Conditions:
-
LC System: UPLC/UHPLC system for fast and high-resolution separations.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase: Gradient elution with A) 0.1% Formic Acid in Water and B) 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Ion Source: ESI or APCI, positive ion mode.
-
MS Parameters: Optimize source-dependent parameters (e.g., capillary voltage, gas flows, temperature).
-
MRM Transitions: Determine and optimize at least two transitions for this compound (one for quantification, one for confirmation). For [M+H]⁺ at m/z 411.4, characteristic product ions would be determined via infusion experiments.
-
-
Data Analysis:
-
Quantify using the peak area ratio of the analyte's primary MRM transition to that of the internal standard.
-
Confirm identity by ensuring the ratio of the quantifier to qualifier ion is within acceptable limits of that observed in the reference standard.
-
Cross-Validation: Bridging the Methodological Divide
Cross-validation is the formal process of comparing two analytical methods to demonstrate their equivalence for a specific purpose[16]. This is critical when, for example, replacing an older HPLC-UV method with a new, more sensitive LC-MS/MS method. The goal is to prove that the new method produces data that is as reliable as the original.
Cross-Validation Workflow
Caption: Workflow for the cross-validation of two analytical methods.
Comparative Performance Data
The following table summarizes the typical performance characteristics expected from each method for the analysis of this compound. These are illustrative values based on the analysis of similar steroidal compounds and serve as a guide for what to expect during validation[6][11][12][17].
| Performance Parameter | HPLC-UV | GC-MS | LC-MS/MS | Governing Principle / Rationale |
| Specificity / Selectivity | Moderate | High | Very High | UV detection can be prone to interference from co-eluting compounds with similar chromophores. MS provides structural confirmation, with MS/MS being the most selective by monitoring specific fragmentations[4][11]. |
| Linearity (R²) | > 0.995 | > 0.995 | > 0.998 | All methods can achieve excellent linearity with proper standard preparation. |
| Accuracy (Recovery %) | 95 - 105% | 90 - 110% | 98 - 102% | GC-MS accuracy can be affected by derivatization efficiency. The use of an isotopically labeled internal standard in LC-MS/MS provides the most robust correction for matrix effects and recovery losses[18]. |
| Precision (RSD %) | < 5% | < 10% | < 3% | The multi-step derivatization in GC-MS can introduce more variability. The streamlined sample prep for LC-MS/MS often leads to higher precision. |
| Limit of Quantitation (LOQ) | ~50 - 200 ng/mL | ~5 - 20 ng/mL | ~0.1 - 1 ng/mL | The sensitivity is dictated by the detector. MS detectors are inherently more sensitive than UV detectors, with tandem MS providing the lowest detection limits by reducing chemical noise[11][14][19]. |
| Sample Preparation | Simple (Extract & Filter) | Complex (Derivatization) | Simple (Extract & Dilute) | GC-MS requires the conversion of the analyte into a volatile form, adding time and complexity[8][10]. |
Conclusion and Recommendations
The choice of an analytical method for this compound is fundamentally driven by the intended application.
-
HPLC-UV is a reliable and cost-effective choice for routine quality control, purity assessments, and quantification where analyte concentrations are relatively high and the sample matrix is clean. Its simplicity makes it ideal for high-throughput environments.
-
GC-MS offers superior specificity for structural confirmation and is invaluable for identifying unknown impurities or performing comprehensive steroid profiling. However, the mandatory derivatization step makes it less suitable for rapid, routine quantification.
-
LC-MS/MS stands out as the definitive method for trace-level quantification, especially in complex biological or food matrices. Its exceptional sensitivity and specificity justify the higher instrument cost when low detection limits and high accuracy are non-negotiable.
A successful cross-validation study, demonstrating a strong correlation and no significant bias between an established method and a new one, provides the objective evidence needed to justify a method transfer or update. This ensures the continuity and integrity of analytical data throughout a product's lifecycle.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . European Compliance Academy (ECA). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration (FDA). [Link]
-
Quality Guidelines . International Council for Harmonisation (ICH). [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]
-
Showing Compound Stigmasta-4-22-dien-3-one (FDB005657) . FooDB. [Link]
-
Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases . National Center for Biotechnology Information (NCBI). [Link]
-
High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review . National Center for Biotechnology Information (NCBI). [Link]
-
Profiling of Steroid Metabolic Pathways in Human Plasma by GC-MS/MS Combined with Microwave-Assisted Derivatization for Diagnosis of Gastric Disorders . National Center for Biotechnology Information (NCBI). [Link]
-
Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary... . ResearchGate. [Link]
-
Progress on Keto Groups Derivatization of Steroid Hormones in Gas Chromatography-Mass Spectrometry Analysis . ResearchGate. [Link]
-
Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism . MDPI. [Link]
-
This compound | C29H46O | CID 6442194 . PubChem. [Link]
-
GC/MS in Recent Years Has Defined the Normal and Clinically Disordered Steroidome: Will It Soon Be Surpassed by LC/Tandem MS in This Role? . Journal of the Endocrine Society. [Link]
-
Urinary steroid profiling by ultra-high-performance liquid-chromatography tandem mass spectrometry: Method Validation and comparison to GC-MS . Endocrine Abstracts. [Link]
-
LC-UV and LC-MS/MS detection and quantification of steroid hormones in edible food samples and water using solid phase extraction . Taylor & Francis Online. [Link]
-
Bioanalytical Method Validation Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]
-
4,22-Stigmastadiene-3-one . NIST WebBook. [Link]
-
4,22-Stigmastadiene-3-one . NIST WebBook. [Link]
-
4,22-Stigmastadiene-3-one . NIST WebBook. [Link]
-
Analytical Methods . Royal Society of Chemistry. [Link]
-
FDA publishes new Guidance on Validation of Analytical Methods . European Compliance Academy (ECA). [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]
-
Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration (FDA). [Link]
-
Development and Validation of an LC–MS/MS Method for Quantifying Phytohormones Related to Tomato Shelf Life . MDPI. [Link]
-
Analytical Methods Validation for FDA Compliance . RXinsider. [Link]
-
A quantitative LC-MS/MS method for residues analysis of 62 plant growth regulators... . Frontiers. [Link]
-
Stigmasta-4,7,22-trien-3alpha-ol | C29H46O | CID 91692798 . PubChem. [Link]
-
Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and Five Mycotoxins... . LCGC International. [Link]
-
Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS . DSpace@University of Antwerp. [Link]
-
Green and sustainable LC-APCI-MS/MS method for simultaneous quantification of genotoxic nitrosamines in antidiabetic medication... . BMC Chemistry. [Link]
-
6-Hydroxythis compound | C29H46O2 | CID 10071143 . PubChem. [Link]
Sources
- 1. Showing Compound Stigmasta-4-22-dien-3-one (FDB005657) - FooDB [foodb.ca]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profiling of Steroid Metabolic Pathways in Human Plasma by GC-MS/MS Combined with Microwave-Assisted Derivatization for Diagnosis of Gastric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. endocrine-abstracts.org [endocrine-abstracts.org]
- 13. mdpi.com [mdpi.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. dspace.library.uu.nl [dspace.library.uu.nl]
- 16. fda.gov [fda.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. propharmagroup.com [propharmagroup.com]
- 19. Frontiers | A quantitative LC-MS/MS method for residues analysis of 62 plant growth regulators and the investigation of their effects on the quality of traditional Chinese medicinal: Codonopsis Radix as a case study [frontiersin.org]
A Comparative Guide to Stigmasta-4,22-dien-3-one from Diverse Natural Sources
Introduction: The Rising Interest in Stigmasta-4,22-dien-3-one
This compound is a naturally occurring phytosterol that has garnered significant attention within the scientific community for its diverse and promising pharmacological activities. As a member of the stigmastane class of steroids, its unique chemical structure, characterized by a ketone group at the C-3 position and double bonds at the C-4 and C-22 positions, is believed to be the basis for its therapeutic potential. This guide provides a comprehensive comparative analysis of this compound isolated from various natural sources, offering researchers, scientists, and drug development professionals a critical resource for understanding its sourcing, purification, and biological properties. We will delve into a comparative analysis of its yield, physicochemical characteristics, and biological activities, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Natural Sources: A Diverse Botanical and Marine Reservoir
This compound has been identified in a variety of terrestrial and marine organisms. The selection of a natural source is a critical first step in the isolation of this compound, as the yield and the profile of co-occurring secondary metabolites can vary significantly, impacting the complexity of the purification process.
Table 1: Natural Sources of this compound and Reported Yields
| Natural Source | Family | Part of Organism Used | Reported Yield (%) | Reference(s) |
| Cenchrus setigerus (Motha Dhaman Grass) | Poaceae | Whole plant | 4.93 (from isopropyl alcohol extract) | [1] |
| Erythrina variegata (Tiger's Claw) | Fabaceae | Stem bark | Not explicitly quantified | [2] |
| Rhinacanthus nasutus (White Crane Flower) | Acanthaceae | Leaves | Not explicitly quantified for this compound, but a related compound, Rhinacanthin-C, was yielded at 1110 mg from 1 kg of dried leaves. | [3] |
| Nelumbo nucifera (Sacred Lotus) | Nelumbonaceae | Leaves | Not explicitly quantified | |
| Clerodendrum indicum (Turk's Turban) | Lamiaceae | Not specified | Not explicitly quantified | |
| Soy Bean (Glycine max) | Fabaceae | Seeds | Not explicitly quantified | |
| Various Marine Organisms | - | - | Not explicitly quantified | [4] |
The disparity in reported yields underscores the importance of source selection and the optimization of extraction and isolation protocols. While Cenchrus setigerus shows a promisingly high yield, the accessibility and cultivation of other sources may be more feasible for large-scale production.
Isolation and Purification: A Methodological Comparison
The isolation of this compound from its natural matrix is a multi-step process that typically involves extraction with organic solvents followed by chromatographic purification. The choice of solvent and chromatographic technique is paramount to achieving high purity and yield.
General Experimental Workflow for Isolation
The following workflow represents a generalized approach to the isolation of stigmastane-type steroids from plant material. It is crucial to note that optimization of solvent systems and chromatographic conditions is necessary for each specific natural source.
Sources
A Senior Application Scientist's Guide to the Definitive Structural Confirmation of Stigmasta-4,22-dien-3-one
Authored for Researchers, Scientists, and Drug Development Professionals
The isolation of a pure compound from a natural source is merely the first step in a long and rigorous journey of discovery. For phytosteroids like Stigmasta-4,22-dien-3-one, a molecule with noted biological activities including antitubercular properties, the unambiguous confirmation of its molecular structure is paramount.[1] This is not just an academic exercise; it is the bedrock upon which all subsequent pharmacological, toxicological, and developmental studies are built. The potential for co-eluting isomers, such as those with different double bond positions or stereochemistry, necessitates a multi-faceted analytical approach where each technique provides a unique and complementary piece of the structural puzzle.
This guide eschews a simple checklist-style protocol. Instead, it provides a strategic workflow, grounded in the principles of spectroscopic analysis, to guide the researcher from a preliminary molecular weight determination to the definitive assignment of the molecule's complex three-dimensional architecture. We will explore the causality behind each experimental choice, demonstrating how a cascade of data from Mass Spectrometry, Infrared and UV-Visible Spectroscopy, and a suite of advanced Nuclear Magnetic Resonance experiments culminates in a self-validating structural proof.
The Analytical Workflow: An Integrated Approach
The confirmation process is a logical progression, with each step building upon the last. The initial analyses provide broad classifications and foundational data, while the subsequent, more complex experiments resolve the fine details of the molecular framework.
Caption: Overall workflow for the structural confirmation of this compound.
Phase 1: Foundational Analysis - Molecular Formula and Functional Groups
Before delving into the complex NMR analysis, we must first confirm the molecular formula and identify the key functional groups. These initial steps provide the fundamental constraints for the subsequent structural assembly.
Mass Spectrometry (MS): The Molecular Blueprint
Mass spectrometry is the first-line technique to determine the molecular weight of the isolated compound. For this compound, the expected molecular formula is C₂₉H₄₆O, corresponding to a monoisotopic mass of approximately 410.35 Da.[2]
Causality of Technique Choice:
-
Electron Ionization (EI) GC-MS: This is a robust method for analyzing volatile and thermally stable compounds like steroids.[3] EI provides a reproducible fragmentation pattern that serves as a "molecular fingerprint," which is invaluable for comparison against spectral libraries like the NIST database.[3][4]
-
Electrospray Ionization (ESI) LC-MS: ESI is a softer ionization technique that typically yields the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.[2] This is excellent for unequivocally determining the molecular weight with minimal fragmentation.
Expected Experimental Data:
| Technique | Ion Observed | Expected m/z | Rationale |
| GC-EI-MS | [M]⁺• | 410.7 | Molecular Ion[3][4] |
| LC-ESI-MS | [M+H]⁺ | 411.7 | Protonated Molecule |
| LC-ESI-MS | [M+Na]⁺ | 433.7 | Sodium Adduct[2] |
Table 1: Expected Molecular Ions in Mass Spectrometry.
Beyond the molecular ion, the EI fragmentation pattern is highly informative. The steroid nucleus is relatively stable, but specific cleavages in the side chain and A/B rings are characteristic.
Expected EI-MS Fragmentation:
| m/z | Relative Intensity | Proposed Fragment |
| 410 | Moderate | [M]⁺• Molecular Ion[3] |
| 271 | High | [M - C₁₀H₂₁]⁺• (Loss of side chain) |
| 124 | High | Result of retro-Diels-Alder cleavage of Ring A |
Table 2: Key Fragment Ions in EI Mass Spectrum of this compound.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve approximately 1 mg of the isolated compound in 1 mL of a suitable volatile solvent (e.g., ethyl acetate or chloroform).
-
GC Conditions:
-
Column: Use a non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[5]
-
Injector: Set to 280°C with a 1 µL injection volume in splitless mode.
-
Oven Program: Start at 150°C, hold for 1 min, then ramp to 300°C at 15°C/min, and hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: Scan from m/z 40 to 600.
-
-
Data Analysis: Compare the obtained mass spectrum, paying close attention to the molecular ion and key fragmentation peaks, with reference spectra from databases (e.g., NIST, Wiley).[4]
UV-Visible and Infrared (IR) Spectroscopy: Identifying the Chromophore and Key Bonds
UV-Visible Spectroscopy: The presence of an α,β-unsaturated ketone system in the A-ring creates a distinct chromophore. This system is expected to exhibit a strong π → π* absorption band. The expected λmax is typically in the range of 240-250 nm.[6] The absence of this absorption would immediately suggest that the double bond is not in conjugation with the ketone, pointing to a potential isomer like Stigmasta-5,22-dien-3-one.
Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence for the key functional groups. The spectrum of this compound is dominated by two characteristic absorption bands.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~1680-1665 | C=O Stretch | α,β-Unsaturated Ketone | Conjugation lowers the frequency from a typical saturated ketone (~1715 cm⁻¹).[7] |
| ~1620-1600 | C=C Stretch | Alkene | Corresponds to the double bonds in the A-ring and the side chain. |
| ~3030 | C-H Stretch | sp² C-H (Olefinic) | Confirms the presence of C=C-H bonds. |
| ~2960-2850 | C-H Stretch | sp³ C-H (Aliphatic) | Represents the bulk of the steroid's saturated framework. |
Table 3: Characteristic Infrared Frequencies for this compound.
Phase 2: The Definitive Framework by NMR Spectroscopy
While MS and IR provide the building blocks, Nuclear Magnetic Resonance (NMR) spectroscopy is the architect that assembles them into the final structure. A full suite of 1D and 2D NMR experiments is required to assign every proton and carbon and to establish the connectivity between them.[8]
Causality of Experiment Choices:
-
¹H NMR: Provides information on the chemical environment of protons, their integrations (number of protons), and their coupling to neighboring protons.
-
¹³C NMR & DEPT-135: Identifies all unique carbon atoms. The DEPT-135 experiment is crucial as it differentiates carbons with odd numbers of attached protons (CH, CH₃ - positive phase) from those with even numbers (CH₂ - negative phase). Quaternary carbons are absent.
-
COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (typically over 2-3 bonds).[9] This is essential for tracing out the proton networks within the individual rings and the side chain.
-
HSQC (Heteronuclear Single Quantum Coherence): Creates a 2D map correlating each proton directly to the carbon it is attached to (a one-bond correlation).[10][11] This is the bridge that allows the assignment of the ¹³C spectrum based on the more easily interpreted ¹H spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for final structure confirmation. It shows correlations between protons and carbons over two to three bonds.[9][11] These "long-range" correlations are the key to connecting the isolated spin systems identified by COSY, linking quaternary carbons (like C-5, C-10, and C-13) to nearby protons and definitively placing the side chain on the D-ring.
Key Expected NMR Signals for this compound:
| Atom | ¹H Shift (δ, ppm) | ¹³C Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
| C-3 | - | ~199.5 | H-4 → C-3; H-2 → C-3 |
| C-4 | ~5.7 (s) | ~124.0 | H-4 → C-2, C-5, C-6, C-10 |
| C-5 | - | ~171.5 | H-4 → C-5; H-6 → C-5 |
| C-18 | ~0.7 (s) | ~12.0 | H-18 → C-12, C-13, C-14, C-17 |
| C-19 | ~1.2 (s) | ~17.5 | H-19 → C-1, C-5, C-9, C-10 |
| C-22 | ~5.2 (dd) | ~138.2 | H-20 → C-22; H-23 → C-22 |
| C-23 | ~5.1 (dd) | ~129.5 | H-24 → C-23; H-22 → C-23 |
Table 4: Diagnostic ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations.
Caption: Key HMBC correlations confirming the α,β-unsaturated system and side chain.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
1D Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a DEPT-135 spectrum to differentiate CHₓ groups.
-
-
2D Spectra Acquisition:
-
COSY: Acquire a gradient-selected (gCOSY) spectrum.
-
HSQC: Acquire a phase-sensitive gradient-edited HSQC spectrum to correlate ¹H and ¹³C nuclei. This will also help differentiate CH/CH₃ from CH₂ signals by phase.
-
HMBC: Acquire a gradient-selected HMBC spectrum. It is often beneficial to set the long-range coupling delay to optimize for different J-couplings (e.g., run one experiment optimized for 8 Hz and another for 4 Hz).[11]
-
-
Data Processing and Interpretation: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Assign the ¹H spectrum first using integration and coupling patterns. Use the HSQC to assign the attached carbons. Use COSY to connect proton spin systems. Finally, use the HMBC to piece together the entire molecular skeleton, confirming the placement of the ketone, double bonds, and the side chain.
Phase 3: Comparative Analysis - Ruling out the Alternatives
Unambiguous confirmation requires not only proving the proposed structure but also disproving plausible alternatives. Isomers can often have very similar properties, but key differences in their NMR and MS spectra provide the definitive evidence.
Comparison of this compound with a Key Isomer:
| Feature | This compound (Target) | Stigmasta-5,22-dien-3-one (Isomer) |
| ¹H NMR (H-4) | ~5.7 ppm (singlet) | No signal in this region. |
| ¹H NMR (H-6) | Aliphatic region (~2.4 ppm) | Olefinic region (~5.4 ppm, broad singlet) |
| ¹³C NMR (C-4) | ~124.0 ppm | Aliphatic region (~42 ppm) |
| ¹³C NMR (C-5) | ~171.5 ppm (quaternary) | ~141.0 ppm (quaternary) |
| ¹³C NMR (C-6) | Aliphatic region (~33 ppm) | ~121.5 ppm |
| UV λmax | ~241 nm | No significant absorption >220 nm |
| MS (EI) | Strong m/z 124 fragment | Different retro-Diels-Alder fragmentation |
Table 5: Key Spectroscopic Differences for Isomer Differentiation.
The data clearly shows that simple analysis of the olefinic region in both the ¹H and ¹³C NMR spectra, supported by UV spectroscopy, provides a clear and definitive distinction between the conjugated and non-conjugated isomers.
Conclusion
The structural confirmation of an isolated natural product like this compound is a process of systematic, evidence-based deduction. It begins with establishing the molecular formula and identifying key functional groups through mass spectrometry and vibrational/electronic spectroscopy. The definitive proof, however, lies in the comprehensive application of 1D and 2D NMR techniques. The interplay between COSY, HSQC, and particularly HMBC experiments allows for the complete and unambiguous assembly of the carbon-hydrogen framework. By following this integrated analytical workflow and critically comparing the acquired data against that of plausible isomers, researchers can achieve the highest level of confidence in their structural assignment, thereby ensuring the integrity of all subsequent scientific investigations.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 6442194, this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 20831100, this compound, 4-methyl-, (22E,24R)-. Retrieved from [Link]
-
NIST. (n.d.). 4,22-Stigmastadiene-3-one in the NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). 4,22,-Stigmastadien-3-one. Retrieved from [Link]
-
NIST. (n.d.). 4,22-Stigmastadiene-3-one: Normal alkane RI, non-polar column, temperature ramp. Retrieved from [Link]
-
NIST. (n.d.). 4,22-Stigmastadiene-3-one: IR Spectrum. Retrieved from [Link]
-
FooDB. (2010). Showing Compound Stigmasta-4-22-dien-3-one (FDB005657). Retrieved from [Link]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]
-
SpectraBase. (n.d.). This compound, 4-methyl-, (22E,24R)-. Retrieved from [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14825797, (22E,24R)-Stigmasta-4,22-diene-3,6-dione. Retrieved from [Link]
-
SpectraBase. (n.d.). (22E)-STIGMASTA-4,22,25-TRIEN-3-ONA. Retrieved from [Link]
-
NIST. (n.d.). 4,22-Stigmastadiene-3-one: Mass spectrum (electron ionization). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91697635, Stigmasta-4,22-diene. Retrieved from [Link]
-
Krstić, N. M., et al. (2010). Thionation of Some α,β-Unsaturated Steroidal Ketones. Molecules, 15(5), 3462-3477. Retrieved from [Link]
-
Science.gov. (n.d.). cosy hsqc hmbc: Topics. Retrieved from [Link]
-
ACS Catalysis. (2026). Computational Redesign and Mechanistic Insights into P450BM3 Enable Regioselective C–H Hydroxylation of Structurally Diverse Steroids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12611207, 4,22-Stigmastadiene-3-one. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91692798, Stigmasta-4,7,22-trien-3alpha-ol. Retrieved from [Link]
-
Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
PubMed. (2010). Thionation of some alpha,beta-unsaturated steroidal ketones. Retrieved from [Link]
-
ACS Publications. (n.d.). Structure and the Absorption Spectra of α,β-Unsaturated Ketones. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]
-
Journal of the Chemical Society C: Organic. (n.d.). Microbiological hydroxylation of steroids. Part II. Structural information and infrared spectrometry. Retrieved from [Link]
-
YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C29H46O | CID 6442194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4,22-Stigmastadiene-3-one [webbook.nist.gov]
- 5. 4,22-Stigmastadiene-3-one [webbook.nist.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
A Researcher's Guide to Investigating the Synergistic Potential of Stigmasta-4,22-dien-3-one
In the landscape of natural product drug discovery, the exploration of synergistic interactions between novel compounds and established therapeutics offers a promising avenue to enhance efficacy, overcome resistance, and reduce toxicity. Stigmasta-4,22-dien-3-one, a phytosterol found in various plant species, has demonstrated notable biological activities, including antitubercular properties and cytotoxicity against the HT1080 human fibrosarcoma cell line.[1] While direct research on its synergistic effects is nascent, its demonstrated bioactivity warrants a systematic investigation into its potential to work in concert with known drugs.
This guide provides a comprehensive framework for researchers to explore the synergistic potential of this compound. It is designed to be a practical resource, offering not just experimental protocols but also the underlying scientific rationale for methodological choices. We will delve into the selection of appropriate drug partners, the design of robust experimental assays to quantify synergy, and the interpretation of the resulting data.
Rationale for Investigating Synergy with this compound
The therapeutic potential of a compound is not solely defined by its standalone efficacy. Drug synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects, is a cornerstone of modern pharmacology, particularly in oncology and infectious diseases.[2] For this compound, two primary areas of its known biological activity provide a strong rationale for investigating synergistic combinations:
-
Anticancer Activity: The observed cytotoxicity of this compound against a cancer cell line suggests its potential as an anticancer agent.[1] Combining it with established chemotherapeutic drugs could lead to enhanced tumor cell killing, potentially at lower doses of the conventional drug, thereby mitigating side effects. Furthermore, it could offer a strategy to overcome drug resistance, a major challenge in cancer therapy.
-
Antitubercular Activity: Its classification as an antitubercular agent opens the door for combination therapies against Mycobacterium tuberculosis.[1] The current standard of care for tuberculosis involves a multi-drug regimen to prevent the emergence of drug-resistant strains. Investigating this compound in combination with first-line anti-tuberculosis drugs could reveal synergies that shorten treatment duration or are effective against drug-resistant forms of the disease.
Selecting Potential Drug Partners
The selection of appropriate drugs to test in combination with this compound is a critical step. A rational approach involves selecting drugs with well-characterized mechanisms of action that are distinct from, yet potentially complementary to, the predicted pathways affected by this compound. While the precise mechanism of this compound is not fully elucidated, insights can be drawn from its structural analog, stigmasterol. Stigmasterol has been shown to modulate various signaling pathways, including those involved in apoptosis, cell cycle regulation, and inflammation.[3]
Based on this, the following classes of drugs are proposed as initial candidates for synergistic studies:
For Anticancer Applications:
| Drug Class | Example Drug | Rationale for Combination |
| DNA Damaging Agents | Cisplatin, Doxorubicin | This compound may inhibit pathways involved in DNA repair, sensitizing cancer cells to the effects of DNA damaging agents. |
| Antimetabolites | 5-Fluorouracil, Gemcitabine | Potential for complementary effects on inhibiting cell proliferation through different mechanisms. |
| Apoptosis Inducers | Venetoclax (BCL-2 inhibitor) | Given that related phytosterols can modulate apoptotic pathways, there is a potential for synergistic induction of programmed cell death.[3] |
For Antitubercular Applications:
| Drug Class | Example Drug | Rationale for Combination |
| Cell Wall Synthesis Inhibitors | Isoniazid, Ethambutol | Targeting different essential pathways in M. tuberculosis could lead to enhanced bactericidal activity. |
| RNA Synthesis Inhibitors | Rifampicin | A multi-pronged attack on bacterial replication and survival. |
Experimental Workflow for Synergy Assessment
A standardized and rigorous experimental workflow is essential for the accurate determination of drug synergy. The following section outlines the key steps, from initial single-agent dose-response analysis to the calculation of synergy scores.
Sources
Safety Operating Guide
A Guide to the Safe Disposal of Stigmasta-4,22-dien-3-one for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Stigmasta-4,22-dien-3-one, a compound frequently used in research and development. As a Senior Application Scientist, my objective is to synthesize technical accuracy with field-proven insights to ensure that every protocol described is a self-validating system for safety and compliance. In the dynamic environment of scientific discovery, the responsible management of chemical waste is paramount, not only for regulatory adherence but for the protection of our personnel and environment.
The Precautionary Principle: Handling Uncharacterized Waste
A critical starting point for the disposal of this compound is the current lack of a comprehensive, publicly available Safety Data Sheet (SDS) detailing its specific toxicological and environmental hazards. While some research indicates its potential as an antitubercular agent and cytotoxicity against certain human tumor cell lines, a complete hazard profile is not available.[1][2] Chemical suppliers like Sigma-Aldrich note that they do not collect analytical data for this specific compound.[3]
Therefore, the foundational principle for its disposal must be a conservative one: in the absence of complete data, this compound and its associated waste must be treated as potentially hazardous. [1] This approach ensures the highest level of safety and compliance with regulations such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which governs hazardous waste from "cradle-to-grave."[4]
Core Disposal Protocol: A Step-by-Step Guide
This protocol is designed to provide a clear, step-by-step methodology for the safe disposal of this compound waste. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is mandatory.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
The first line of defense is always personal and environmental protection.
-
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE is required. This includes a lab coat, safety glasses or goggles, and chemical-resistant gloves.
-
Ventilation: All handling of this compound, including the preparation of waste containers, should be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.[1]
Step 2: Waste Segregation and Collection
Proper segregation is crucial to prevent unintended chemical reactions.
-
Designated Waste Stream: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Assume potential reactivity with other common lab chemicals.[1]
-
Primary Container: Collect waste this compound in a chemically compatible, non-reactive container with a secure, tight-fitting lid. For solid waste, a high-density polyethylene (HDPE) container is generally suitable.[1] Liquid waste, such as solutions of the compound, should be stored in leak-proof containers that will not react with the solvent.[5]
-
Container Integrity: Ensure the container is in good condition, with no cracks or signs of deterioration. The cap must provide a secure seal.[6] Containers should not be filled beyond 90% capacity to allow for expansion.[5]
Step 3: Labeling of Hazardous Waste
Clear and accurate labeling is a regulatory requirement and a critical safety measure.
-
Label Contents: The EPA requires that each waste label clearly states the words "Hazardous Waste."[7] The label must also include:
-
The full chemical name: "this compound"
-
The approximate quantity of waste.
-
The date the waste was first added to the container.
-
Any known hazard characteristics (in this case, "Potentially Toxic" or "Caution: Hazards Not Fully Characterized" is appropriate).
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Proper storage of the collected waste is essential while awaiting pickup.
-
Location: The designated storage area for the waste container, known as a Satellite Accumulation Area (SAA), should be at or near the point of generation and under the direct control of laboratory personnel.[5][6]
-
Segregation in SAA: Within the SAA, ensure the waste container is stored separately from incompatible materials, such as strong acids, bases, or oxidizing agents.[6]
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[5]
Step 5: Arranging for Disposal
The final step is the transfer of the waste to your institution's EHS department for proper disposal.
-
Contact EHS: Once the waste container is full, or if the experiment generating the waste is complete, contact your institution's EHS office to arrange for a waste pickup.
-
Provide Information: Be prepared to provide the EHS team with all available information on the compound.[1] This includes the chemical name, quantity, and any data you have regarding its properties.
-
Waste Tracking: All chemical waste must be tracked from its point of generation to its final disposal, which may involve incineration or other specialized treatments.[7]
Decontamination Procedures
Any equipment or surfaces that have come into contact with this compound must be thoroughly decontaminated.
-
Collect Rinsate: All rinsate and contaminated materials, such as paper towels and gloves, must be collected and disposed of as hazardous waste, following the same procedures outlined above.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Summary of Key Disposal Parameters
| Parameter | Guideline | Rationale |
| Hazard Classification | Treat as potentially hazardous waste. | Lack of comprehensive Safety Data Sheet (SDS).[1] |
| PPE | Lab coat, safety goggles, chemical-resistant gloves. | Protection against potential skin/eye irritation and unknown toxicity. |
| Container Type | Chemically compatible, sealed container (e.g., HDPE).[1] | Prevents leaks and reactions with the container material. |
| Waste Labeling | "Hazardous Waste," chemical name, date, quantity.[7] | Regulatory compliance and safety for waste handlers. |
| Storage | Designated and segregated Satellite Accumulation Area (SAA).[6] | Prevents accidental spills and reactions with incompatible chemicals. |
| Final Disposal | Through institutional Environmental Health & Safety (EHS). | Ensures compliant disposal via licensed facilities.[5] |
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
-
PubChem. This compound. National Institutes of Health. Available from: [Link]
-
GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. Available from: [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available from: [Link]
-
American Society for Clinical Laboratory Science. Managing Hazardous Chemical Waste in the Lab. Available from: [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Overview. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (22E,24R)-stigmasta-4,22-dien-3-one AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. epa.gov [epa.gov]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
